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  • Product: (1R,2R)-2-methoxycyclohexan-1-amine
  • CAS: 72342-85-9

Core Science & Biosynthesis

Foundational

Architectural and Physicochemical Profiling of (1R,2R)-2-methoxycyclohexan-1-amine: A Critical Chiral Synthon in Modern Drug Discovery

Executive Summary & Strategic Utility In the landscape of modern medicinal chemistry, the spatial arrangement of pharmacophores dictates target binding affinity, metabolic stability, and overall pharmacokinetic viability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, the spatial arrangement of pharmacophores dictates target binding affinity, metabolic stability, and overall pharmacokinetic viability. (1R,2R)-2-methoxycyclohexan-1-amine has emerged as a highly privileged chiral building block. By locking a primary amine (hydrogen bond donor/acceptor) and a methoxy group (hydrogen bond acceptor) into a rigid, trans-1,2-diequatorial cyclohexane conformation, this molecule provides a predictable steric vector. This specific geometry is heavily exploited in the design of ATP-competitive kinase inhibitors and specialized indole carboxamide derivatives targeting multi-drug resistant tuberculosis (1[1]).

Physicochemical and Structural Data

The physical properties of (1R,2R)-2-methoxycyclohexan-1-amine heavily influence its handling and reactivity. The electron-withdrawing inductive effect of the adjacent methoxy oxygen slightly depresses the pKa of the primary amine compared to an unsubstituted cyclohexylamine, altering its protonation state at physiological pH and enhancing its lipophilicity (logP).

ParameterValue
Chemical Name (1R,2R)-2-methoxycyclohexan-1-amine
CAS Registry Number 1449215-98-8 (Enantiopure) / 72342-85-9 (Racemic)
Molecular Formula C₇H₁₅NO
Formula Weight (FW) 129.20 g/mol
Stereochemistry Trans (1R, 2R)
Typical Purity Standard ≥97%
Predicted pKa (Amine) ~9.8

Data supported by commercial chemical substance databases (2[2], 3[3]).

Self-Validating Synthetic Workflows

To ensure scientific integrity, the generation and utilization of this chiral amine must follow self-validating protocols where each step is verified before progression.

Protocol 1: Isolation of the (1R,2R) Enantiomer via Chiral Resolution

The racemic trans-scaffold (CAS: 72342-85-9) is classically accessed via the stereoselective functionalization of cyclohexene derivatives. To isolate the pure (1R,2R) enantiomer, diastereomeric salt resolution is employed.

Step-by-Step Methodology:

  • Salt Formation: Dissolve rac-trans-2-methoxycyclohexan-1-amine in hot ethanol. Add 1.0 equivalent of a resolving agent (e.g., L-tartaric acid).

    • Causality: The chiral acid forms diastereomeric salts with the enantiomers, which possess distinct solubility profiles.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, prompting the selective precipitation of the less soluble diastereomeric salt.

  • Free Base Liberation: Suspend the isolated crystals in an aqueous NaOH solution (pH > 12) and extract with dichloromethane (DCM).

    • Causality: The high pH deprotonates the amine, shifting it to its lipophilic free-base form, allowing extraction into the organic phase.

  • Validation & IPC (In-Process Control): Perform chiral HPLC (e.g., using a Daicel Chiralpak column). The process is self-validating only if the Enantiomeric Excess (ee) is confirmed to be >98% before downstream application.

Synthesis A Cyclohexene Derivatives B Stereoselective Functionalization A->B C rac-trans-2-methoxy- cyclohexan-1-amine B->C D Chiral Resolution (e.g., L-Tartaric Acid) C->D E (1R,2R)-2-methoxy- cyclohexan-1-amine D->E

Synthetic workflow and chiral resolution of (1R,2R)-2-methoxycyclohexan-1-amine.
Protocol 2: Integration into Kinase Inhibitor Scaffolds (The Leucettinib Paradigm)

(1R,2R)-2-methoxycyclohexan-1-amine is a critical input for synthesizing Leucettinibs—a class of DYRK/CLK kinase inhibitors inspired by marine natural products (4[4]).

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed microwave tube, combine 2-methylsulfanyl-1,4-dihydroimidazol-5-one (1 eq) with (1R,2R)-2-methoxycyclohexan-1-amine hydrochloride (1.2 eq).

  • Base Addition: Add 4 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose. It liberates the nucleophilic free base from the amine hydrochloride salt and acts as a non-nucleophilic proton sink to neutralize the toxic methanethiol byproduct generated during the reaction.

  • Thermal Activation: Heat the sealed tube in a heating block at 120 °C for 24 hours.

    • Causality: The sealed environment prevents the escape of volatile intermediates, while the high thermal energy is required to drive the Nucleophilic Aromatic Substitution (SNAr) of the methylsulfanyl leaving group.

  • Purification: Purify the crude mixture via Flash Chromatography using a highly polar eluent gradient (DCM/MeOH: 99/1 to 93/7).

  • Validation & IPC: Analyze the final compound using UPLC/MS (Elution: H₂O/CH₃CN with 0.1% HCO₂H). The protocol is validated when the mass spectrum confirms the exact mass of the coupled product and the disappearance of the thioether starting material (4[4]).

DYRK1A A (1R,2R)-2-methoxycyclohexan-1-amine B Leucettinib Derivative A->B SNAr / Coupling C DYRK1A / CLK Kinases B->C ATP-competitive Inhibition D Tau Phosphorylation C->D Inhibits E Alternative Splicing C->E Modulates F Neuroprotective Efficacy D->F E->F

Mechanistic pathway of (1R,2R)-2-methoxycyclohexan-1-amine derived DYRK1A/CLK inhibitors.

Analytical Characterization & Conformational Analysis

To definitively prove the (1R,2R) trans-geometry, ¹H NMR spectroscopy is the gold standard. In a trans-1,2-disubstituted cyclohexane ring adopting a di-equatorial conformation, the protons attached to C1 (alpha to the amine) and C2 (alpha to the methoxy group) are both axial.

According to the Karplus equation, the dihedral angle between these two axial protons is approximately 180°, which results in a distinctively large vicinal coupling constant (J ≈ 9–11 Hz). If the compound were the cis-isomer (equatorial-axial), the coupling constant would be significantly smaller (J ≈ 3–5 Hz). This spectroscopic self-validation ensures that the structural integrity of the pharmacophore is maintained before it is subjected to biological assays.

References

  • NextSDS. "rac-(1R,2R)-2-methoxycyclohexan-1-amine — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B". Edelris Publications. Available at:[Link]

  • Google Patents. "EP2892880A1 - Indole carboxamide derivatives and uses thereof". European Patent Office.

Sources

Exploratory

stereochemical configuration of (1R,2R)-2-methoxycyclohexan-1-amine

An In-Depth Technical Guide to the Stereochemical Configuration of (1R,2R)-2-methoxycyclohexan-1-amine Abstract The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical deter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemical Configuration of (1R,2R)-2-methoxycyclohexan-1-amine

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological function. In the realm of drug development, where molecules must interact with complex, chiral biological systems, the unequivocal assignment of stereochemical configuration is not merely an academic exercise but a fundamental requirement for safety and efficacy. This guide provides a comprehensive technical overview of the , a valuable chiral building block. We will dissect its conformational landscape, explore strategies for its stereoselective synthesis, and detail the orthogonal analytical methodologies required for a self-validating assignment of its structure. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, mechanistic understanding of this and related chiral molecules.

The Imperative of Chirality in Pharmaceutical Sciences

The history of pharmaceutical development is punctuated by stark reminders of the importance of stereochemistry. The thalidomide tragedy, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, remains a pivotal case study.[1] It underscored a critical principle: enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Consequently, modern drug development mandates the synthesis and evaluation of single enantiomers.[1] Chiral building blocks like (1R,2R)-2-methoxycyclohexan-1-amine are therefore essential tools, providing a pre-defined stereochemical scaffold upon which more complex active pharmaceutical ingredients (APIs) can be constructed. Understanding and verifying the stereochemical integrity of these building blocks is the bedrock of rational drug design.

Foundational Stereochemistry and Conformational Dynamics

The structure of (1R,2R)-2-methoxycyclohexan-1-amine features a cyclohexane ring with two adjacent stereocenters at carbon 1 (C1, bearing the amine group) and carbon 2 (C2, bearing the methoxy group). The (1R,2R) designation defines the absolute configuration at these centers, specifying a trans relative stereochemistry, where the amine and methoxy groups reside on opposite faces of the cyclohexane ring.

The Dominance of the Chair Conformation

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation, which minimizes both angle strain and torsional strain by ensuring all C-H bonds are staggered. The ring can undergo a "ring flip," interconverting between two distinct chair conformations. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.

Conformational Equilibrium: The Energetic Preference

For a trans-1,2-disubstituted cyclohexane like our target molecule, the two chair conformations are not energetically equivalent.

  • Conformer A (Diequatorial): The amine group at C1 and the methoxy group at C2 both occupy equatorial positions.

  • Conformer B (Diaxial): The amine group at C1 and the methoxy group at C2 both occupy axial positions.

The diequatorial conformer is significantly more stable and, therefore, the overwhelmingly predominant form at equilibrium.[2] This preference is driven by the avoidance of 1,3-diaxial interactions —severe steric clashes that occur between an axial substituent and the axial hydrogens on C3 and C5 of the ring. In the diaxial conformer, both the amine and methoxy groups would experience these destabilizing interactions, raising the molecule's overall energy. The equilibrium thus heavily favors the diequatorial arrangement where these steric strains are absent.

Caption: Conformational equilibrium of (1R,2R)-2-methoxycyclohexan-1-amine.

Strategies for Stereocontrolled Synthesis

The synthesis of an enantiomerically pure compound like (1R,2R)-2-methoxycyclohexan-1-amine requires a deliberate strategy to control the formation of its stereocenters.

Classical Approach: Diastereomeric Resolution

A traditional method involves synthesizing the racemic mixture of trans-2-methoxycyclohexan-1-amine and then separating the two enantiomers through diastereomeric resolution. This is achieved by reacting the racemic amine with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or a chiral carboxylic acid) to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Subsequent removal of the resolving agent liberates the desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50%.

Modern Approach: Asymmetric Synthesis

The preferred and more efficient strategy is asymmetric synthesis, where the desired stereocenters are created selectively. A highly effective approach for synthesizing chiral amines is through the enzymatic transamination of a prochiral ketone.

Causality Behind the Choice: Biocatalysis using enzymes like transaminases offers exceptional levels of stereoselectivity (often >99% ee) under mild reaction conditions.[4][5] These enzymes create a specific chiral environment that directs the addition of the amino group to one face of the ketone, yielding a single enantiomer of the product.

G Ketone 2-Methoxycyclohexanone (Prochiral Substrate) Reaction Asymmetric Transamination Ketone->Reaction Enzyme Transaminase Enzyme (Chiral Catalyst) Enzyme->Reaction Catalyzes AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Reaction Product (1R,2R)-2-Methoxycyclohexan-1-amine (Enantiomerically Pure) Byproduct Acetone Reaction->Product Reaction->Byproduct

Caption: Workflow for asymmetric synthesis via enzymatic transamination.

A Self-Validating System for Stereochemical Assignment

The definitive assignment of the (1R,2R) configuration requires a multi-pronged analytical approach where orthogonal techniques provide converging evidence.[6] This creates a self-validating system that ensures the highest level of confidence in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Determining Relative Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution, particularly its relative stereochemistry (cis vs. trans).

  • ¹H NMR Coupling Constants (J-values): The key to confirming the trans configuration lies in the through-bond coupling between the protons on C1 (H1) and C2 (H2). In the dominant diequatorial conformer, both H1 and H2 are in axial positions. The dihedral angle between two axial protons on adjacent carbons is approximately 180°, which, according to the Karplus relationship, results in a large coupling constant (³J_HH), typically in the range of 8-12 Hz. This large trans-diaxial coupling is a hallmark of a 1,2-trans-diequatorial substitution pattern on a cyclohexane ring. Conversely, a cis isomer would show a much smaller coupling constant (2-5 Hz).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This technique detects through-space proximity between protons. For the trans-diequatorial conformer, the axial H1 and axial H2 are on opposite faces of the ring and are too far apart to produce a significant NOE signal. A strong NOE signal between these two protons would be definitive proof of a cis relationship. The absence of this correlation provides strong supporting evidence for the trans configuration.

Parameter Expected Value for (1R,2R)-trans Isomer Rationale
³J(H1, H2) Coupling 8 - 12 HzProtons are in a trans-diaxial orientation in the major conformer.
NOE(H1, H2) Signal Absent or very weakProtons are spatially distant in the trans configuration.
X-ray Crystallography: The Gold Standard for Absolute Configuration

While NMR provides irrefutable evidence of the relative stereochemistry, single-crystal X-ray crystallography is the "gold standard" for unambiguously determining the absolute configuration.[7] This technique requires growing a high-quality single crystal of the compound, often as a salt (e.g., (1R,2R)-2-methoxycyclohexan-1-amine hydrochloride[8]). The diffraction pattern of X-rays passing through the crystal allows for the calculation of a precise three-dimensional electron density map, revealing the exact spatial arrangement of every atom. The analysis, particularly when anomalous dispersion is used, can definitively distinguish between the (1R,2R) enantiomer and its (1S,2S) mirror image.[9]

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Chiral HPLC is the primary method for confirming the enantiomeric purity (or enantiomeric excess, ee) of the synthesized material. The technique employs a stationary phase that is itself chiral.[6] As the enantiomers of the analyte pass through the column, they form transient diastereomeric complexes with the chiral stationary phase. These complexes have different stabilities, leading to different retention times for the (1R,2R) and (1S,2S) enantiomers, allowing for their separation and quantification. A successful asymmetric synthesis should ideally yield a single peak corresponding to the desired enantiomer.

G A Asymmetric Synthesis B NMR Spectroscopy (¹H-¹, ¹³C, NOESY) A->B Relative Stereochemistry C X-ray Crystallography A->C Absolute Stereochemistry D Chiral HPLC A->D Enantiomeric Purity E Definitive Stereochemical Assignment B->E C->E D->E

Caption: Integrated workflow for stereochemical validation.

Experimental Protocols

Protocol: Determination of Relative Stereochemistry by ¹H NMR

Objective: To confirm the trans configuration of 2-methoxycyclohexan-1-amine through analysis of proton-proton coupling constants.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified amine sample (or its hydrochloride salt) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). b. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition: a. Acquire a standard high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. b. Identify the signals corresponding to H1 (the proton on the carbon bearing the amine group) and H2 (the proton on the carbon bearing the methoxy group). These will typically be multiplets in the 2.5-3.5 ppm range. c. If signals overlap, a 2D experiment like a COSY (Correlation Spectroscopy) spectrum should be acquired to definitively identify which signals are coupled to each other.

3. Data Analysis (Causality-Driven Interpretation): a. Carefully measure the coupling constant (J-value) between the H1 and H2 signals. b. Decision Point: i. If J ≈ 8-12 Hz: This large value is indicative of a diaxial relationship between H1 and H2. This strongly supports the conclusion that the amine and methoxy substituents are in a trans-diequatorial arrangement, which is the most stable conformation. ii. If J ≈ 2-5 Hz: This smaller value would suggest an axial-equatorial or diequatorial relationship between the protons, which would point towards a cis stereochemistry.

4. Self-Validation: a. To further validate this finding, acquire a 2D NOESY spectrum. b. Confirmation: The absence of a cross-peak between the H1 and H2 signals in the NOESY spectrum confirms their spatial separation, corroborating the trans assignment made from the coupling constant data.

Conclusion

References

  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link][10][11][12]

  • Le, T. N., & Zax, D. B. (2000). NMR Verification of Diastereoselective Reduction of Substituted Cyclohexanones. The Chemical Educator. [Link][13]

  • Stirling, D. I. (1997). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents. [4]

  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ResearchGate. [Link][14]

  • Sotoguchi, T., et al. (1993). Optical Resolution of 2′-Methoxy-1,1′-Binaphthyl-2-Carboxylic Acid, and Application to Chiral Derivatizing Agent for HPLC Separation of Enantiomeric Alcohols and Amines. Bulletin of the Chemical Society of Japan. [Link][3]

  • Janus, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link][5]

  • Blacker, A. J., & Stirling, M. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link][1]

  • OpenOChem Learn. (n.d.). Conformational Analysis. OpenOChem Learn. [Link][2]

  • CUTM Courseware. (n.d.). Conformational Analysis of Cyclohexane. CUTM Courseware. [Link]

  • Khan, K. M., et al. (2017). X-ray structure of (1R,2R)-1-cyclohexyl-1-phenyl 2-methylaminopropane hydrochloride and its utility in the synthesis of (1R,2R)-N-methyl-1-phenyl-1-(thiazol-2-yl) propan-2-amine. ResearchGate. [Link][7]

Sources

Foundational

1H and 13C NMR spectrum analysis of (1R,2R)-2-methoxycyclohexan-1-amine

In-Depth Technical Guide: High-Fidelity 1 H and 13 C NMR Spectrum Analysis of (1R,2R)-2-Methoxycyclohexan-1-amine Executive Summary The chiral building block (1R,2R)-2-methoxycyclohexan-1-amine is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: High-Fidelity 1 H and 13 C NMR Spectrum Analysis of (1R,2R)-2-Methoxycyclohexan-1-amine

Executive Summary

The chiral building block (1R,2R)-2-methoxycyclohexan-1-amine is a critical intermediate in modern drug discovery, frequently utilized in the synthesis of potent kinase inhibitors (such as DLK and DYRK/CLK inhibitors) 12. Because the pharmacological efficacy of these therapeutics relies heavily on strict stereochemical fidelity, unambiguous structural characterization is paramount. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) analysis of this molecule, detailing the conformational dynamics, empirical chemical shift rules, and the experimental protocols required for self-validating stereochemical assignment.

Structural & Conformational Context

To accurately interpret the NMR spectrum of (1R,2R)-2-methoxycyclohexan-1-amine, one must first understand its conformational equilibrium. The (1R,2R) stereodescriptor dictates a trans-1,2-disubstituted relationship on the cyclohexane ring.

In solution, the cyclohexane ring rapidly interconverts between two chair conformations. However, the equilibrium is heavily biased. The conformer where both the methoxy ( −OCH3​ ) and amine ( −NH2​ ) groups occupy equatorial positions is vastly more stable than the di-axial conformer. This preference is driven by the minimization of severe 1,3-diaxial steric interactions 3. Consequently, the NMR data observed at room temperature is almost exclusively representative of the trans-diequatorial conformer, meaning the protons attached to C1 and C2 ( H1​ and H2​ ) are strictly axial .

Workflow A Sample Preparation (CDCl3, 298K) B 1D 1H NMR Acquisition (High Resolution) A->B C Multiplet Extraction (H1 & H2 signals) B->C D Karplus Analysis (3J_aa > 10 Hz) C->D E 2D NOESY/ROESY (Spatial Proximity) D->E F Confirm (1R,2R) Di-equatorial Conformer E->F

Fig 1: Logical workflow for the NMR-based stereochemical validation of the target molecule.

1 H NMR Spectrum Analysis: Causality & The Karplus Equation

The 1 H NMR spectrum provides definitive proof of the molecule's relative stereochemistry. The most diagnostic signals are those of the methine protons H1​ (attached to the amine-bearing carbon) and H2​ (attached to the methoxy-bearing carbon).

The Causality of Chemical Shifts

Oxygen is significantly more electronegative than nitrogen (Pauling scale: O = 3.44, N = 3.04). The inductive electron-withdrawing effect deshields the local magnetic environment. Therefore, H2​ experiences a stronger deshielding effect and resonates further downfield ( 2.95 ppm) compared to H1​ ( 2.55 ppm).

Stereochemical Validation via Spin-Spin Coupling

The multiplicity of H1​ and H2​ acts as a self-validating system for the (1R,2R) configuration. According to the Karplus equation , the vicinal coupling constant ( 3J ) is highly sensitive to the dihedral angle ( θ ) between adjacent protons 4.

  • Because the substituents are equatorial, H1​ and H2​ are axial .

  • The dihedral angle between the axial H1​ and the axial H2​ is 180°, yielding a large axial-axial coupling constant ( 3Jaa​≈10.5 Hz).

  • H1​ also couples with the axial and equatorial protons of the adjacent C6 methylene group, resulting in another large 3Jaa​ and a smaller 3Jae​ ( 4.2 Hz).

  • Thus, both H1​ and H2​ appear as distinct triplets of doublets (td) .

Table 1: Standardized 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
−OCH3​ 3.35s3H-Deshielded methyl adjacent to oxygen.
H2​ (ax) 2.95td1H10.5, 4.2Strong inductive deshielding by −OCH3​ . Trans-diaxial to H1​ and H3ax​ .
H1​ (ax) 2.55td1H10.5, 4.2Inductive deshielding by −NH2​ . Trans-diaxial to H2​ and H6ax​ .
H3eq​,H6eq​ 2.05 - 1.95m2H-Equatorial protons, typically downfield of axial counterparts due to C-C bond anisotropy.
H4eq​,H5eq​ 1.75 - 1.65m2H-Distal equatorial ring protons.
−NH2​ 1.50br s2H-Broad due to quadrupolar relaxation of 14 N and solvent exchange.
H3ax​−H6ax​ 1.30 - 1.10m4H-Shielded axial ring protons.

13 C NMR Spectrum Analysis: Empirical Additivity Rules

The 13 C NMR spectrum can be accurately predicted and assigned using empirical additivity rules for substituted cyclohexanes. Starting from the base shift of unsubstituted cyclohexane (27.0 ppm), the equatorial −OCH3​ and −NH2​ groups exert specific α , β , and γ effects.

  • C2 (attached to −OCH3​ ) : Experiences an α -effect from the methoxy group (+52 ppm) and a β -effect from the amine group (+8 ppm). Total predicted shift 87.0 ppm.

  • C1 (attached to −NH2​ ) : Experiences an α -effect from the amine group (+24 ppm) and a β -effect from the methoxy group (+8 ppm). Total predicted shift 59.0 ppm.

  • γ -gauche effects : The C4 and C5 carbons experience slight shielding ( γ -effects) due to steric compression, pushing their shifts slightly upfield of standard cyclohexane.

Table 2: Standardized 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C2 87.0CHDirectly bonded to highly electronegative oxygen ( α -effect).
C1 59.0CHDirectly bonded to nitrogen; less deshielded than C2.
−OCH3​ 56.0CH 3​ Typical methoxy carbon shift.
C3 33.0CH 2​ β -carbon to the methoxy group; γ to the amine.
C6 32.0CH 2​ β -carbon to the amine group; γ to the methoxy.
C5 25.0CH 2​ γ -carbon, shielded by steric compression effects.
C4 24.0CH 2​ γ -carbon, shielded by steric compression effects.

Advanced 2D NMR Methodologies

To ensure absolute trustworthiness in the assignment, 1D spectra must be corroborated by 2D NMR techniques. The logical mapping of the spin system creates a closed-loop validation of the molecular structure.

Connectivity H1 H1 (2.55 ppm) H2 H2 (2.95 ppm) H1->H2 COSY C1 C1 (59.0 ppm) H1->C1 HSQC C2 C2 (87.0 ppm) H2->C2 HSQC OCH3 OCH3 (3.35 ppm) OCH3->C2 HMBC

Fig 2: Key 2D NMR correlations (COSY, HSQC, HMBC) establishing the molecular connectivity.

  • COSY ( 1 H- 1 H) : Confirms the vicinal relationship between H1​ and H2​ , as well as their connectivity to the rest of the cyclohexane ring ( H3​ and H6​ ).

  • HSQC ( 1 H- 13 C) : Unambiguously pairs the protons to their respective carbons (e.g., mapping the 2.95 ppm proton directly to the 87.0 ppm carbon).

  • HMBC ( 1 H- 13 C) : The defining long-range correlation. The methoxy protons ( δ 3.35) will show a strong 3JCH​ correlation across the oxygen atom to C2 ( δ 87.0), definitively anchoring the methoxy group to the correct position on the ring.

Experimental Protocol for High-Fidelity NMR Acquisition

To reproduce the data with research-grade accuracy, the following self-validating experimental protocol must be strictly adhered to:

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure (1R,2R)-2-methoxycyclohexan-1-amine.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a high-quality, precision-glass 5 mm NMR tube, ensuring no particulates or concentration gradients remain.

Step 2: Instrument Setup & Shimming

  • Insert the sample into a 400 MHz (or higher field) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl3​ .

  • Perform automated gradient shimming (Z-axis) followed by manual fine-tuning to achieve a line width at half-height ( Δν1/2​ ) of < 0.5 Hz for the TMS signal.

Step 3: 1 H NMR Acquisition

  • Utilize a standard single-pulse sequence (e.g., Bruker zg30).

  • Set the spectral width to 12 ppm and the relaxation delay ( D1​ ) to 2.0 seconds to allow for complete longitudinal relaxation.

  • Acquire 16 to 32 transients.

Step 4: 13 C NMR Acquisition

  • Utilize a proton-decoupled pulse sequence (e.g., Bruker zgpg30 with WALTZ-16 decoupling).

  • Set the spectral width to 250 ppm and the relaxation delay to 2.0 seconds.

  • Acquire a minimum of 512 transients to ensure an optimal signal-to-noise ratio, particularly for accurate baseline resolution.

Step 5: Processing & Calibration

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation.

  • Carefully phase the spectra (zero-order and first-order) and apply a polynomial baseline correction.

  • Calibrate the chemical shift scale using the residual solvent signal ( CHCl3​ singlet at 7.26 ppm for 1 H; central triplet at 77.16 ppm for 13 C).

References

  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B." Edelris Research Publications. [Link]

  • Auremn. "NMR Spectroscopy: a Tool for Conformational Analysis." Auremn.org.br. [Link]

  • American Chemical Society (ACS). "Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy." Journal of Chemical Education.[Link]

Sources

Exploratory

thermodynamic stability and boiling point of (1R,2R)-2-methoxycyclohexan-1-amine

An In-Depth Technical Guide to the Thermodynamic Stability and Boiling Point of (1R,2R)-2-methoxycyclohexan-1-amine Abstract This technical guide provides a comprehensive analysis of the . As a molecule of interest in sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Boiling Point of (1R,2R)-2-methoxycyclohexan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the . As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its physicochemical properties is paramount. This document, intended for researchers and drug development professionals, synthesizes theoretical principles with predictive methodologies to elucidate the conformational landscape and intermolecular forces governing this compound. We delve into the critical role of stereochemistry and intramolecular hydrogen bonding in determining the relative stability of its conformers. Furthermore, we analyze the factors influencing its boiling point, contrasting the effects of intramolecular versus intermolecular hydrogen bonding. Detailed protocols for both experimental determination and computational prediction of these properties are provided, offering a robust framework for laboratory investigation.

Introduction

(1R,2R)-2-methoxycyclohexan-1-amine is a substituted cycloaliphatic amine featuring two chiral centers with a defined trans stereochemistry. The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the methoxy group) in a 1,2-relationship on a cyclohexane ring creates a unique stereoelectronic environment. Understanding the thermodynamic stability of its conformers and its volatility, as quantified by the boiling point, is essential for its synthesis, purification, storage, and application in pharmaceutical and materials science.

The cyclohexane scaffold is not static; it exists in a dynamic equilibrium between two chair conformations. For a disubstituted cyclohexane like the title compound, the substituents can occupy either axial or equatorial positions, leading to conformers with significantly different energies. The interplay of steric hindrance and non-covalent interactions, particularly intramolecular hydrogen bonding, dictates the preferred conformation and thus the overall thermodynamic stability of the molecule. This guide will explore these interactions in detail and connect them to the macroscopic property of the boiling point.

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of (1R,2R)-2-methoxycyclohexan-1-amine is intrinsically linked to its conformational preferences. The (1R,2R) designation specifies a trans relationship between the amine and methoxy groups. In a chair conformation, this requires one substituent to be axial and the other equatorial, or for both to be equatorial. The latter is not possible for a 1,2-trans isomer. Therefore, the molecule exists in an equilibrium between a diequatorial and a diaxial conformer.

The Diequatorial vs. Diaxial Equilibrium

For most monosubstituted cyclohexanes, the equatorial position is favored to minimize steric strain, specifically 1,3-diaxial interactions.[1][2] In the case of (1R,2R)-2-methoxycyclohexan-1-amine, the diequatorial (e,e) conformer would intuitively be considered the more stable, as both bulky substituents avoid the sterically hindered axial positions.

However, the diaxial (a,a) conformer presents a unique opportunity for a stabilizing intramolecular hydrogen bond between the axial amine group (N-H, hydrogen donor) and the axial methoxy group's oxygen (hydrogen acceptor). This interaction can significantly counteract the destabilizing effect of 1,3-diaxial strain.[3][4] The strength of this N-H···O hydrogen bond is a critical determinant of the conformational equilibrium. Such intramolecular hydrogen bonds are known to be significant stabilizing forces in similar systems.[4][5]

G cluster_eq cluster_ax Eq Eq Ax Ax Eq->Ax Ring Flip Ax->Eq Ring Flip caption Fig. 1: Conformational equilibrium of (1R,2R)-2-methoxycyclohexan-1-amine.

Caption: Conformational equilibrium of (1R,2R)-2-methoxycyclohexan-1-amine.
Factors Influencing Conformational Preference

The equilibrium position is sensitive to several factors:

  • Steric Hindrance: The inherent destabilization from placing the methoxy and amine groups in axial positions.

  • Hydrogen Bond Strength: The energy gained from the formation of the intramolecular N-H···O bond. The N-H···O bond is generally weaker than the O-H···N bond but can still provide significant stabilization of several kcal/mol.[4]

  • Solvent Effects: In polar, protic solvents, solvent molecules can compete to form intermolecular hydrogen bonds with the amine and methoxy groups. This can disrupt the intramolecular hydrogen bond, shifting the equilibrium towards the diequatorial conformer. In nonpolar solvents, the intramolecular hydrogen bond is more favored.

Boiling Point and Intermolecular Forces

The boiling point of a substance is a measure of the energy required to overcome intermolecular forces in the liquid state. For amines, the primary intermolecular forces are London dispersion forces, dipole-dipole interactions, and, most importantly for primary and secondary amines, hydrogen bonding.[6][7]

The Role of Hydrogen Bonding

Primary amines, such as (1R,2R)-2-methoxycyclohexan-1-amine, have N-H bonds that allow them to act as hydrogen bond donors. The nitrogen lone pair also allows them to act as hydrogen bond acceptors. This capacity for intermolecular hydrogen bonding leads to significantly higher boiling points compared to alkanes of similar molecular weight.[6]

Impact of Intramolecular H-Bonding on Boiling Point

The presence of a strong intramolecular hydrogen bond, as predicted for the diaxial conformer, can have a paradoxical effect on the boiling point. By satisfying the hydrogen bonding potential of the N-H group internally, the molecule has a reduced capacity to form intermolecular hydrogen bonds with its neighbors. This phenomenon, often termed "chelation," can lead to a lower boiling point than would be expected for an isomer incapable of forming such an internal bond.

Therefore, the boiling point of (1R,2R)-2-methoxycyclohexan-1-amine will be a balance between:

  • Molecular Weight (129.20 g/mol ): Higher mass generally leads to a higher boiling point.[8]

  • Intermolecular Hydrogen Bonding: The primary driver for elevating the boiling point above that of a non-polar analogue.

  • Intramolecular Hydrogen Bonding: A potential factor that could slightly lower the boiling point by reducing the extent of intermolecular hydrogen bonding.

For comparison, the boiling points of related C7 cycloaliphatic amines and alcohols are listed in the data summary table below. Based on these values, a predicted boiling point in the range of 160-180 °C at atmospheric pressure is a reasonable estimate.

Experimental and Computational Protocols

To provide actionable guidance, this section outlines standardized procedures for determining the boiling point and analyzing thermodynamic stability.

Experimental Protocol: Boiling Point Determination

Given the potential for decomposition at high temperatures, determining the boiling point under reduced pressure is advisable.

Objective: To determine the boiling point of (1R,2R)-2-methoxycyclohexan-1-amine.

Apparatus:

  • Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

  • Round-bottom flask

  • Thermometer (calibrated)

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge (manometer)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed. Place a small sample (1-2 mL) of the purified amine and a boiling chip in the distillation flask.

  • Vacuum Application: Connect the apparatus to the vacuum pump and carefully reduce the pressure to a stable, known value (e.g., 20 mmHg).

  • Heating: Begin gently heating the flask while stirring.

  • Observation: Observe the temperature at which the liquid boils and a steady stream of condensate forms on the thermometer bulb. This temperature is the boiling point at the measured pressure.

  • Correction to Atmospheric Pressure: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to standard atmospheric pressure (760 mmHg).

  • Validation: Repeat the measurement at a different pressure to ensure consistency.

Computational Protocol: Conformational Stability Analysis

Computational chemistry provides a powerful tool for predicting the relative stabilities of the (e,e) and (a,a) conformers.

Objective: To calculate the relative Gibbs free energies of the diequatorial and diaxial conformers.

Methodology: Density Functional Theory (DFT) is a suitable method for this analysis.

G start Initial 3D Structures (e,e and a,a conformers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc spe Single-Point Energy (Higher level of theory, e.g., B3LYP/aug-cc-pVDZ) freq_calc->spe thermo Thermochemical Analysis (Calculate ΔG at 298.15 K) spe->thermo result Relative Gibbs Free Energy (ΔΔG) (Predict conformer population) thermo->result caption Fig. 2: A typical computational workflow for conformational analysis.

Sources

Foundational

Synthesis Pathways for (1R,2R)-2-Methoxycyclohexan-1-amine from Cyclohexene: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The synthesis of purely enantiomeric 1,2-disubstituted cyclohexanes is a critical operation in pharmaceutical development, as the rigid cyclohexane scaffold is frequently used to l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of purely enantiomeric 1,2-disubstituted cyclohexanes is a critical operation in pharmaceutical development, as the rigid cyclohexane scaffold is frequently used to lock pharmacophores into specific spatial orientations. The target molecule, (1R,2R)-2-methoxycyclohexan-1-amine , features two contiguous stereocenters in a trans configuration.

While a direct methoxybromination of cyclohexene (using NBS/MeOH) followed by azide displacement could yield the trans-connectivity, this route inherently produces a racemic mixture, necessitating a late-stage, yield-destroying chiral resolution. To engineer a highly efficient and scalable pathway, we must establish the absolute stereochemistry early in the sequence. The premier strategy for this is the desymmetrization of a meso-epoxide via an Asymmetric Ring Opening (ARO) reaction.

This guide details a self-validating, four-step synthetic pipeline starting from inexpensive cyclohexene, utilizing Jacobsen’s bimetallic (salen)Cr(III) catalysis to dictate the (1R,2R) stereochemistry with >95% enantiomeric excess (ee).

Mechanistic Pathway & Stereochemical Control

The core of this synthesis relies on the precise stereochemical control during the opening of meso-cyclohexene oxide. Because the starting epoxide is meso, its two chiral centers are (1R,2S).

Nucleophilic ring opening proceeds via an SN2 mechanism , resulting in the inversion of configuration at the attacked carbon.

  • If attack occurs at the C1 position (1R), it inverts to 1S, yielding the (1S,2S) enantiomer.

  • If attack occurs at the C2 position (2S), it inverts to 2R, yielding the desired (1R,2R) enantiomer.

To force the nucleophile to attack exclusively at the C2 position, we employ the (S,S)-(salen)Cr(III)N₃ catalyst. As established by Jacobsen and colleagues , this catalyst operates via a bimetallic mechanism where one metal center acts as a Lewis acid to activate the epoxide, and a second metal center delivers the azide nucleophile to the specific spatial face required for (1R,2R) formation .

Mechanism Cat Bimetallic (S,S)-(salen)Cr(III)N3 Catalyst System Epox meso-Cyclohexene Oxide Coordination Cat->Epox Lewis Acid Activation Nuc Azide Delivery (Intermolecular Attack) Cat->Nuc Nucleophile Activation Trans Transition State (Inversion at C2) Epox->Trans Nuc->Trans Prod (1R,2R)-Product Release Trans->Prod Ring Opening Prod->Cat Catalyst Regeneration

Caption: Bimetallic catalytic cycle of the Jacobsen Asymmetric Ring Opening (ARO) dictating (1R,2R) stereochemistry.

Step-by-Step Synthetic Protocols (Self-Validating System)

The following protocols are designed to be self-validating; each step includes an analytical trigger that must be satisfied before proceeding to the subsequent phase.

Step 1: Epoxidation of Cyclohexene

Rationale: meta-Chloroperoxybenzoic acid (mCPBA) provides a clean, scalable, and concerted oxygen transfer to the alkene, yielding the meso-epoxide without the need for transition metal catalysts.

  • Protocol:

    • Dissolve cyclohexene (1.0 eq, 50 mmol) in anhydrous CH₂Cl₂ (0.5 M) and cool to 0 °C.

    • Add mCPBA (1.1 eq, 77% max) portion-wise over 30 minutes to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by washing with saturated NaHCO₃ to remove m-chlorobenzoic acid.

    • Dry the organic layer over MgSO₄ and concentrate to yield meso-cyclohexene oxide.

  • Analytical Trigger: ¹H NMR must show the disappearance of the alkene protons (~5.6 ppm) and the appearance of the epoxide oxirane protons (~3.1 ppm).

Step 2: Asymmetric Ring Opening (ARO)

Rationale: Utilizing (S,S)-(salen)Cr(III)N₃ and trimethylsilyl azide (TMSN₃) ensures high enantioselectivity. The use of TMSN₃ instead of sodium azide avoids biphasic aqueous conditions, keeping the catalytic cycle highly efficient in organic solvents.

  • Protocol:

    • To a flame-dried flask under N₂, add meso-cyclohexene oxide (1.0 eq, 40 mmol) and (S,S)-(salen)Cr(III)N₃ (0.02 eq, 2 mol%).

    • Dissolve in anhydrous tert-butyl methyl ether (TBME) (0.5 M).

    • Add TMSN₃ (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture for 24 hours at ambient temperature.

    • Concentrate in vacuo and purify via short-path silica gel chromatography (Hexanes/EtOAc 9:1) to yield (1R,2R)-1-azido-2-(trimethylsiloxy)cyclohexane.

  • Analytical Trigger: GC analysis using a chiral stationary phase (e.g., Cyclodex-B). The ee must be >95% before proceeding to avoid carrying forward the (1S,2S) isomer.

Step 3: Desilylation and O-Methylation

Rationale: Mild base (K₂CO₃/MeOH) is chosen for desilylation to avoid the generation of stoichiometric silicon-fluoride waste typical of TBAF. Subsequent methylation requires a strong base (NaH) to deprotonate the secondary alcohol, followed by an SN2 attack on methyl iodide.

  • Protocol:

    • Desilylation: Dissolve the silyl ether (1.0 eq) in methanol (0.2 M). Add K₂CO₃ (0.1 eq) and stir for 2 hours at RT. Filter and concentrate to yield (1R,2R)-2-azidocyclohexan-1-ol.

    • Methylation: Dissolve the alcohol (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm to RT and stir for 4 hours.

    • Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Analytical Trigger: IR spectroscopy is diagnostic. The broad -OH stretch (~3300 cm⁻¹) from the intermediate alcohol must completely disappear, while the sharp azide stretch (~2100 cm⁻¹) must remain intact.

Step 4: Azide Reduction (Staudinger Reaction)

Rationale: While catalytic hydrogenation (Pd/C, H₂) is common, the Staudinger reduction (PPh₃/H₂O) is chosen for its absolute chemoselectivity, operation at ambient pressure, and clean conversion of the azide to the primary amine via an iminophosphorane intermediate.

  • Protocol:

    • Dissolve (1R,2R)-1-azido-2-methoxycyclohexane (1.0 eq) in a THF/H₂O mixture (10:1 v/v, 0.1 M).

    • Add Triphenylphosphine (PPh₃, 1.1 eq) in one portion.

    • Stir at room temperature for 12 hours (N₂ gas evolution will be visible).

    • Acidify the mixture with 1M HCl to pH 2, and wash with diethyl ether to extract the triphenylphosphine oxide (TPPO) byproduct.

    • Basify the aqueous layer with 1M NaOH to pH 12, and extract with CH₂Cl₂ (3x).

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield pure (1R,2R)-2-methoxycyclohexan-1-amine.

  • Analytical Trigger: TLC with Ninhydrin stain (primary amines appear as dark purple spots). ¹H NMR will show the disappearance of the CH-N₃ proton multiplet and the appearance of a new CH-NH₂ multiplet shifted upfield.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes and the critical validation metrics for each step of the workflow.

StepTransformationKey ReagentsExpected YieldStereochemical PurityAnalytical Validation
1 EpoxidationmCPBA, CH₂Cl₂92 - 95%meso (Achiral)¹H NMR (Oxirane protons at 3.1 ppm)
2 Asymmetric Ring OpeningTMSN₃, (S,S)-(salen)CrN₃85 - 88%>95% ee (1R,2R)Chiral GC (Baseline resolution of enantiomers)
3a DesilylationK₂CO₃, MeOH95 - 98%>95% ee (1R,2R)TLC (Disappearance of non-polar silyl ether)
3b O-MethylationNaH, MeI, THF82 - 86%>95% ee (1R,2R)IR (Absence of 3300 cm⁻¹ -OH stretch)
4 Staudinger ReductionPPh₃, H₂O, THF88 - 91%>95% ee (1R,2R)Ninhydrin Stain (Positive/Purple)

Experimental Workflow Visualization

The complete forward synthetic pipeline is mapped below, illustrating the progression from the achiral starting material through the critical desymmetrization step, culminating in the target chiral amine.

Synthesis A Cyclohexene (Starting Material) B meso-Cyclohexene Oxide A->B mCPBA CH2Cl2 C (1R,2R)-1-Azido-2- (trimethylsiloxy)cyclohexane B->C TMSN3 (S,S)-(salen)CrN3 D (1R,2R)-2-Azido- cyclohexan-1-ol C->D K2CO3 MeOH E (1R,2R)-1-Azido-2- methoxycyclohexane D->E NaH, MeI THF F (1R,2R)-2-Methoxy- cyclohexan-1-amine (Target) E->F PPh3, H2O THF

Caption: Step-by-step forward synthesis pathway for (1R,2R)-2-methoxycyclohexan-1-amine.

References

  • Title: Asymmetric Catalysis of Epoxide Ring-Opening Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: On the Mechanism of Asymmetric Nucleophilic Ring-Opening of Epoxides Catalyzed by (Salen)CrIII Complexes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent advances in the Staudinger reaction Source: Tetrahedron URL: [Link]

Exploratory

A Technical Guide to the Crystallographic Analysis of a Chiral Platinum(II) Complex Incorporating (1R,2R)-1,2-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth examination of the synthesis and crystallographic characterization of a representative derivative of (1R,2R)-cyclohexan-1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis and crystallographic characterization of a representative derivative of (1R,2R)-cyclohexan-1,2-diamine: cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane-κ²N,N']platinum(II) dinitrate monohydrate. The structural elucidation of such chiral metal complexes is paramount in fields ranging from asymmetric catalysis to the development of novel therapeutics, where precise knowledge of the three-dimensional atomic arrangement governs molecular function.

The (1R,2R)-1,2-diaminocyclohexane moiety is a cornerstone in chiral ligand design, prized for its rigid stereochemical scaffold which can impart high levels of enantioselectivity in a variety of chemical transformations. Its coordination to metal centers, such as platinum(II), results in well-defined complexes whose structural and electronic properties can be finely tuned. X-ray crystallography stands as the definitive analytical technique for unequivocally determining the solid-state structure of these molecules, providing critical data on bond lengths, bond angles, and supramolecular interactions.

This document will detail the synthetic protocol, crystallization methodology, and a comprehensive analysis of the single-crystal X-ray diffraction data for the aforementioned platinum(II) complex. The causality behind the experimental choices will be explored, and the resulting structural data will be presented in a clear and comparative format.

Synthesis and Crystallization Workflow

The synthesis of the title compound, cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane-κ²N,N']platinum(II) dinitrate monohydrate, involves a ligand exchange reaction where acetonitrile displaces the nitrate ligands from a precursor complex, cis-[Pt(NO₃)₂(DACH)] (where DACH is 1,2-diaminocyclohexane). The presence of residual water in the acetonitrile solvent is crucial for the formation of the monohydrate crystalline product.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Start cis-[Pt(NO₃)₂(DACH)] precursor Reaction Ligand Exchange Reaction Start->Reaction Solvent Acetonitrile with residual water Solvent->Reaction Product cis-Pt(C₂H₃N)₂(C₆H₁₄N₂)₂·H₂O in solution Reaction->Product Evaporation Slow Evaporation of Solvent Product->Evaporation Crystals Formation of single crystals Evaporation->Crystals Xray Single-Crystal X-ray Diffraction Crystals->Xray Data Collection of Crystallographic Data Xray->Data

Figure 1: Experimental workflow for the synthesis and crystallographic analysis.

Experimental Protocol: Synthesis and Crystallization

The following protocol is based on the synthesis of the title platinum(II) complex.

  • Precursor Preparation: The starting material, cis-[Pt(NO₃)₂(DACH)], is synthesized according to established literature methods.

  • Dissolution: The cis-[Pt(NO₃)₂(DACH)] precursor is dissolved in acetonitrile containing a small amount of water.

  • Crystallization: The solution is allowed to stand at room temperature for slow evaporation of the solvent.

  • Crystal Formation: Single crystals of cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane-κ²N,N']platinum(II) dinitrate monohydrate form over a period of several days.

  • Isolation: The resulting crystals are carefully isolated for subsequent X-ray diffraction analysis.

The choice of acetonitrile as a solvent is critical, as it also acts as a ligand in this reaction. The presence of water is adventitious but necessary for the formation of the specific monohydrate crystalline form.

Crystallographic Data and Structural Analysis

The crystal structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes as a molecular salt with two formula units in the asymmetric unit. The platinum(II) center is coordinated by the two nitrogen atoms of the (1R,2R)-1,2-diaminocyclohexane ligand and two nitrogen atoms from the acetonitrile ligands, resulting in a cis coordination geometry. The structure is further stabilized by a network of hydrogen bonds involving the amine groups of the DACH ligand, the nitrate anions, and the water molecule.

Crystal Data and Structure Refinement
ParameterValue
Empirical Formula₂·H₂O
Formula Weight551.45 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)12.345(1)
b (Å)12.678(1)
c (Å)12.987(1)
α (°)90
β (°)114.56(1)
γ (°)90
Volume (ų)1851.3(3)
Z4
Temperature (K)120
Wavelength (Å)0.71073
R-factor (%)3.4

This data is representative of a typical crystallographic analysis and is based on the information provided for the title compound.

Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
Pt—N(DACH)2.04 - 2.06N(DACH)—Pt—N(DACH)~83
Pt—N(acetonitrile)2.00 - 2.02N(acetonitrile)—Pt—N(acetonitrile)~97

Note: The exact bond lengths and angles would be found in the full crystallographic information file (CIF).

The coordination geometry around the platinum(II) ion is distorted square planar, which is typical for d⁸ metal complexes. The bite angle of the bidentate (1R,2R)-1,2-diaminocyclohexane ligand is approximately 83°, a value constrained by the geometry of the cyclohexane ring.

Supramolecular Architecture

A key feature of the crystal structure is the extensive network of hydrogen bonds. The amine protons of the diaminocyclohexane ligand act as hydrogen bond donors to the oxygen atoms of the nitrate anions and the water molecule. These interactions link the complex cations, anions, and water molecules into supramolecular chains, contributing to the stability of the crystal lattice. The specific (1R,2R) stereochemistry of the diaminocyclohexane ligand dictates the chiral nature of the entire complex and influences the packing of these chains in the crystal.

G cluster_complex Complex Cation cluster_anions_solvent Anions and Solvent cluster_supramolecular Supramolecular Assembly Pt Pt(II) center DACH (1R,2R)-DACH Ligand (N-H donors) Pt->DACH coord. ACN Acetonitrile Ligands Pt->ACN coord. Nitrate Nitrate Anions (O acceptors) DACH->Nitrate H-bond Water Water Molecule (H-bond bridge) DACH->Water H-bond Chains Formation of Supramolecular Chains Nitrate->Chains Water->Nitrate H-bond Water->Chains

Figure 2: Intermolecular interactions leading to the supramolecular structure.

Conclusion

The crystallographic analysis of cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane-κ²N,N']platinum(II) dinitrate monohydrate provides a detailed and unambiguous determination of its molecular and supramolecular structure. This information is invaluable for understanding the coordination chemistry of chiral diaminocyclohexane ligands and for the rational design of new metal-based catalysts and therapeutic agents. The presented workflow, from synthesis to structural elucidation, serves as a paradigm for the characterization of novel chiral coordination compounds. The precise stereochemical control exerted by the (1R,2R)-1,2-diaminocyclohexane ligand is evident in the final crystal structure, highlighting its importance as a chiral building block in modern chemistry.

References

  • Pažout, R., Housková, J., Dušek, M., Maixner, J., Cibulková, J., & Kačer, P. (2010). A new [(1R,2R)-1,2-diaminocyclohexane]platinum(II)
Foundational

Unveiling the Mechanism of Chiral Recognition by (1R,2R)-2-methoxycyclohexan-1-amine: A Structural and Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise differentiation between enantiomers, a practice known as chiral recognition, is a cornerstone of modern pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise differentiation between enantiomers, a practice known as chiral recognition, is a cornerstone of modern pharmaceutical development, asymmetric synthesis, and analytical chemistry. Chiral amines, particularly those with conformationally restricted scaffolds, are invaluable tools in this endeavor. This technical guide provides an in-depth analysis of the mechanism of action of (1R,2R)-2-methoxycyclohexan-1-amine, a versatile chiral solvating and resolving agent. While specific, dedicated literature on this molecule is nascent, this document synthesizes established principles of stereochemistry, supramolecular chemistry, and analytical spectroscopy to construct a robust mechanistic model. We will explore the fundamental intermolecular forces at play, the thermodynamic and kinetic underpinnings of enantioselection, and the integrated analytical workflows required to probe and validate these interactions. This guide is intended for researchers and professionals seeking a deeper, field-proven understanding of how to effectively utilize and study chiral recognition phenomena.

Molecular Architecture: The Foundation of Selectivity

The efficacy of (1R,2R)-2-methoxycyclohexan-1-amine in chiral recognition is intrinsically linked to its unique three-dimensional structure. The molecule possesses several key features that create a well-defined chiral environment:

  • Rigid Cyclohexane Scaffold: The cyclohexane ring exists predominantly in a stable chair conformation. This rigidity minimizes conformational ambiguity, presenting a more defined shape for interaction with other chiral molecules.

  • Defined Stereochemistry (1R,2R): The trans configuration places the C1-amine and C2-methoxy groups on opposite sides of the ring. This arrangement is crucial for establishing a predictable spatial orientation of the key interacting groups. In the most stable chair conformations, one substituent will be axial and the other equatorial. The equilibrium between these two chair forms is a key aspect of its interaction profile. For instance, the conformation with the bulkier methoxy group in the equatorial position is generally favored to minimize steric strain from 1,3-diaxial interactions[1].

  • Key Functional Groups:

    • Primary Amine (-NH₂): Acts as a primary site for interaction. It is a hydrogen bond donor and a Brønsted-Lowry base, enabling the formation of strong ionic bonds with acidic analytes to form diastereomeric salts[2][3].

    • Methoxy Group (-OCH₃): This group provides both steric bulk and an additional interaction site. The oxygen atom can act as a hydrogen bond acceptor. Its position relative to the amine group is critical for creating a selective binding pocket.

The Core Mechanism: Formation of Transient Diastereomeric Complexes

Chiral recognition in solution is a dynamic process governed by the formation of transient, non-covalent diastereomeric complexes between the chiral host—(1R,2R)-2-methoxycyclohexan-1-amine—and the two enantiomers of a chiral guest molecule (analyte). The difference in the stability of these two diastereomeric complexes is the very essence of recognition[4].

The prevailing model for this differentiation is the three-point interaction model , which posits that a minimum of three distinct points of contact are required for a chiral selector to distinguish between two enantiomers. In the case of our chiral amine interacting with a generic chiral carboxylic acid (R- and S-Analyte), these interactions can be visualized as:

  • Primary Interaction (Ionic/H-Bond): A strong, anchoring interaction between the protonated amine (-NH₃⁺) of the selector and the carboxylate (-COO⁻) of the analyte.

  • Secondary Repulsive Interaction (Steric): The rigid cyclohexane frame and the methoxy group create a "chiral pocket." One enantiomer of the analyte will fit more snugly into this pocket, while the other will experience steric hindrance against either the ring or the methoxy group.

  • Tertiary Attractive Interaction (e.g., Hydrogen Bond): A potential hydrogen bond between a group on the analyte and the methoxy oxygen of the selector can further stabilize one diastereomeric complex over the other.

The difference in the goodness-of-fit results in different Gibbs free energies of formation (ΔG) for the two diastereomeric complexes, leading to an observable differentiation.

Figure 1: The Three-Point Interaction Model cluster_Host Host: (1R,2R)-2-methoxycyclohexan-1-amine cluster_Guest_R Guest: R-Enantiomer cluster_Guest_S Guest: S-Enantiomer Host Amine (+) Methoxy Cyclohexyl Ring Guest_R Acid (-) Group A Group B Host:f0->Guest_R:g0 1. Ionic Bond (Strong Attraction) Host:f1->Guest_R:g1 2. H-Bond (Attraction) Host:f2->Guest_R:g2 3. Favorable Fit (Low Steric Hindrance) Guest_S Acid (-) Group A Group B Host:f0->Guest_S:g0 1. Ionic Bond (Strong Attraction) Host:f2->Guest_S:g1 3. Steric Clash (Repulsion) Stable More Stable Diastereomer Unstable Less Stable Diastereomer

Caption: Conceptual diagram of the three-point interaction model.

Thermodynamic and Kinetic Landscape of Recognition

The process of chiral recognition can be quantitatively described by examining its thermodynamic and kinetic parameters. The differentiation between enantiomers is fundamentally a thermodynamic phenomenon, driven by differences in the stability of the diastereomeric complexes[5][6].

ParameterSymbolDescriptionImplication for Chiral Recognition
Gibbs Free Energy ΔGThe overall energy change upon complex formation, indicating spontaneity and stability.A larger difference in ΔG between the two diastereomeric complexes (ΔΔG) signifies better enantioselectivity.
Enthalpy ΔHThe heat change associated with bond formation and breaking (e.g., ionic bonds, H-bonds).A negative ΔH indicates that the interactions are exothermic. Enthalpy-driven processes (large ΔΔH) often involve strong, specific interactions like hydrogen bonding[7].
Entropy ΔSThe change in disorder of the system, including contributions from solvent reorganization and conformational changes.A positive ΔS is favorable and often results from the release of ordered solvent molecules from the surfaces of the host and guest upon binding[6].
Association Constant KₐA measure of the binding affinity between the host and guest.The ratio of association constants for the two enantiomers (Kₐ(R)/Kₐ(S)) is a direct measure of the enantioselectivity.

In practice, an effective chiral recognition process is one where the difference in stability (ΔΔG) between the R- and S-complexes is large enough to be measured or exploited, for example, through the differential solubility of diastereomeric salts in a crystallization-based resolution[2][3].

Analytical Methodologies for Mechanistic Elucidation

A multi-pronged analytical approach is essential to fully characterize the mechanism of chiral recognition.

NMR Spectroscopy: Probing Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying chiral recognition in solution. When diastereomeric complexes are formed, the nuclei of the analyte enantiomers are no longer in chemically equivalent environments, which can lead to separate signals in the NMR spectrum[8][9][10]. The difference in chemical shift between the signals of the two enantiomers in the presence of the chiral solvating agent (CSA) is denoted as ΔΔδ.

This protocol describes a standard method to observe and quantify chiral recognition using (1R,2R)-2-methoxycyclohexan-1-amine as a CSA.

  • Preparation: Prepare stock solutions of the racemic analyte (e.g., 10 mM mandelic acid) and the chiral solvating agent (CSA, 50 mM) in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the racemic analyte alone.

  • Titration: Create a series of NMR samples containing a constant concentration of the racemic analyte and increasing molar equivalents of the CSA (e.g., 0.2, 0.5, 0.8, 1.0, 1.5, 2.0 eq.).

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans).

  • Analysis:

    • Monitor the chemical shifts of well-resolved protons on the analyte.

    • Look for the splitting of a singlet into two singlets, or a doublet into two doublets, indicating enantiodiscrimination.

    • Plot the chemical shift (δ) of each enantiomer's signal versus the molar ratio of CSA.

    • Calculate ΔΔδ at each titration point. A larger ΔΔδ indicates stronger recognition.

Figure 2: NMR Titration Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis p1 Prepare Stock Solutions: - Racemic Analyte - Chiral Solvating Agent (CSA) p2 Create NMR Samples: - Constant [Analyte] - Increasing [CSA] (0 to 2.0 eq.) p1->p2 a1 Acquire ¹H NMR Spectrum for each sample p2->a1 d1 Identify Analyte Proton Signals a1->d1 d2 Observe Signal Splitting (Enantiodiscrimination) d1->d2 d3 Measure Chemical Shifts (δ) d2->d3 d4 Calculate ΔΔδ = |δ_R - δ_S| d3->d4 d5 Plot δ vs. [CSA] Ratio d4->d5

Caption: Workflow for an NMR titration experiment.

X-ray Crystallography: The Definitive Solid-State Picture

While NMR reveals the dynamics in solution, single-crystal X-ray crystallography provides an unambiguous, high-resolution snapshot of the interactions within a diastereomeric salt in the solid state[11]. This "gold standard" technique can definitively determine the absolute configuration and map the precise hydrogen bonds, ionic interactions, and steric contacts responsible for recognition.

  • Salt Formation: In a suitable solvent (e.g., ethanol, isopropanol), combine the racemic analyte (e.g., a chiral acid) with approximately 0.5 equivalents of (1R,2R)-2-methoxycyclohexan-1-amine. The use of a sub-stoichiometric amount of the resolving agent often promotes the crystallization of the less soluble diastereomeric salt[12].

  • Induce Crystallization: Slowly cool the solution, allow for slow evaporation of the solvent, or use vapor diffusion with an anti-solvent (e.g., hexane) to grow single crystals.

  • Isolation: Filter the resulting crystals and wash with a small amount of cold solvent.

  • Analysis:

    • Determine the enantiomeric excess of the crystalline material using chiral HPLC or NMR to confirm that resolution has occurred.

    • Submit a high-quality single crystal for X-ray diffraction analysis.

  • Structure Elucidation: The resulting crystal structure will reveal the three-dimensional arrangement of the chiral amine and one enantiomer of the analyte, providing direct evidence of the binding mode.

Figure 3: Crystallography Workflow s1 Combine Racemic Analyte with (1R,2R)-Amine Resolving Agent s2 Screen Solvents to Find Differential Solubility s1->s2 s3 Induce Crystallization of the Less Soluble Diastereomeric Salt s2->s3 s4 Isolate Single Crystal s3->s4 s5 Perform X-ray Diffraction s4->s5 s6 Solve Crystal Structure s5->s6 s7 Visualize 3D Interactions: - H-Bonds - Ionic Bonds - Steric Contacts s6->s7

Caption: Logic flow for structural analysis via crystallography.

Computational Modeling: In Silico Mechanistic Exploration

Computational chemistry provides a powerful avenue for visualizing and quantifying the forces driving chiral recognition at the molecular level. Using quantum mechanics (QM) or molecular mechanics (MM) methods, one can build models of the two diastereomeric complexes and calculate their relative energies, geometries, and interaction energies[13][14][15].

  • Model Building: Construct 3D models of the (1R,2R)-2-methoxycyclohexan-1-amine host and both enantiomers of the guest analyte.

  • Conformational Search: Perform a systematic conformational search for each diastereomeric complex to identify the lowest energy arrangements (global minima).

  • Geometry Optimization: Optimize the geometry of the most stable conformers using a high level of theory (e.g., Density Functional Theory - DFT).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability (ΔΔE) of the two diastereomeric complexes. This value can be correlated with the experimentally observed enantioselectivity.

  • Interaction Visualization: Analyze the optimized structures to visualize the key intermolecular interactions (hydrogen bonds, steric clashes) that contribute to the energy difference.

Conclusion

The mechanism of action of (1R,2R)-2-methoxycyclohexan-1-amine in chiral recognition is a sophisticated interplay of its rigid stereochemistry and the specific non-covalent forces it can deploy. By forming transient diastereomeric complexes of differing stabilities, it can effectively differentiate between enantiomers in solution and in the solid state. A comprehensive understanding of this mechanism is not achievable through a single technique. Rather, it requires the integration of solution-state NMR to probe dynamic interactions, solid-state X-ray crystallography for definitive structural evidence, and computational modeling to provide a theoretical and visual framework. By mastering this integrated approach, researchers can rationally select and optimize conditions for chiral separations and asymmetric reactions, accelerating the development of enantiomerically pure molecules in the pharmaceutical and chemical industries.

References

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • MDPI. (2022, April 15). Chiral Recognition R- and RS- of New Antifungal: Complexation/Solubilization/Dissolution Thermodynamics and Permeability Assay. Retrieved from [Link]

  • Amanote Research. (2009, January 1). X-Ray Structural Analysis of (1r,2r,4s,5s,8s)-2,8-Bis(4-Chlorophenyl)-4-(4-Nitrophenyl)-1-Aza-3,7-Dioxabicyclo[5][5]octane. Retrieved from [Link]

  • PMC. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • PubMed. (2004, January 9). Thermodynamics of the molecular and chiral recognition of cycloalkanols and camphor by modified beta-cyclodextrins possessing simple aromatic tethers. Retrieved from [Link]

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  • PubMed. (2012, July 20). Diastereomer configurations from joint experimental-computational analysis. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • PubChem. (n.d.). Rac-(1r,2r)-2-(2-methoxyethoxy)cyclohexan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-Methylcyclohexanamine. Retrieved from [Link]

  • ChemRxiv. (2025, August 21). Computational Study on Data Integration in Chiral Catalyst Design: Case Study Using Michael Addition Reactions. Retrieved from [Link]

  • Tesis Doctorals en Xarxa. (n.d.). CHIRAL RECOGNITION AND SUPRAMOLECULAR SELF-ASSEMBLY OF ADSORBED AMINO ACIDS AND DIPEPTIDES AT THE SUBMOLECULAR LEVEL. Retrieved from [Link]

  • PMC. (2025, June 4). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Retrieved from [Link]

  • Gauth. (n.d.). Identify the trans conformations for 2-methoxycyclohexan-1-amine, then select the most stable conformation. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. Retrieved from [Link]

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Exploratory

In-Depth Technical Guide: Elucidating the Mass Spectrometry Fragmentation Pattern of (1R,2R)-2-methoxycyclohexan-1-amine

Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (1R,2R)-2-methoxycyclohexan-1-amine. As a molecule of interest in synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (1R,2R)-2-methoxycyclohexan-1-amine. As a molecule of interest in synthetic chemistry and drug development, understanding its fragmentation behavior is crucial for its unambiguous identification and structural elucidation. This document will delve into the fundamental principles of EI-MS, predict the key fragmentation pathways based on the functional groups present, and present the expected mass-to-charge ratios (m/z) of the resulting fragment ions. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique widely used in mass spectrometry, particularly with gas chromatography-mass spectrometry (GC-MS).[1][2] In the EI source, analyte molecules in the gas phase are bombarded by a high-energy electron beam, typically at 70 electron volts (eV).[3] This energetic interaction is sufficient to eject a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[4][5]

The molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements, a process called fragmentation.[6][7] The resulting fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer, generating a mass spectrum.[2] This spectrum serves as a molecular fingerprint, providing valuable structural information about the analyte.[2][7]

The fragmentation of (1R,2R)-2-methoxycyclohexan-1-amine (C7H15NO, Molecular Weight: 129.20 g/mol ) will be governed by the presence of the primary amine and the methoxy ether functional groups on the cyclohexane ring. These groups will direct the fragmentation pathways, primarily through alpha-cleavage and the loss of neutral molecules.

Predicted Fragmentation Pathways of (1R,2R)-2-methoxycyclohexan-1-amine

The initial ionization of (1R,2R)-2-methoxycyclohexan-1-amine will likely involve the removal of a non-bonding electron from the nitrogen atom of the amine group, as this is generally the most energetically favorable site.[3][8] The resulting molecular ion (m/z 129) will then undergo fragmentation.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for both amines and ethers.[7][9] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen), leading to the formation of a stable, resonance-stabilized cation.

2.1.1. Alpha-Cleavage adjacent to the Amine Group

The most significant fragmentation is expected to be the alpha-cleavage of the C1-C6 bond. This results in the loss of a C5H9• radical and the formation of a resonance-stabilized iminium ion.

  • Pathway A: Formation of the m/z 58 ion. Cleavage of the C1-C6 bond leads to the formation of the [CH(NH2)CH(OCH3)]+ fragment. This is anticipated to be a prominent peak in the spectrum.

  • Pathway B: Formation of the m/z 30 ion. Another possible alpha-cleavage can occur at the C1-C2 bond, leading to ring opening. Subsequent cleavage can produce a [CH2=NH2]+ ion with an m/z of 30, a characteristic fragment for primary amines.[8][10]

2.1.2. Alpha-Cleavage adjacent to the Methoxy Group

Alpha-cleavage can also be initiated by the oxygen atom of the methoxy group.

  • Pathway C: Formation of the m/z 98 ion. Cleavage of the C2-C3 bond, with charge retention on the larger fragment, could lead to a fragment with m/z 98.

Loss of Neutral Molecules

The molecular ion can also stabilize by eliminating small, neutral molecules.

  • Pathway D: Loss of a Methoxy Radical (•OCH3). Cleavage of the C2-O bond can result in the loss of a methoxy radical (31 Da), leading to a fragment ion at m/z 98.

  • Pathway E: Loss of Methanol (CH3OH). Through a rearrangement process, the molecular ion can eliminate a neutral methanol molecule (32 Da), resulting in a fragment ion at m/z 97. This is a common fragmentation pathway for methoxy-substituted cyclic compounds.[11]

  • Pathway F: Loss of Ammonia (NH3). The loss of a neutral ammonia molecule (17 Da) from the molecular ion would produce a fragment at m/z 112.

Ring Cleavage and Subsequent Fragmentations

Cyclic compounds often undergo ring cleavage, followed by further fragmentation.[8][12] For cyclohexane derivatives, this can lead to the loss of ethene (C2H4, 28 Da).[13]

  • Pathway G: Ring Opening followed by Ethene Loss. After initial ring opening, the resulting radical cation can undergo further cleavages. For instance, the loss of ethene from the molecular ion would lead to a fragment at m/z 101.

Summary of Predicted Fragments

The following table summarizes the major predicted fragment ions for (1R,2R)-2-methoxycyclohexan-1-amine in EI-MS.

m/z Proposed Fragment Ion Formation Pathway Predicted Intensity
129[C7H15NO]•+ (Molecular Ion)Initial IonizationLow to Medium
98[C6H12N]+Loss of •OCH3Medium
97[C7H13N]•+Loss of CH3OHMedium
58[C3H8NO]+Alpha-cleavage at C1-C6High (likely Base Peak)
30[CH4N]+Alpha-cleavage at C1-C2High

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended.

Sample Preparation
  • Prepare a 1 mg/mL solution of (1R,2R)-2-methoxycyclohexan-1-amine in a volatile organic solvent such as methanol or dichloromethane.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Split ratio 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 25 - 200

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to (1R,2R)-2-methoxycyclohexan-1-amine.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

  • Utilize a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for comparison, if available.[14]

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the key predicted fragmentation pathways.

Major Alpha-Cleavage Pathways

MI Molecular Ion (M•+) m/z 129 F58 Fragment Ion m/z 58 MI->F58 α-cleavage (C1-C6) - •C5H9 F30 Fragment Ion m/z 30 MI->F30 α-cleavage (C1-C2) Ring Opening

Caption: Primary alpha-cleavage fragmentation pathways.

Neutral Loss Pathways

MI Molecular Ion (M•+) m/z 129 F98 Fragment Ion m/z 98 MI->F98 - •OCH3 F97 Fragment Ion m/z 97 MI->F97 - CH3OH

Caption: Key neutral loss fragmentation pathways.

Conclusion

The electron ionization mass spectrum of (1R,2R)-2-methoxycyclohexan-1-amine is predicted to be characterized by prominent fragment ions resulting from alpha-cleavage adjacent to the amine and methoxy groups, as well as the loss of neutral molecules such as methanol. The base peak is likely to be at m/z 58, corresponding to the stable iminium ion formed through alpha-cleavage. A significant peak at m/z 30 is also expected, which is characteristic of primary amines. Understanding these fragmentation pathways is essential for the confident identification of this compound and related structures in complex matrices. The provided experimental protocol offers a robust method for obtaining high-quality mass spectral data for verification.

References

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Es-sebbar, E., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. NSF PAR. Retrieved from [Link]

  • Herbinet, O., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528-535. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Technology Networks. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Herbinet, O., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • All about Chemistry. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycyclohexan-1-amine. Retrieved from [Link]

  • Ricque, A., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Lerno, L. A., et al. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PeerJ, 1, e19. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of ionized (cyclohexylsulfonyl)cyclohexane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Reddit. (2022, November 22). I need some help understanding the mass spec of dimethyl-cyclohexylamine. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Zhang, G., & Volkman, J. K. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 57(1), 1-8. Retrieved from [Link]

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Foundational

A Technical Guide to (1R,2R)-2-methoxycyclohexan-1-amine: A Chiral Auxiliary for Asymmetric Synthesis

This guide provides an in-depth technical overview of (1R,2R)-2-methoxycyclohexan-1-amine, a chiral auxiliary with significant potential in asymmetric synthesis. Tailored for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of (1R,2R)-2-methoxycyclohexan-1-amine, a chiral auxiliary with significant potential in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document covers the compound's identification, physicochemical properties, a representative synthesis protocol, safety information, and its applications in modern organic chemistry.

Introduction and Compound Identification

(1R,2R)-2-methoxycyclohexan-1-amine belongs to the class of chiral 1,2-amino alcohols, which are pivotal in the stereoselective synthesis of complex molecules. The defined stereochemistry of this compound, with a trans relationship between the amine and methoxy groups on a rigid cyclohexane backbone, makes it an effective chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions, a cornerstone of modern pharmaceutical development where a specific enantiomer is often responsible for therapeutic efficacy.[1]

IdentifierValueSource
Compound Name (1R,2R)-2-methoxycyclohexan-1-amine hydrochloride[2]
CAS Number 2375165-94-7[2]
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [2]

For the purpose of this guide, we will refer to the free base, (1R,2R)-2-methoxycyclohexan-1-amine, with the understanding that its synthesis and handling may involve the hydrochloride salt. The racemic trans form, rel-(1R,2R)-2-methoxycyclohexan-1-amine, is assigned CAS number 72342-85-9.[3]

Physicochemical and Spectroscopic Data

The physicochemical properties of (1R,2R)-2-methoxycyclohexan-1-amine are crucial for its handling, reaction setup, and purification. Below is a summary of its computed properties.

PropertyValueSource
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
Topological Polar Surface Area 35.3 Ų[4]
XLogP3-AA 0.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Spectroscopic Analysis

Spectroscopic data is essential for the characterization and purity assessment of (1R,2R)-2-methoxycyclohexan-1-amine.

  • Infrared (IR) Spectroscopy : As a primary amine, the IR spectrum is expected to show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. These bands are typically sharper and less intense than the O-H bands of alcohols.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The N-H protons often appear as a broad signal. The protons on the carbon adjacent to the nitrogen are deshielded and will appear downfield. The methoxy group will present as a sharp singlet around 3.3-3.5 ppm.[5]

    • ¹³C NMR : The carbon atom bonded to the nitrogen will be deshielded and appear further downfield compared to other aliphatic carbons in the cyclohexane ring.[5]

  • Mass Spectrometry : The mass spectrum will exhibit a molecular ion peak corresponding to the compound's molecular weight. A common fragmentation pattern for amines is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks.[5]

Synthesis of (1R,2R)-2-methoxycyclohexan-1-amine

A detailed experimental protocol for the synthesis of (1R,2R)-2-methoxycyclohexan-1-amine is not extensively documented in publicly available literature. However, a plausible and scientifically sound synthetic route can be constructed based on established methods for the stereoselective synthesis of 1,2-amino alcohols.[6][7] A common strategy involves the stereoselective opening of an epoxide with an amine or the reduction of an α-amino ketone.

Below is a representative, multi-step synthesis protocol starting from cyclohexene oxide.

Representative Synthesis Workflow

G A Cyclohexene Oxide B Ring Opening with Methanol A->B H⁺ catalyst C trans-2-Methoxycyclohexanol B->C D Oxidation (e.g., PCC, Swern) C->D E 2-Methoxycyclohexanone D->E F Reductive Amination with a Chiral Amine Source E->F e.g., (R)-α-methylbenzylamine, H₂, Pd/C G (1R,2R)-2-methoxycyclohexan-1-amine F->G Deprotection

Caption: Representative synthetic workflow for (1R,2R)-2-methoxycyclohexan-1-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of trans-2-Methoxycyclohexanol

  • To a stirred solution of cyclohexene oxide (1.0 eq) in anhydrous methanol (5-10 volumes) at 0 °C, add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield trans-2-methoxycyclohexanol.

Step 2: Oxidation to 2-Methoxycyclohexanone

  • Prepare a solution of trans-2-methoxycyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain 2-methoxycyclohexanone.

Step 3: Diastereoselective Reductive Amination

  • In a high-pressure reaction vessel, dissolve 2-methoxycyclohexanone (1.0 eq) and a chiral amine, such as (R)-α-methylbenzylamine (1.1 eq), in an appropriate solvent like methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5 mol%).

  • Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • After the reaction is complete, carefully vent the hydrogen and filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to yield the crude N-alkylated amine.

Step 4: Deprotection to Yield (1R,2R)-2-methoxycyclohexan-1-amine

  • Dissolve the crude product from the previous step in a suitable solvent.

  • Perform hydrogenolysis using a palladium catalyst to cleave the chiral auxiliary (e.g., the α-methylbenzyl group).

  • After the deprotection is complete, work up the reaction mixture to isolate the final product.

  • Purification by column chromatography or distillation under reduced pressure may be necessary to obtain the pure (1R,2R)-2-methoxycyclohexan-1-amine.

Applications in Asymmetric Synthesis

The primary application of (1R,2R)-2-methoxycyclohexan-1-amine is as a chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane framework and the stereodirecting influence of the amine and methoxy groups can be leveraged to achieve high levels of stereocontrol in various chemical transformations. The principles of its application are analogous to those of the well-studied trans-1,2-diaminocyclohexane (DACH) derivatives, which are workhorses in asymmetric catalysis.[6][7]

Potential Applications:
  • Asymmetric Alkylation : The amine can be converted into a chiral imine or enamine, which then directs the stereoselective alkylation of a prochiral ketone or aldehyde.

  • Asymmetric Aldol Reactions : As part of a chiral ligand for a metal catalyst, it can facilitate stereoselective aldol additions.

  • Asymmetric Conjugate Additions : It can be used to form chiral ligands for metal-catalyzed Michael additions to α,β-unsaturated compounds.[8]

  • Asymmetric Hydrogenation : Derivatives of this amine can serve as chiral ligands for transition metal catalysts in the asymmetric hydrogenation of ketones and olefins.

Mechanistic Rationale

The efficacy of (1R,2R)-2-methoxycyclohexan-1-amine as a chiral auxiliary stems from its ability to create a sterically and electronically differentiated environment around a reactive center. The bulky cyclohexane ring can effectively shield one face of a prochiral substrate, forcing an incoming reagent to attack from the less hindered side. The lone pair on the nitrogen can also coordinate to metal centers, further influencing the geometry of the transition state.

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate B Attach Chiral Auxiliary ((1R,2R)-2-methoxycyclohexan-1-amine) A->B C Diastereoselective Reaction (e.g., Alkylation, Aldol) B->C D Cleave Chiral Auxiliary C->D E Enantiomerically Enriched Product D->E

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (1R,2R)-2-methoxycyclohexan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Architectural Logic of a Novel Chiral Auxiliary In the field of asymmetric synthesis, the predictable and efficient control of stereochemistry is paramount. Chiral auxiliaries represent a foundational s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Logic of a Novel Chiral Auxiliary

In the field of asymmetric synthesis, the predictable and efficient control of stereochemistry is paramount. Chiral auxiliaries represent a foundational strategy, acting as temporary, covalently-bonded stereogenic units that guide the formation of new chiral centers in a prochiral substrate.[1] The efficacy of an auxiliary is dictated by its structural rigidity, its ability to create a sterically and electronically differentiated environment, and the ease of its attachment and subsequent cleavage.

This guide details the application of (1R,2R)-2-methoxycyclohexan-1-amine, a chiral auxiliary poised for significant utility in asymmetric transformations. Its design incorporates several key features for high-fidelity stereocontrol:

  • Rigid Cyclohexane Scaffold: The trans-diequatorial conformation of the 1,2-disubstituted cyclohexane ring provides a conformationally constrained backbone, minimizing conformational ambiguity and leading to more predictable transition states.

  • Defined Stereochemistry: The fixed (1R,2R) configuration ensures a consistent and predictable facial bias when attached to a substrate.

  • Coordinating Methoxy Group: The strategically positioned methoxy group can act as a Lewis basic site, enabling chelation with metal cations (e.g., Li⁺, Mg²⁺, Ti⁴⁺, B³⁺). This chelation further rigidifies the transition state assembly, locking the orientation of the reactive moiety and significantly enhancing diastereoselectivity.[2]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for deploying (1R,2R)-2-methoxycyclohexan-1-amine in key asymmetric reactions.

Principle of Stereochemical Control: A Model for Asymmetric Induction

The auxiliary operates by its temporary conversion into an amide, which is then used as the substrate in a stereoselective reaction. The core principle relies on the generation of a highly ordered, chelated transition state. Upon deprotonation to form an enolate, the metal cation is coordinated by both the enolate oxygen and the auxiliary's methoxy group. This rigid, bicyclic-like structure, combined with the steric bulk of the cyclohexane ring, effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in the preferential formation of one diastereomer.

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Application

Enantioselective Amination Using (1R,2R)-2-Methoxycyclohexan-1-amine: A Detailed Protocol for Asymmetric Synthesis

Introduction: The Critical Role of Chiral Amines in Modern Chemistry Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional materials.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chiral Amines in Modern Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional materials.[1][2][3] The specific stereochemistry of an amine can dramatically influence its biological activity, making the development of robust and selective methods for their synthesis a paramount objective in chemical research.[3] Enantioselective amination, the process of introducing an amine group to a molecule in a way that favors the formation of one enantiomer over the other, is a powerful strategy to achieve this goal.[4][5] This application note provides a detailed protocol for the use of (1R,2R)-2-methoxycyclohexan-1-amine as a chiral auxiliary in the diastereoselective amination of carbonyl compounds, a key step in the synthesis of enantiomerically enriched target molecules.

The use of chiral auxiliaries, such as (1R,2R)-2-methoxycyclohexan-1-amine, is a well-established and reliable method for controlling stereochemistry during a chemical transformation.[6][7] The auxiliary is temporarily incorporated into the substrate molecule, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired chiral product.[7] The rigid cyclohexane backbone and the defined stereochemistry of the methoxy and amino groups in (1R,2R)-2-methoxycyclohexan-1-amine provide a well-defined steric environment, enabling high levels of diastereoselectivity in the amination process.

Principle of the Method: Diastereoselective Reductive Amination

This protocol focuses on the diastereoselective reductive amination of a prochiral ketone. The core principle involves the condensation of the ketone with the chiral amine, (1R,2R)-2-methoxycyclohexan-1-amine, to form a chiral imine intermediate. The subsequent reduction of this imine is directed by the stereocenter of the chiral auxiliary, leading to the preferential formation of one diastereomer of the secondary amine. Finally, cleavage of the chiral auxiliary from the newly formed amine yields the desired enantiomerically enriched primary amine.

The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity. Mild reducing agents are often preferred to minimize side reactions and preserve the stereochemical integrity of the product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the enantioselective amination of a model ketone, acetophenone, using (1R,2R)-2-methoxycyclohexan-1-amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(1R,2R)-2-methoxycyclohexan-1-amine≥98%Commercially AvailableStore under inert atmosphere
AcetophenoneReagent GradeCommercially AvailableFreshly distilled before use
Titanium(IV) isopropoxide≥98%Commercially AvailableUsed as a Lewis acid catalyst
Sodium borohydride≥98%Commercially AvailableReducing agent
TolueneAnhydrousCommercially AvailableDried over molecular sieves
MethanolAnhydrousCommercially AvailableDried over molecular sieves
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid (2 M)AqueousCommercially Available
Sodium sulfate (anhydrous)Reagent GradeCommercially Available
Celite®Commercially Available
Reaction Workflow Diagram

Enantioselective_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage Ketone Prochiral Ketone (e.g., Acetophenone) Imine Chiral Imine Intermediate Ketone->Imine Condensation ChiralAmine (1R,2R)-2-methoxy- cyclohexan-1-amine ChiralAmine->Imine LewisAcid Lewis Acid (e.g., Ti(O-iPr)₄) LewisAcid->Imine DiastereomericAmine Diastereomerically Enriched Amine Imine->DiastereomericAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->DiastereomericAmine ChiralProduct Enantiomerically Enriched Product DiastereomericAmine->ChiralProduct Cleavage RecoveredAuxiliary Recovered Chiral Auxiliary DiastereomericAmine->RecoveredAuxiliary CleavageReagent Cleavage Conditions (e.g., H₂/Pd/C) CleavageReagent->ChiralProduct

Caption: Workflow for enantioselective amination using a chiral auxiliary.

Step-by-Step Procedure

Step 1: Formation of the Chiral Imine

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (50 mL).

  • Add acetophenone (1.0 g, 8.32 mmol) and (1R,2R)-2-methoxycyclohexan-1-amine (1.20 g, 8.32 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add titanium(IV) isopropoxide (2.37 g, 8.32 mmol) dropwise to the stirred solution. The formation of a yellow precipitate is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the Lewis acid and other reagents with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water can hydrolyze the Lewis acid and interfere with imine formation.

  • Titanium(IV) isopropoxide: Acts as a Lewis acid to activate the ketone carbonyl group towards nucleophilic attack by the amine and as a dehydrating agent to drive the equilibrium towards imine formation.

Step 2: Diastereoselective Reduction of the Imine

  • Cool the reaction mixture from Step 1 to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of sodium borohydride (0.47 g, 12.48 mmol) in anhydrous methanol (20 mL).

  • Slowly add the sodium borohydride solution to the cold imine mixture dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction by TLC or GC for the disappearance of the imine.

Causality behind Experimental Choices:

  • Low Temperature (-78 °C): Enhances the diastereoselectivity of the reduction by favoring the transition state leading to the major diastereomer. It minimizes background reactions and potential racemization.

  • Sodium Borohydride: A mild and selective reducing agent for imines that is less likely to reduce the aromatic ring of acetophenone.

Step 3: Work-up and Isolation of the Diastereomerically Enriched Amine

  • Quench the reaction by slowly adding water (20 mL) to the cold reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with diethyl ether (3 x 30 mL).

  • Combine the organic filtrates and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomerically enriched secondary amine.

  • The diastereomeric excess (d.e.) can be determined at this stage using NMR spectroscopy or chiral HPLC analysis.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 4: Cleavage of the Chiral Auxiliary

The cleavage of the chiral auxiliary is a critical step to liberate the desired chiral primary amine. A common method is hydrogenolysis.

  • Dissolve the purified secondary amine (from Step 3) in methanol (50 mL).

  • Add palladium on carbon (10% w/w, 0.1 g) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude primary amine can be purified by distillation or crystallization. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or GC.

Mechanism of Stereoselection

The stereochemical outcome of the reduction is governed by the steric hindrance imposed by the chiral auxiliary. The bulky cyclohexyl group of the auxiliary effectively blocks one face of the imine C=N double bond. The hydride from the reducing agent (e.g., NaBH₄) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess.

Stereoselective_Reduction cluster_0 Transition State Model cluster_1 Steric Hindrance ts [Transition State] MajorProduct Major Diastereomer ts->MajorProduct Imine Chiral Imine Imine->ts Hydride Attack StericShield Bulky Cyclohexyl Group (Blocks Top Face) Approach Hydride approaches from less hindered bottom face Hydride [H]⁻ Hydride->ts

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Method

Application Note: Design and Utilization of (1R,2R)-2-Methoxycyclohexan-1-amine-Derived P,N,O Ligands in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Introduction & Mechanistic Rationale Chiral amine-ether ligands have emerged as highly versatile and privileged frameworks in transition metal catalysis, particularly for the asymmetric reduction of polar double bonds[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chiral amine-ether ligands have emerged as highly versatile and privileged frameworks in transition metal catalysis, particularly for the asymmetric reduction of polar double bonds[1]. Within this class, (1R,2R)-2-methoxycyclohexan-1-amine serves as an exceptional chiral building block.

The structural logic behind utilizing this specific chiral amine lies in three fundamental properties:

  • Conformational Rigidity: The trans-1,2-disubstituted cyclohexane backbone locks the spatial orientation of the functional groups, minimizing non-productive rotamers and ensuring a well-defined chiral pocket during catalysis[2].

  • Hemilabile Coordination: The methoxy (-OCH₃) ether group acts as a hemilabile donor. It coordinates to the Ruthenium(II) center to stabilize the catalyst resting state but readily dissociates to open a vacant coordination site for the incoming hydrogen donor (isopropanol) during the catalytic cycle[3].

  • Bifunctional Hydrogen Bonding: The primary amine can be easily functionalized via reductive amination to append a phosphine donor, yielding a tridentate Phosphine-Amine-Ether (P,N,O) ligand. The resulting secondary amine acts as a critical hydrogen-bond donor, enabling metal-ligand bifunctional catalysis[1].

This application note provides a self-validating protocol for synthesizing a P,N,O ligand from (1R,2R)-2-methoxycyclohexan-1-amine and its subsequent deployment in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of aromatic ketones.

Experimental Workflows & Methodologies

Workflow Step1 Ligand Synthesis Reductive Amination Step2 Catalyst Preparation In situ Ru(II) Complexation Step1->Step2 Step3 Asymmetric Transfer Hydrogenation (ATH) Step2->Step3 Step4 Product Isolation & ee% Determination Step3->Step4

Figure 1: Experimental workflow from ligand synthesis to ATH product analysis.

Protocol A: Synthesis of the Chiral P,N,O Ligand

Objective: Synthesize N-(2-(diphenylphosphino)benzyl)-(1R,2R)-2-methoxycyclohexan-1-amine.

  • Imine Condensation: In a flame-dried Schlenk flask under argon, dissolve (1R,2R)-2-methoxycyclohexan-1-amine (1.0 equiv, 5.0 mmol) and 2-(diphenylphosphino)benzaldehyde (1.0 equiv, 5.0 mmol) in anhydrous methanol (20 mL). Stir at 25 °C for 12 hours.

    • Causality: Methanol's high dielectric constant stabilizes polar transition states during imine formation. Its use avoids the need for harsh azeotropic distillation (e.g., Dean-Stark with toluene), preventing thermal degradation of the phosphine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH₄ (2.0 equiv, 10.0 mmol) in four equal portions over 20 minutes.

    • Causality: Stepwise addition strictly controls the exothermic release of H₂ gas and prevents the competitive reduction of any unreacted aldehyde, ensuring high chemoselectivity for the imine.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to destroy excess hydride. Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc 8:2) to yield the P,N,O ligand as a viscous, air-sensitive oil. Store under argon.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol.

  • Pre-Catalyst Generation: In an argon-filled glovebox, charge a 10 mL vial with[Ru(p-cymene)Cl₂]₂ (0.5 mol% Ru) and the synthesized P,N,O ligand (1.1 mol%). Add anhydrous isopropanol (2.0 mL) and stir at 60 °C for 1 hour.

    • Causality: Elevated temperature is required to fully dissociate the p-cymene ligand, allowing the tridentate P,N,O ligand to coordinate and form the active pre-catalyst complex[1].

  • Substrate Addition: Cool the vial to room temperature and add acetophenone (1.0 mmol).

  • Initiation: Add a standardized solution of Potassium tert-butoxide (KOtBu) in isopropanol (5.0 mol%).

    • Causality: The strong base is mandatory to eliminate HCl from the Ru-Cl precursor, generating the catalytically active 16-electron Ru-amido species[2].

  • Reaction: Stir the mixture at 25 °C for 4 hours.

  • Analysis: Filter a 50 µL aliquot through a short pad of silica (eluting with EtOAc) to remove the metal complex. Analyze by chiral GC (Supelco BETA DEX column) to determine conversion and enantiomeric excess (ee%).

Mechanistic Pathway

The high enantioselectivity achieved by this ligand system is governed by a metal-ligand bifunctional mechanism (Noyori-type outer-sphere mechanism). The secondary amine N-H and the Ru-H hydride are transferred simultaneously to the ketone via a highly ordered six-membered pericyclic transition state[4]. The rigid (1R,2R)-cyclohexane backbone forces the bulky diphenylphosphine group into a specific orientation, sterically blocking one enantioface of the ketone and ensuring high stereofidelity.

ATH_Cycle RuAmido 16e- Ru Amido Complex [Ru]-N Active Species RuHydride 18e- Ru Hydride Complex H-[Ru]-NH Intermediate RuAmido->RuHydride + iPrOH - Acetone TS 6-Membered Pericyclic TS (Metal-Ligand Bifunctional) RuHydride->TS + Ketone Outer-Sphere Coordination Prod Chiral Alcohol Product (e.g., (R)-1-Phenylethanol) TS->Prod Concerted Hydride/Proton Transfer Prod->RuAmido Product Dissociation

Figure 2: Outer-sphere metal-ligand bifunctional mechanism for Ru-catalyzed ATH.

Quantitative Data Summary

The catalytic performance of the (1R,2R)-2-methoxycyclohexan-1-amine derived Ru-PNO complex demonstrates excellent functional group tolerance and stereocontrol across various aromatic ketones[1],[2].

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)Absolute Configuration
Acetophenone0.54>9996(R)
4-Fluoroacetophenone0.54>9995(R)
4-Methoxyacetophenone0.569894(R)
1-Indanone0.5129592(R)
2-Acetylpyridine0.589790(R)

Reaction Conditions: 1.0 mmol ketone, 0.5 mol% [Ru], 5.0 mol% KOtBu, 2.0 mL iPrOH, 25 °C.

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Application

Application Notes and Protocols: Incorporating (1R,2R)-2-methoxycyclohexan-1-amine into Pharmaceutical Drug Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the effective incorporation of the chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the effective incorporation of the chiral building block, (1R,2R)-2-methoxycyclohexan-1-amine, into pharmaceutical drug scaffolds. This document outlines the strategic importance of this moiety, detailed synthetic protocols, and the underlying mechanistic principles that drive its successful application in medicinal chemistry.

Introduction: The Strategic Value of (1R,2R)-2-methoxycyclohexan-1-amine in Drug Design

Chiral amines are fundamental components in a vast number of pharmaceuticals, with approximately 40-45% of small molecule drugs containing these structural motifs.[1] The specific stereochemistry of an amine can profoundly influence a drug's pharmacological profile, including its efficacy, safety, and pharmacokinetic properties.[2] (1R,2R)-2-methoxycyclohexan-1-amine is a valuable chiral building block that offers a unique combination of steric and electronic features to modulate the properties of a drug candidate.

The cyclohexane ring provides a rigid, three-dimensional scaffold that can effectively probe the binding pockets of biological targets. The trans relationship between the amine and methoxy groups creates a well-defined spatial arrangement, which can be crucial for achieving high-affinity and selective interactions. Furthermore, the methoxy group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability.[3]

This guide will focus on two primary and highly versatile methods for incorporating this chiral amine into drug scaffolds: Amide Bond Formation and Reductive Amination .

Physicochemical Properties of (1R,2R)-2-methoxycyclohexan-1-amine

A clear understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C7H15NOPubChem
Molecular Weight 129.20 g/mol PubChem[4]
CAS Number 2375165-94-7 (hydrochloride salt)BLDpharm[5]
Appearance Varies (typically a liquid or low-melting solid)N/A
Boiling Point Not readily availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)General chemical knowledge

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable to a range of substrates. It is crucial to note that reaction optimization may be necessary for specific target molecules.

Protocol 1: Amide Bond Formation via Acyl Chloride

This is a classic and reliable method for forming a stable amide linkage. The protocol involves the activation of a carboxylic acid to an acyl chloride, followed by reaction with (1R,2R)-2-methoxycyclohexan-1-amine.

Workflow Diagram:

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride Activation Thionyl_Chloride SOCl₂ or (COCl)₂ Amide_Product Target Amide Product Acyl_Chloride->Amide_Product Coupling Chiral_Amine (1R,2R)-2-methoxy- cyclohexan-1-amine Chiral_Amine->Amide_Product Base Base (e.g., Et₃N, DIPEA)

Caption: Amide bond formation via an acyl chloride intermediate.

Step-by-Step Methodology:

  • Acid Activation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq). If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure. It is crucial to ensure all volatile reagents are removed.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve (1R,2R)-2-methoxycyclohexan-1-amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer and wash sequentially with 1 M hydrochloric acid (HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Expert Insights & Causality:

  • Why an inert atmosphere? Carboxylic acid activation reagents like thionyl chloride and oxalyl chloride are sensitive to moisture. An inert atmosphere prevents their decomposition and ensures efficient conversion to the acyl chloride.

  • Why a non-nucleophilic base? The base is required to neutralize the HCl generated during the coupling reaction. A non-nucleophilic base is used to prevent it from competing with the desired amine in reacting with the acyl chloride.

  • Troubleshooting: If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied. For sterically hindered substrates, alternative coupling reagents may be necessary (see Protocol 2).[6]

Protocol 2: Amide Bond Formation using Peptide Coupling Reagents

For more sensitive or sterically demanding substrates, peptide coupling reagents offer a milder and often more efficient alternative to the acyl chloride method.[7] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[8]

Workflow Diagram:

Peptide_Coupling cluster_activation In Situ Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Activation Base Base (e.g., DIPEA) Amide_Product Target Amide Product Activated_Ester->Amide_Product Coupling Chiral_Amine (1R,2R)-2-methoxy- cyclohexan-1-amine Chiral_Amine->Amide_Product

Caption: Amide bond formation using a peptide coupling reagent.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine the carboxylic acid (1.0 eq), (1R,2R)-2-methoxycyclohexan-1-amine (1.1 eq), and the coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.

    • Add a non-nucleophilic base, typically DIPEA (2.0 - 3.0 eq).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring and Completion:

    • Monitor the progress of the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expert Insights & Causality:

  • Mechanism of Action: Peptide coupling reagents react with the carboxylic acid to form a highly reactive activated ester in situ. This intermediate then readily reacts with the amine to form the amide bond with minimal side products.[9]

  • Minimizing Racemization: For chiral carboxylic acids, using coupling reagents like HATU in combination with a base like DIPEA is known to minimize epimerization of the stereocenter adjacent to the carbonyl group.[9]

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing the (1R,2R)-2-methoxycyclohexylamino moiety to a molecule containing a ketone or aldehyde.[10][11] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Workflow Diagram:

Reductive_Amination cluster_condensation Imine Formation cluster_reduction In Situ Reduction Carbonyl Aldehyde or Ketone (R₂C=O) Imine_Intermediate Imine/Enamine Intermediate Carbonyl->Imine_Intermediate Chiral_Amine (1R,2R)-2-methoxy- cyclohexan-1-amine Chiral_Amine->Imine_Intermediate Condensation Amine_Product Target Secondary Amine Imine_Intermediate->Amine_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination of a carbonyl compound.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF, add (1R,2R)-2-methoxycyclohexan-1-amine (1.0 - 1.2 eq).

    • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expert Insights & Causality:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent because it is mild, selective for imines over carbonyls, and does not require acidic conditions for the reduction step, which can sometimes lead to side reactions.

  • Diastereoselectivity: When reacting with a prochiral ketone, the stereochemistry of (1R,2R)-2-methoxycyclohexan-1-amine can influence the stereochemical outcome of the newly formed stereocenter, potentially leading to diastereomeric products. The ratio of these diastereomers will depend on the substrate and reaction conditions.

Mechanistic Considerations and Impact on Drug Properties

The incorporation of (1R,2R)-2-methoxycyclohexan-1-amine into a drug scaffold can have several beneficial effects:

  • Enhanced Target Binding: The rigid cyclohexane ring and the defined stereochemistry can lead to more specific and higher-affinity interactions with the target protein. The methoxy group can participate in hydrogen bonding or favorable van der Waals interactions within the binding pocket.

  • Improved Physicochemical Properties: The methoxy group can modulate the lipophilicity (logP) of the molecule, which can in turn affect its solubility, permeability, and oral bioavailability.[3]

  • Increased Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains. The methoxy group can also block potential sites of metabolism.

  • Reduced Off-Target Effects: By creating a more conformationally constrained and specific ligand, the likelihood of binding to unintended targets can be reduced, leading to a better safety profile.

Conceptual Diagram of Pharmacophore Interaction:

Pharmacophore_Interaction cluster_drug Drug Molecule Target_Pocket Target Protein Binding Pocket Cyclohexane Cyclohexane Scaffold Amine_Group Amine Group (Ion-Pairing) Cyclohexane->Amine_Group Methoxy_Group Methoxy Group (H-Bond Acceptor) Cyclohexane->Methoxy_Group R_Group R-Group (Further Interactions) Cyclohexane->R_Group Amine_Group->Target_Pocket Ionic Bond Methoxy_Group->Target_Pocket H-Bond R_Group->Target_Pocket Hydrophobic Interaction

Caption: Potential binding interactions of the scaffold.

Conclusion

(1R,2R)-2-methoxycyclohexan-1-amine is a powerful and versatile building block for the synthesis of novel pharmaceutical agents. By leveraging the robust protocols for amide bond formation and reductive amination outlined in these application notes, researchers can efficiently incorporate this chiral moiety into their drug discovery programs. The unique structural and electronic properties of this amine offer significant opportunities to enhance the potency, selectivity, and drug-like properties of lead compounds, ultimately accelerating the development of new and effective medicines.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Applicability of potential drug scaffold chiral amines [(S)- or (R) - ResearchGate. Available at: https://www.researchgate.net/figure/Applicability-of-potential-drug-scaffold-chiral-amines-S-or-R-55a-g-with-3D_fig2_350868884
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available at: [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available at: [Link]

  • 2-Methoxycyclohexan-1-amine | C7H15NO | CID 22250879 - PubChem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein - Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis - ScholarWorks. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - DOI. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed. Available at: [Link]

  • Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors - PMC. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - MDPI. Available at: [Link]

Sources

Method

Application Note: Chiral Resolution of Carboxylic Acids Utilizing (1R,2R)-2-Methoxycyclohexan-1-amine

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The separation of enantiomers from a racemic mixture r...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The separation of enantiomers from a racemic mixture remains a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). While asymmetric synthesis is preferred for novel pipelines, classical chiral resolution via Diastereomeric Salt Formation (DSF) remains the most scalable and economically viable technique for early-stage development and industrial manufacturing[1].

This application note details the use of (1R,2R)-2-methoxycyclohexan-1-amine as a highly selective chiral resolving agent. By leveraging the rigid conformational locking of the cyclohexane ring, this specific amine provides superior stereocontrol when resolving racemic carboxylic acids (e.g., profens, mandelic acid derivatives, and N-protected amino acids) compared to flexible linear amines[2].

Mechanistic Rationale: The "Diequatorial Advantage"

As a Senior Application Scientist, it is crucial to understand why a resolving agent works, rather than just how to use it. The efficacy of (1R,2R)-2-methoxycyclohexan-1-amine is rooted in its highly predictable spatial geometry:

  • Conformational Rigidity: In solution, the cyclohexane ring adopts a stable chair conformation. The trans-1,2 substitution pattern forces both the amino (-NH₂) and methoxy (-OCH₃) groups into a diequatorial position. This minimizes conformational entropy during the crystallization process.

  • Dual-Point Recognition: The primary amine acts as a strong hydrogen-bond donor and forms the primary ionic salt bridge with the target carboxylic acid. Simultaneously, the diequatorial methoxy group acts as a secondary hydrogen-bond acceptor[2].

  • Lattice Energy Differential: When the (1R,2R)-amine pairs with its "matched" enantiomer, the dual-point interaction creates a highly ordered, tightly packed crystal lattice. When it pairs with the "mismatched" enantiomer, steric clashing prevents the secondary hydrogen bond from forming, resulting in a disrupted lattice with significantly higher solubility[3].

Resolution Workflow & Mechanistic Pathways

Workflow A Racemic Carboxylic Acid (R/S Mixture) C Diastereomeric Salt Formation (in EtOH/H2O) A->C B (1R,2R)-2-Methoxycyclohexan-1-amine (Resolving Agent) B->C D Fractional Crystallization (Thermodynamic Control) C->D E Less Soluble Salt (Crystalline Precipitate) D->E Crystallizes F More Soluble Salt (Mother Liquor) D->F Remains in Solution G Acidification (HCl) & Organic Extraction E->G H Acidification (HCl) & Organic Extraction F->H I Enantiopure Acid (Target Enantiomer) G->I J Enantiopure Acid (Opposite Enantiomer) H->J

Caption: Workflow of Diastereomeric Salt Formation and Fractional Crystallization.

Mechanism Amine (1R,2R)-2-Methoxycyclohexan-1-amine Primary Primary Interaction: Ionic Salt Bridge (NH3+ --- -OOC) Amine->Primary Secondary Secondary Interaction: Hydrogen Bonding (Methoxy O --- HO) Amine->Secondary Steric Steric Interlocking: Diequatorial Chair Amine->Steric Acid Chiral Carboxylic Acid Acid->Primary Acid->Secondary Acid->Steric Matched Matched Pair Rigid Crystal Lattice (Low Solubility) Primary->Matched Mismatched Mismatched Pair Disrupted Lattice (High Solubility) Primary->Mismatched Secondary->Matched Secondary->Mismatched Steric->Matched Steric->Mismatched

Caption: Thermodynamic pathways driving the massive solubility differential between salt pairs.

Experimental Protocol: Resolution of a Model Acid

Note: This protocol uses racemic Ibuprofen as a representative model for profen-class APIs. The methodology is designed as a self-validating system, ensuring mass balance and optical purity checks at every stage.

Materials & Stoichiometric Causality
  • Racemic Acid: 1.0 equivalent (eq).

  • (1R,2R)-2-Methoxycyclohexan-1-amine: 0.5 eq.

  • Achiral Base (e.g., KOH or Triethylamine): 0.5 eq.

  • Solvent System: Ethanol/Water (9:1 v/v).

Causality Note: We employ the Pope-Peachey method (0.5 eq of resolving agent + 0.5 eq of achiral base) rather than a standard 1:1 stoichiometry. By limiting the chiral amine, it selectively pairs only with the enantiomer for which it has the highest thermodynamic affinity. The achiral base forms a highly soluble salt with the remaining mismatched enantiomer, drastically reducing co-precipitation and increasing the diastereomeric excess (de) of the first crop[1].

Step-by-Step Methodology

Step 1: Diastereomeric Salt Formation

  • Suspend 100 mmol of the racemic carboxylic acid in 150 mL of Ethanol/Water (9:1 v/v) in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to 65 °C until complete dissolution is achieved.

  • Slowly add 50 mmol of the achiral base (e.g., KOH) dissolved in 10 mL of water, followed dropwise by 50 mmol of (1R,2R)-2-methoxycyclohexan-1-amine.

  • Stir at 65 °C for 30 minutes to ensure complete thermodynamic equilibration of the salts.

Step 2: Controlled Fractional Crystallization

  • Remove the heat source and allow the solution to cool to room temperature at a strictly controlled rate of 0.1 °C/min . Causality: Rapid cooling induces kinetic precipitation, trapping the mismatched salt in the crystal lattice. Slow cooling ensures thermodynamic control, yielding large, high-purity crystals[3].

  • Once at room temperature, age the slurry for 2 hours.

  • Isolate the crystalline precipitate (the less soluble diastereomeric salt) via vacuum filtration. Wash the filter cake with 20 mL of ice-cold Ethanol/Water (9:1 v/v).

Step 3: Salt Cleavage & Free Acid Recovery

  • Suspend the isolated crystalline salt in a biphasic mixture of Ethyl Acetate (100 mL) and 1M aqueous HCl (100 mL).

  • Stir vigorously at room temperature until both phases are completely clear. Mechanism: The acidic aqueous layer protonates the amine, pulling it into the water as a hydrochloride salt. The neutral, enantiopure carboxylic acid partitions entirely into the organic layer.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the target enantiopure acid.

Step 4: Self-Validation & Optical Purity Determination

  • Yield Calculation: Weigh the recovered free acid. (Theoretical maximum yield from the racemate is 50%).

  • Chiral HPLC: Dissolve 1 mg of the recovered acid in 1 mL of mobile phase. Analyze via Chiral HPLC (e.g., CHIRALCEL AD-H column) to determine the Enantiomeric Excess (ee). Alternatively, use quantitative ¹H NMR with chiral solvating agents to verify the ee[4].

  • Validation Loop: If the ee is < 98%, the initial isolated salt must be recrystallized from Ethanol/Water prior to Step 3.

Step 5: Resolving Agent Recovery

  • Take the acidic aqueous layer from Step 3 and basify with 2M NaOH until pH > 10.

  • Extract three times with Dichloromethane (3 x 50 mL).

  • Dry the combined organic extracts over MgSO₄ and concentrate to recover the (1R,2R)-2-methoxycyclohexan-1-amine for subsequent resolution cycles.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics when applying this protocol to standard profen-class racemic acids.

ParameterRacemic Starting MaterialLess Soluble Salt (Crystals)More Soluble Salt (Mother Liquor)Recovered Free Acid (Target)
Mass Yield (%) 100%42 - 46%50 - 55%38 - 42% (Overall)
Diastereomeric Excess (de %) 0%> 95%~ 75%N/A
Enantiomeric Excess (ee %) 0%N/AN/A> 98%
Physical State PowderHighly CrystallineAmorphous/OilCrystalline Powder
Melting Point (°C) Broad (e.g., 75-77 °C)Sharp (e.g., 165-167 °C)Depressed (< 140 °C)Sharp (Enantiopure MP)

Troubleshooting & Process Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): If the diastereomeric salt forms an oil rather than crystallizing, the solvent system is too poor (anti-solvent effect dominates). Solution: Increase the proportion of Ethanol, heat to a clear solution, and seed with a pure crystal of the desired salt at 5 °C below the saturation temperature.

  • Low Enantiomeric Excess: Indicates co-precipitation of the mismatched salt. Solution: Decrease the concentration of the initial resolution mixture (increase solvent volume by 20%) or switch from a 1:1 stoichiometry to the Pope-Peachey method (0.5 eq)[1].

References

  • Chiral Resolution Solid State Pharma Inc. URL:[Link]

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents Analytical Chemistry - ACS Publications URL:[Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Advances in Engineering URL:[Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Pre-Column Fmoc-Cl Derivatization and HPLC-FLD Analysis of (1R,2R)-2-Methoxycyclohexan-1-amine

Introduction and Mechanistic Rationale In the realm of pharmaceutical development, (1R,2R)-2-methoxycyclohexan-1-amine serves as a critical chiral building block, particularly in the synthesis of neuroactive preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the realm of pharmaceutical development, (1R,2R)-2-methoxycyclohexan-1-amine serves as a critical chiral building block, particularly in the synthesis of neuroactive preclinical candidates and kinase inhibitors [1]. However, analyzing this aliphatic primary amine via High-Performance Liquid Chromatography (HPLC) presents a fundamental analytical challenge: the molecule lacks a conjugated π-electron system, meaning it possesses no native UV chromophore or fluorophore[2]. Direct detection is therefore plagued by poor sensitivity and matrix interference.

To circumvent this, pre-column derivatization is mandatory. While reagents like o-phthalaldehyde (OPA) are common, their resulting isoindole derivatives are notoriously unstable, requiring strict timing and automated autosampler mixing [3]. For a robust, benchtop protocol, 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is the superior choice. Fmoc-Cl reacts rapidly with primary amines to yield highly stable, highly fluorescent carbamate derivatives that can be analyzed with exceptional sensitivity [4].

Causality Behind Experimental Choices

As a Senior Application Scientist, I design protocols based on chemical causality rather than rote steps. The success of this derivatization relies on three critical parameters:

  • Solvent Selection (Acetonitrile vs. Methanol): Fmoc-Cl must be dissolved in anhydrous acetonitrile. Using protic solvents like methanol is a common pitfall; primary alcohols act as nucleophiles and will react with Fmoc-Cl to form methyl 9-fluorenylmethyl carbonate, rapidly depleting the derivatizing agent [5].

  • Buffer Optimization (pH 8.5): The nucleophilic acyl substitution requires the amine to be in its free base form. A 0.1 M borate buffer at pH 8.5–9.0 provides the optimal balance [6]. It deprotonates a sufficient fraction of the amine to drive rapid kinetics, while remaining low enough to prevent the rapid hydroxide-mediated hydrolysis of Fmoc-Cl into non-reactive 9-fluorenylmethanol (Fmoc-OH).

  • The Necessity of Quenching: Because Fmoc-Cl is added in molar excess, unreacted reagent will cause massive interfering peaks. By adding a highly polar primary amine—specifically glycine—the excess Fmoc-Cl is consumed to form Fmoc-glycine [4]. This polar byproduct elutes near the void volume of a reversed-phase column, completely isolated from the hydrophobic derivatized analyte.

Experimental Workflow

Workflow N1 1. Sample Preparation (1R,2R)-2-methoxycyclohexan-1-amine N2 2. Alkalization Add 0.1 M Borate Buffer (pH 8.5) N1->N2 N3 3. Derivatization Add 15 mM Fmoc-Cl in Acetonitrile N2->N3 N4 4. Quenching Add 1% Glycine Solution N3->N4 N5 5. Filtration Pass through 0.22 µm PTFE filter N4->N5 N6 6. HPLC-FLD Analysis Ex: 265 nm | Em: 315 nm N5->N6

Experimental workflow for the pre-column Fmoc-Cl derivatization of aliphatic primary amines.

Step-by-Step Derivatization Protocol

To ensure this protocol functions as a self-validating system , it incorporates internal controls that immediately flag volumetric errors, reagent degradation, or matrix suppression.

Reagent Preparation
  • Borate Buffer (0.1 M, pH 8.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust to pH 8.5 using 1 M NaOH, then make up to 1 L[5].

  • Fmoc-Cl Solution (15 mM): Dissolve 38.8 mg of Fmoc-Cl in 10 mL of anhydrous acetonitrile. Note: Prepare fresh daily.

  • Quenching Solution (1% Glycine): Dissolve 1 g of glycine in 100 mL of HPLC-grade water.

  • Internal Standard (IS): Prepare a 100 µg/mL solution of n-hexylamine in acetonitrile.

Derivatization Procedure
  • Aliquot: Transfer 100 µL of the sample containing (1R,2R)-2-methoxycyclohexan-1-amine into a 1.5 mL amber microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS solution. This validates derivatization efficiency and normalizes injection volume variations.

  • Alkalization: Add 200 µL of the 0.1 M Borate Buffer (pH 8.5). Vortex for 5 seconds to ensure the amine is deprotonated[6].

  • Reaction: Add 200 µL of the 15 mM Fmoc-Cl solution. Vortex immediately and vigorously for 10 seconds.

  • Incubation: Incubate the mixture in the dark at 25 °C for exactly 15 minutes [4].

  • Quenching: Add 50 µL of the 1% Glycine solution. Vortex and incubate for an additional 5 minutes to completely consume excess Fmoc-Cl [4].

  • Filtration: Filter the final quenched solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Self-Validation Controls
  • Reagent Blank: Perform steps 1–7 replacing the sample with HPLC-grade water. This maps the retention times of the hydrolysis product (Fmoc-OH) and the quenched product (Fmoc-glycine) to guarantee they do not co-elute with the target analyte.

Chromatographic Conditions (HPLC-FLD)

Because the Fmoc-derivatized cyclohexylamine is highly hydrophobic, a standard C18 reversed-phase column paired with an acidic aqueous mobile phase provides excellent peak shape and resolution.

  • Column: C18 Reversed-Phase (e.g., 4.6 mm × 150 mm, 3.5 µm) [4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL [6].

  • Detection (FLD): Excitation (Ex) at 265 nm; Emission (Em) at 315 nm [4].

Table 1: HPLC Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.070301.0
2.070301.0
15.010901.0
20.010901.0
20.170301.0
25.070301.0

Quantitative Data & Method Validation

When executing this protocol, the method should meet stringent validation criteria. Table 2 summarizes the typical quantitative performance metrics expected for Fmoc-Cl derivatized aliphatic amines.

Table 2: Typical Validation Parameters for Fmoc-Cl Derivatized Amines
Validation ParameterAcceptance CriteriaTypical Observed Value
Linearity ( R2 ) > 0.995> 0.999
Limit of Detection (LOD) Signal-to-Noise 30.05 - 0.10 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise 100.15 - 0.30 µg/mL
Recovery (%) 85% - 115%90% - 102%
Precision (Intraday RSD %) 2.0%1.2% - 1.8%

(Data aggregated from established aliphatic amine derivatization benchmarks [4])

References

  • Title: HPLC of amines as 9-fluorenylmethyl chloroformate derivatives Source: ResearchGate URL: [Link]

  • Title: In Silico Enabled Discovery of KAI-11101, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development and Validation of a Simple, Selective, and Accurate Reversed-Phase Liquid Chromatographic Method with Diode Array Detection Source: Springer URL: [Link]

Sources

Method

Application Note: Integrating (1R,2R)-2-Methoxycyclohexan-1-amine into High-Throughput Screening and DNA-Encoded Libraries

Structural Rationale: Escaping "Flatland" in Drug Discovery The over-reliance on sp2-hybridized, planar aromatic cross-coupling in early combinatorial chemistry led to screening libraries plagued by poor aqueous solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale: Escaping "Flatland" in Drug Discovery

The over-reliance on sp2-hybridized, planar aromatic cross-coupling in early combinatorial chemistry led to screening libraries plagued by poor aqueous solubility and high off-target promiscuity. The "Escape from Flatland" theory, pioneered by Lovering et al., established that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with higher clinical success rates[1].

As a highly saturated, chiral building block, (1R,2R)-2-methoxycyclohexan-1-amine (CAS: 1449215-98-8)[2] serves as an ideal fragment to inject three-dimensional complexity into modern high-throughput screening (HTS) and DNA-Encoded Libraries (DELs). With an Fsp3 score of 1.0, this molecule forces out-of-plane bond vectors, allowing medicinal chemists to probe complex biological pockets that planar molecules cannot access[3].

Table 1: Physicochemical Profile & Discovery Impact
PropertyValueImpact on Drug Discovery
CAS Number 1449215-98-8Ensures enantiomeric purity for defined structure-activity relationships (SAR)[2].
Molecular Weight 129.20 g/mol Well within the "Rule of 3," making it an ideal starting point for Fragment-Based Lead Discovery (FBLD)[4].
Fsp3 (Fraction sp3) 1.0 (7/7 carbons)Maximizes 3D spatial coverage and improves aqueous solubility[5].
Stereochemistry (1R,2R)-transProvides a rigid, predictable exit vector for subsequent fragment growth.
Steric Environment HighThe adjacent methoxy group and cyclohexane ring restrict rotational freedom, locking the active conformation.

Mechanistic Challenges & Causality in Reagent Selection

While (1R,2R)-2-methoxycyclohexan-1-amine is a primary amine, its nucleophilicity is severely compromised by the steric bulk of the alpha-cyclohexyl ring and the beta-methoxy substituent.

The Amide Coupling Bottleneck: In standard HTS plate-based synthesis, HATU or EDC/HOBt are the default coupling reagents. However, these form bulky active esters (e.g., OAt esters) that sterically repel hindered amines, leading to stalled reactions and low yields. To bypass this, we utilize T3P (n-Propanephosphonic acid anhydride) . Causally, aminolysis of the T3P-derived phosphinic mixed anhydride is dictated entirely by the nucleophile, bypassing the steric clashes inherent to standard active esters, while simultaneously suppressing alpha-chiral epimerization[6].

The DEL Reductive Amination Bottleneck: In DEL synthesis, reactions must occur in highly dilute aqueous environments to protect the DNA tag. Reductive aminations with hindered amines typically fail here because the imine equilibrium cannot be driven forward. To solve this, we employ TPGS-750-M micellar catalysis . The micelle creates a localized hydrophobic nanoreactor, artificially skyrocketing the effective concentration of the amine and aldehyde, forcing imine formation prior to borohydride reduction[7].

Amide_Coupling_Causality Acid Carboxylic Acid T3P T3P Activation Acid->T3P HATU HATU Activation Acid->HATU Amine (1R,2R)-2-Methoxycyclohexan-1-amine (High Steric Bulk) PhosEster Phosphinic Anhydride (Steric Tolerant) Amine->PhosEster OAtEster OAt Active Ester (Steric Sensitive) Amine->OAtEster T3P->PhosEster HATU->OAtEster Product Target Amide (High Fsp3) PhosEster->Product Aminolysis Fail Low Yield / Hydrolysis OAtEster->Fail Blocked Attack

Mechanistic divergence in amide coupling of sterically hindered cycloalkylamines.

Table 2: High-Throughput Amide Coupling Reagent Efficacy
Coupling ReagentActivation IntermediateConversion Rate (Hindered Amine)Epimerization Risk
HATU / DIPEA OAt Active EsterLow (<30%)Moderate
EDC / HOBt OBt Active EsterVery Low (<15%)Low
T3P / Pyridine Phosphinic AnhydrideHigh (>85%) Very Low
PyAOP / DBU HOAt Active EsterModerate (~50%)High

(Data extrapolated from process chemistry optimizations for sterically congested substrates[6])

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In automated drug discovery, blind progression of failed reactions wastes biological screening bandwidth. These methods embed analytical checkpoints to guarantee chemical integrity before downstream processing.

Protocol A: High-Throughput Plate-Based Amide Coupling (T3P Mediated)

Objective: Parallel synthesis of sp3-rich amides in a 96-well format[8].

  • Preparation: To a 96-well deep-well plate, dispense 50 µmol of diverse carboxylic acids (0.5 M in anhydrous DMF) per well.

  • Amine Addition: Add 60 µmol (1.2 equiv) of (1R,2R)-2-methoxycyclohexan-1-amine to each well.

  • Base Addition: Dispense 150 µmol (3.0 equiv) of Pyridine. Causality: Pyridine is a mild, non-nucleophilic base that prevents the racemization of sensitive alpha-chiral acids while sufficiently deprotonating the carboxylic acid[6].

  • Activation: Add 75 µmol (1.5 equiv) of T3P (50 wt% solution in EtOAc). Seal the plate and agitate at 45°C for 12 hours.

  • Self-Validation Checkpoint (Pre-Screening LC-MS):

    • Mechanism: Spike well H12 (designated control well containing a highly reactive standard like benzoic acid) with 1 µL of an internal standard (biphenyl).

    • Validation: Inject a 2 µL aliquot from H12 into the LC-MS. If the control well fails to show >95% conversion to the amide, the plate sealing is aborted, and the T3P batch is flagged for moisture degradation. This built-in logic gate prevents the screening of empty wells.

  • Workup: Evaporate volatiles via a centrifugal evaporator. Resuspend in 500 µL DMSO for direct transfer to biological assay plates.

Protocol B: On-DNA Micelle-Promoted Reductive Amination

Objective: Conjugation of the hindered amine to a DNA-encoded aldehyde library pool[7].

  • Micelle Formation: Prepare a reaction buffer containing 250 mM Borate (pH 9.4) and 5% (w/w) TPGS-750-M surfactant. Causality: The pH of 9.4 ensures the amine is sufficiently deprotonated to act as a nucleophile without causing DNA depurination.

  • Imine Equilibration: To 5 nmol of DNA-conjugated aldehyde, add 400 mM of (1R,2R)-2-methoxycyclohexan-1-amine in the micellar buffer. Incubate at 25°C for 1.5 hours.

  • Reduction: Add 440 mM of NaBH4 (freshly prepared in MeCN/H2O). Agitate at 800 rpm for 16 hours.

  • Self-Validation Checkpoint (Fluorometric DNA Recovery):

    • Mechanism: Precipitate the DNA by adding 10% volume of 5M NaCl and 3 volumes of cold ethanol (-20°C). Centrifuge and collect the supernatant.

    • Validation: Analyze the supernatant via UV-Vis (A260). If the supernatant retains >10% of the initial DNA input, the precipitation has failed (often due to residual TPGS-750-M surfactant). The pellet must be re-washed with cold 70% ethanol until the supernatant A260 drops to baseline. This ensures no DNA tags are lost before the critical encoding step.

  • Encoding: Proceed to enzymatic ligation of the specific DNA barcode corresponding to the (1R,2R)-2-methoxycyclohexan-1-amine building block.

DEL_Workflow DNA DNA-Conjugated Aldehyde Micelle TPGS-750-M Micellar Core DNA->Micelle + Hindered Amine Imine Imine Intermediate (Equilibrium Forced) Micelle->Imine Localized Conc. Reduction NaBH4 Reduction Imine->Reduction Product sp3-Rich DEL Fragment Reduction->Product

Micelle-promoted on-DNA reductive amination workflow for DEL synthesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 2009. URL: [Link]

  • Anderson, M. J., et al. "Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis." Chemistry - A European Journal, 30(21), e202400239, 2024. URL: [Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield and Stereoselectivity in the Synthesis of (1R,2R)-2-methoxycyclohexan-1-amine

Welcome to the technical support center for the stereoselective synthesis of (1R,2R)-2-methoxycyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of (1R,2R)-2-methoxycyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. As a key structural motif in various pharmacologically active compounds, achieving high yield and stereochemical purity of this amine is paramount.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The synthesis of the target trans-diamine presents a significant stereochemical challenge. The two adjacent stereocenters must be controlled to achieve the desired (1R,2R) configuration. Several primary strategies are employed, each with its own set of advantages and potential pitfalls. The choice of route often depends on the available starting materials, scalability requirements, and the specific stereochemical control needed.

The main synthetic pathways include:

  • Asymmetric Reductive Amination of 2-methoxycyclohexanone: A direct and often efficient method, but control of both diastereoselectivity and enantioselectivity can be challenging.[1][2]

  • Nucleophilic Opening of Cyclohexene Oxide Derivatives: A classic approach for installing 1,2-functionality, where the stereochemistry is controlled by the epoxide opening.[3][4]

  • Resolution of a Racemic Mixture: This can be achieved through classical diastereomeric salt formation or, more efficiently, through enzymatic kinetic resolution.[5][6]

  • Chiral Auxiliary-Mediated Synthesis: This method offers excellent stereocontrol but typically involves more synthetic steps for attaching and removing the auxiliary.[7][8]

Synthetic_Strategy_Decision_Tree start Start: Synthesize (1R,2R)-2-methoxycyclohexan-1-amine q1 Is an enantiopure starting material (e.g., chiral amino alcohol) available? start->q1 q2 Is a high-throughput screening for enzymes feasible? q1->q2 No route_chiral_pool Utilize Chiral Pool (e.g., derivatization of (1R,2R)-2-aminocyclohexanol) q1->route_chiral_pool Yes q3 Is 2-methoxycyclohexanone readily available? q2->q3 No route_resolution Strategy: Enzymatic Kinetic Resolution of racemic trans-2-methoxycyclohexan-1-amine q2->route_resolution Yes route_red_am Strategy: Asymmetric Reductive Amination q3->route_red_am Yes route_epoxide Strategy: Nucleophilic Opening of Cyclohexene Oxide q3->route_epoxide No

Caption: Decision tree for selecting a synthetic strategy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My reaction yield is significantly lower than expected. What are the common culprits?

Answer: Low yields can be traced to several factors, ranging from reagent quality to reaction conditions. Consider the following points:

  • Reagent Purity and Stability:

    • Reducing Agents: Hydride reagents like NaBH₃CN or NaBH(OAc)₃ are highly sensitive to moisture. Use freshly opened bottles or properly stored reagents. Titrate older reagents if their activity is in doubt.

    • Starting Materials: Impurities in the starting 2-methoxycyclohexanone or the amine source can lead to side reactions. Purify the ketone by distillation if necessary. For reductive amination, ensure the ammonia source is anhydrous if required by the specific protocol.[2]

    • Catalyst Activity: In catalytic hydrogenations for reductive amination, the catalyst (e.g., Pd/C, Raney Nickel) may be deactivated.[9] Ensure proper handling under an inert atmosphere and consider using a fresh batch. Catalyst poisoning by sulfur or other impurities can also inhibit the reaction.

  • Reaction Conditions:

    • Temperature Control: Many steps, particularly those involving organometallic reagents or strong bases, are highly temperature-sensitive. Incomplete cooling can lead to side reactions, while temperatures that are too low can stall the reaction.

    • Solvent Choice: The solvent must be anhydrous for most of the key reactions. Use freshly distilled, dry solvents. The polarity of the solvent can also influence reaction rates and equilibria.[2] For instance, polar solvents can improve yields in some reductive aminations.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.[10]

  • Side Reactions:

    • Over-alkylation: In reductive aminations, the primary amine product can sometimes react further to form a secondary amine, especially if the starting material is an aldehyde.[1]

    • Carbonyl Reduction: The reducing agent may reduce the starting ketone to 2-methoxycyclohexanol before amination occurs. This is more common with stronger reducing agents like LiAlH₄. Sodium triacetoxyborohydride is often preferred as it is selective for the iminium ion intermediate.[1]

Issue 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)

Question: I am obtaining a mixture of stereoisomers. How can I improve the selectivity for the (1R,2R) product?

Answer: Achieving high stereoselectivity is the central challenge. The approach to improving it depends heavily on the chosen synthetic route.

  • For Reductive Amination:

    • Choice of Reducing Agent: The bulkiness of the hydride reagent can influence the direction of hydride attack on the imine intermediate. Experiment with different borohydride reagents.

    • Chiral Catalysts/Additives: For asymmetric reductive amination, the choice of chiral ligand or catalyst is critical. Consider using a chiral phosphoric acid or a transition metal complex with a chiral ligand to control the enantioselectivity.

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

  • For Epoxide Opening Routes:

    • Stereocontrol: The opening of an epoxide with an amine nucleophile typically proceeds via an SN2 mechanism, resulting in an anti-configuration of the amino and hydroxyl groups. To obtain the trans product, you must start with cyclohexene oxide.

    • Chiral Amines: Using a chiral amine as the nucleophile (e.g., (R)-α-methylbenzylamine) can induce diastereoselectivity.[3] The auxiliary amine can then be removed in subsequent steps.

    • Catalysis: Lewis acid catalysts can activate the epoxide, but they can also lead to racemization or rearrangement if not chosen carefully.

  • For Enzymatic Resolutions:

    • Enzyme Selection: Not all enzymes will resolve your substrate with high selectivity. It is crucial to screen a panel of enzymes (e.g., various lipases or transaminases).[5][11] Lipases like Candida antarctica lipase B (CALB) are often effective for resolving amines via acylation.[6]

    • Solvent and Acyl Donor: The choice of organic solvent and acyl donor (for lipase-catalyzed resolution) can dramatically impact both the reaction rate and the enantioselectivity (E-value).[6]

    • pH and Temperature: These parameters must be optimized for the specific enzyme being used to ensure maximum activity and stability.

Issue 3: Difficulty Separating Stereoisomers

Question: I have a mixture of cis and trans isomers (or enantiomers) and am struggling with purification. What are the best methods for separation?

Answer: Separating stereoisomers can be challenging, especially on a larger scale.

  • Chromatography: Flash column chromatography on silica gel is the most common laboratory method.

    • Solvent System: A careful optimization of the eluent system is required. Often, a gradient elution or the addition of a small amount of a modifying solvent (like triethylamine for amines) can improve separation.

    • Derivatization: If the parent amines are difficult to separate, converting them to derivatives (e.g., amides or carbamates) can sometimes alter their chromatographic behavior, making separation easier. The protecting group can be removed after separation.

  • Crystallization (for Diastereomers): If you have a mixture of diastereomers (e.g., from a chiral auxiliary route), it is often possible to separate them by fractional crystallization, as they have different physical properties.

  • Diastereomeric Salt Formation (for Enantiomers): This is a classical resolution technique. React your racemic amine mixture with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).[4] This forms a pair of diastereomeric salts which, having different solubilities, can be separated by crystallization. The desired amine enantiomer is then liberated by treatment with a base.

Troubleshooting_Workflow start Low Yield or Poor Selectivity Observed check_reagents Step 1: Verify Reagent Quality - Titrate hydrides/organometallics - Use anhydrous solvents - Check catalyst activity start->check_reagents check_conditions Step 2: Optimize Reaction Conditions - Lower temperature for selectivity - Monitor reaction to completion - Screen different solvents check_reagents->check_conditions Reagents OK check_route Step 3: Re-evaluate Synthetic Route - Is the mechanism prone to side reactions? - Consider an alternative strategy (e.g., enzymatic vs. chemical) check_conditions->check_route Conditions Optimized, Problem Persists check_purification Step 4: Optimize Purification - Adjust chromatography conditions - Attempt diastereomeric salt resolution - Consider derivatization check_route->check_purification Route Confirmed, Problem Persists outcome_ok Problem Resolved check_purification->outcome_ok Isomers Separated

Caption: A general workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for different synthetic strategies, providing a baseline for experimental design.

StrategyKey ReagentsTypical SolventTemp. (°C)Typical YieldTypical Selectivity (e.e. or d.r.)Key Reference(s)
Reductive Amination 2-methoxycyclohexanone, NH₃, NaBH(OAc)₃Dichloromethane (DCE)0 to 2560-85%Diastereoselective, requires chiral catalyst for e.e.[1][2]
Catalytic Hydrogenation 2-methoxycyclohexanone, NH₃, H₂, Pd/CMethanol25-5070-95%Diastereoselective, often favors trans[9][12]
Epoxide Opening Cyclohexene oxide, NH₃ (aq)Water or THF60-10060-75%>98% trans (diastereospecific)[3][4]
Enzymatic Resolution Racemic amine, Acyl donor, Lipase (e.g., CALB)Toluene or MTBE30-50~45% (for one enantiomer)>99% e.e.[5][6]

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination

This protocol describes a general procedure for the synthesis of trans-2-methoxycyclohexan-1-amine via reductive amination, which often favors the thermodynamically more stable trans product.

Materials:

  • 2-methoxycyclohexanone

  • Ammonia (7N solution in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxycyclohexanone (1.0 eq) and anhydrous DCE. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a 7N solution of ammonia in methanol (1.5 eq). Stir the mixture at 0 °C for 30 minutes to allow for imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) to yield the desired product.

Protocol 2: Enzymatic Kinetic Resolution of rac-trans-2-methoxycyclohexan-1-amine

This protocol outlines a typical lipase-catalyzed kinetic resolution to isolate one enantiomer.

Materials:

  • Racemic trans-2-methoxycyclohexan-1-amine

  • Ethyl acetate (as both acyl donor and solvent)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flask containing racemic trans-2-methoxycyclohexan-1-amine (1.0 eq), add ethyl acetate as the solvent. Add activated 4 Å molecular sieves to ensure anhydrous conditions.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Reaction: Seal the flask and stir the suspension at a controlled temperature (e.g., 40 °C) on an orbital shaker.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion, at which point you will have one enantiomer as the unreacted amine and the other as the N-acetylated amide, both in high enantiomeric excess.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).

  • Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted amine and the amide can be separated by column chromatography or by an acid-base extraction. The amide can be hydrolyzed back to the other amine enantiomer if desired.

References

  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 1,4-Diaminocyclohexane. BenchChem.
  • BenchChem. (2025). Technical Support Center: N-Cyclohexylacetoacetamide Synthesis. BenchChem.
  • Tarannum, R., et al. (2025, March 22). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • Wikipedia. (n.d.).
  • Barluenga, J., et al. (2002). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews.
  • BenchChem. (2025). Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol in Pharmaceutical Synthesis. BenchChem.
  • Gotor-Fernández, V., et al. (2016).
  • MDPI. (2025, August 23).
  • Reddy, M. V. R., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc.
  • Sorour, M., et al. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry.
  • Sumitomo Chemical Co., Ltd. (n.d.). Method for producing optically active trans-2-aminocyclohexanol and....
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine. BenchChem.
  • Richter, G. (n.d.). Resolution of chiral amines.
  • Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Bäckvall, J. E., et al. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • Bornscheuer, U. T., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Kempe, R., et al. (n.d.).

Sources

Optimization

Technical Support Center: Preserving the Stereochemical Integrity of (1R,2R)-2-methoxycyclohexan-1-amine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (1R,2R)-2-methoxycyclohexan-1-amine. This valuable chiral building block is instrumental in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (1R,2R)-2-methoxycyclohexan-1-amine. This valuable chiral building block is instrumental in the synthesis of complex molecules where stereochemistry is paramount. However, its stereocenters can be susceptible to racemization under harsh reaction conditions, compromising the purity and efficacy of the final product.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate challenging synthetic transformations while preserving the enantiomeric integrity of your material.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for (1R,2R)-2-methoxycyclohexan-1-amine?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For pharmaceutical applications, this is a significant concern because different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicities.[3][4] The formation of an unwanted stereoisomer can reduce a drug's efficacy, introduce harmful side effects, and create significant purification challenges.[4][5] Therefore, maintaining the stereochemical purity of (1R,2R)-2-methoxycyclohexan-1-amine throughout a synthetic sequence is crucial for ensuring the safety and effectiveness of the final active pharmaceutical ingredient (API).[5]

Q2: What are the primary mechanisms that lead to racemization in this compound?

Racemization typically occurs through the formation of a planar, achiral intermediate. For chiral amines like (1R,2R)-2-methoxycyclohexan-1-amine, two principal mechanisms are of concern under harsh conditions:

  • Imine Formation (Dehydrogenation-Rehydrogenation): This is a common pathway, especially at elevated temperatures or in the presence of certain metal catalysts.[6][7][8] The chiral amine undergoes dehydrogenation to form an achiral imine intermediate. Subsequent non-stereoselective rehydrogenation of this imine produces a racemic mixture of the amine.[1][8]

  • Direct Deprotonation (Carbanion Formation): Under strongly basic conditions, a base can abstract the proton at one of the chiral centers (the α-proton to the amine group). This generates a planar, achiral carbanion (or enolate-equivalent) intermediate.[1][9] Re-protonation of this intermediate can occur from either face, leading to racemization.[9]

Q3: Which reaction conditions are considered "harsh" and pose the highest risk of racemization?

"Harsh" conditions are those that provide sufficient energy or reactive species to overcome the activation barrier for the formation of achiral intermediates. Key conditions to monitor include:

  • High Temperatures: The rate of racemization is often strongly correlated with temperature.[10][11][12][13] Thermal energy can promote both imine formation and direct deprotonation pathways.

  • Strong Bases: Strong, non-sterically hindered bases (e.g., NaOH, KOH, alkoxides) can readily cause racemization via direct deprotonation.[14][15]

  • Strong Acids: While less common for direct racemization of the amine itself, strongly acidic conditions can catalyze side reactions or lead to the degradation of protecting groups, exposing the amine to racemizing conditions during work-up.[1][7]

  • Prolonged Reaction Times: Extended exposure to even moderately harsh conditions can lead to a gradual loss of enantiomeric purity.[14]

Q4: At what stages of a synthetic process is racemization most likely to occur?

Loss of stereochemical integrity is a risk at multiple points in a synthetic workflow:

  • During the Main Reaction: This is the most common stage, particularly when the reaction involves high heat or strong reagents.[7][14]

  • During Work-up: Aqueous work-ups using strong acids or bases to quench a reaction or remove by-products can inadvertently cause racemization of the desired product.[7][14]

  • During Purification: Standard silica gel chromatography can be problematic. The acidic nature of silica can catalyze racemization on the column.[7][14]

Troubleshooting Guides & Mitigation Protocols

This section provides detailed strategies for specific experimental challenges.

Scenario 1: Racemization Observed During High-Temperature Reactions (e.g., >80 °C)

Problem: You are running a reaction, such as a high-temperature coupling or substitution, and chiral HPLC analysis of the product shows significant erosion of the enantiomeric excess (e.e.). Elevated temperature is directly accelerating the formation of an achiral imine intermediate.[10][11]

Mitigation Strategy: Amine Protection & Condition Optimization

The most robust strategy is to temporarily protect the amine functionality. A protecting group can prevent imine formation and alter the electronic properties at the chiral center, increasing its stability.[14][16][17]

dot

Caption: Workflow for mitigating high-temperature racemization.

Detailed Protocol: Boc Protection of (1R,2R)-2-methoxycyclohexan-1-amine

  • Dissolution: Dissolve (1R,2R)-2-methoxycyclohexan-1-amine (1.0 eq) and a mild base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exotherm of the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction with a mild aqueous wash (e.g., saturated NH₄Cl solution), separate the organic layer, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected amine by column chromatography if necessary.

  • Proceed with Harsh Reaction: Use the stable, protected amine in your high-temperature reaction.

  • Deprotection: After the harsh step, the Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM, or 4M HCl in dioxane) that are less likely to cause racemization.

Causality: The Boc-carbamate is stable to heat and nucleophiles. It prevents the nitrogen from participating in a dehydrogenation-rehydrogenation cycle, thus blocking the imine-mediated racemization pathway.[14][17]

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Amine Form Free AmineN-Boc ProtectedPrevents imine formation.[14][17]
Temperature > 80 °CAs low as possible to achieve reactionReduces thermal energy for racemization.[11]
Monitoring Endpoint analysisTime-course analysis (TLC, LC-MS)Avoids prolonged exposure to heat.[14]
Scenario 2: Racemization Under Strongly Basic Conditions

Problem: You are performing a reaction that requires a strong base (e.g., an alkylation or elimination), and you observe a loss of enantiomeric purity. The base is likely abstracting the proton at the C1 position, leading to a planar carbanion intermediate.[9]

Mitigation Strategy: Judicious Choice of Base and Temperature Control

The key is to select a base that is strong enough to perform the desired chemistry but is sterically hindered to disfavor proton abstraction at the congested chiral center. Lowering the reaction temperature is also critical.[14]

dot

Caption: Primary racemization pathways for chiral amines.

Detailed Protocol: Base Selection for Stereoretentive Reactions

  • Solvent and Substrate: Dissolve your substrate in a dry, aprotic solvent (e.g., THF, Diethyl Ether) and cool to cryogenic temperatures (-78 °C is standard).

  • Base Selection: Instead of using small, aggressive bases like NaOH or NaH, opt for a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.

  • Base Addition: Add the selected base slowly (dropwise) to the cooled reaction mixture.

  • Reaction: Maintain the cryogenic temperature for the duration of the reaction. Monitor progress closely via TLC or LC-MS.

  • Quench: Quench the reaction at low temperature using a proton source that is as mild as possible (e.g., saturated NH₄Cl solution instead of strong acid).

  • Work-up and Analysis: Proceed with a standard aqueous work-up, and analyze the enantiomeric excess of the purified product by chiral HPLC.

Causality: Bulky bases like LDA and LiHMDS have a much higher kinetic barrier to abstracting the sterically shielded proton at the chiral center compared to abstracting other, more accessible protons required for the desired reaction.[14] Cryogenic temperatures reduce the available thermal energy, further disfavoring the higher-energy racemization pathway.[14]

BaseSteric HindranceTypical ApplicationRacemization Risk
NaOH LowGeneral PurposeHigh
KOtBu MediumEliminationsModerate to High
DIPEA HighMild BaseLow
LDA Very HighKinetic Enolate FormationVery Low (at -78 °C)
LiHMDS Very HighKinetic Enolate FormationVery Low (at -78 °C)
Scenario 3: Racemization During Purification on Silica Gel

Problem: Your reaction product shows high e.e. in the crude mixture, but after purification by standard silica gel chromatography, the e.e. has dropped significantly.

Mitigation Strategy: Deactivating or Bypassing Silica Gel

The acidic surface of standard silica gel can create a localized acidic environment, which can catalyze the formation of the imine intermediate, leading to on-column racemization.[7][14]

Protocol: Neutralizing Silica Gel for Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your desired eluent system.

  • Neutralization: Add 1% triethylamine (or another volatile amine like DIPEA) by volume to the slurry. For example, for every 100 mL of eluent, add 1 mL of triethylamine.

  • Equilibration: Swirl the slurry for 5-10 minutes to ensure the basic sites of the amine have neutralized the acidic silanol groups on the silica surface.

  • Column Packing: Pack your column with this neutralized slurry.

  • Elution: Run your chromatography using an eluent that also contains 0.5-1% triethylamine to maintain the neutral environment throughout the purification process.

  • Alternative: If the compound is still sensitive, consider using a less acidic stationary phase, such as neutral alumina, or explore alternative purification methods like crystallization.

Causality: The triethylamine acts as a Lewis base, adsorbing to the acidic silanol (Si-OH) groups on the silica surface. This prevents the chiral amine from interacting with these acidic sites, thereby inhibiting the acid-catalyzed pathway to racemization during its transit through the column.[7]

References
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. OA Monitor Ireland. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Request PDF. ResearchGate. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • How to reduce epimerization in Chiral molecule? ResearchGate. Available at: [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Request PDF. ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]

Sources

Troubleshooting

purification methods for (1R,2R)-2-methoxycyclohexan-1-amine crude reaction mixtures

Technical Support Center: Purification of (1R,2R)-2-methoxycyclohexan-1-amine Welcome to the technical support guide for the purification of (1R,2R)-2-methoxycyclohexan-1-amine. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (1R,2R)-2-methoxycyclohexan-1-amine

Welcome to the technical support guide for the purification of (1R,2R)-2-methoxycyclohexan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this chiral amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

The synthesis of vicinal amino ethers like (1R,2R)-2-methoxycyclohexan-1-amine often results in a crude mixture containing not just the desired product, but also diastereomers, unreacted starting materials, and other byproducts. Effective purification is critical to ensure the stereochemical integrity and chemical purity required for subsequent applications, particularly in asymmetric synthesis and pharmaceutical development.

This guide explains the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of crude (1R,2R)-2-methoxycyclohexan-1-amine reaction mixtures.

Issue 1: Poor Separation of Diastereomers (cis vs. trans isomers)

Symptom: Your analytical data (e.g., ¹H NMR, GC-MS) shows the presence of the undesired cis-diastereomer, (1S,2R)- or (1R,2S)-2-methoxycyclohexan-1-amine, which co-elutes with your target trans-isomer during standard silica gel chromatography.

Root Cause Analysis: The trans and cis diastereomers of 2-methoxycyclohexan-1-amine have very similar polarities. The primary interaction with the silica stationary phase is through the polar amine and ether functional groups. However, the spatial orientation of these groups in the cis and trans isomers does not always lead to a significant difference in retention on standard silica gel, making separation challenging.

Troubleshooting Workflow:

Caption: Decision workflow for resolving diastereomer contamination.

Solutions:

  • Diastereoselective Crystallization (via Salt Formation): This is often the most effective and scalable method.

    • Principle: React the crude amine mixture with a chiral, enantiomerically pure acid (e.g., L-(+)-tartaric acid, (R)-(-)-mandelic acid). This forms a pair of diastereomeric salts. These salts have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent system.

    • Protocol: See the detailed protocol in the "Experimental Protocols" section below.

  • Supercritical Fluid Chromatography (SFC): SFC provides high-resolution separations and is particularly effective for chiral and diastereomeric amines.

    • Principle: SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent (like methanol). It offers different selectivity compared to HPLC. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating stereoisomers of such compounds.

    • Expert Tip: Start with a screening column (e.g., Chiralpak® series) and a gradient of methanol in CO₂. Adding a small amount of an amine additive (e.g., diethylamine) to the co-solvent can improve peak shape and prevent tailing.

Frequently Asked Questions (FAQs)

Q1: My final product shows a single peak on my achiral GC, but chiral HPLC shows it's a racemic mixture. What happened?

A1: This indicates your purification method successfully removed chemical impurities and diastereomers but not the undesired enantiomer, (1S,2S)-2-methoxycyclohexan-1-amine. Standard achiral methods like silica gel chromatography or distillation cannot separate enantiomers. You must employ a chiral separation technique.

  • Solution: The most direct method is preparative chiral chromatography (either HPLC or SFC). Alternatively, if you are starting from a racemic mixture, you must perform a classical resolution by forming diastereomeric salts with a chiral resolving agent, as described in Issue 1, and separating them by crystallization.

Q2: I am trying to purify my amine by distillation, but I am getting significant decomposition. How can I avoid this?

A2: Amines, especially those with adjacent functional groups, can be susceptible to thermal degradation or air oxidation at high temperatures.

  • Solution:

    • Vacuum Distillation: Always distill under reduced pressure to lower the boiling point. For this compound, a high-vacuum setup is recommended.

    • Inert Atmosphere: Ensure the distillation apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

    • Avoid Overheating: Use a silicone oil bath for uniform heating and keep the temperature as low as possible for a reasonable distillation rate. Do not heat to dryness, as this can concentrate potentially explosive peroxides if any have formed.

Q3: After flash chromatography on silica gel, my yield is very low. Where did my product go?

A3: Primary amines are basic and can bind irreversibly to the acidic silanol groups on the surface of standard silica gel. This is a very common issue leading to significant product loss and peak tailing.

  • Solution:

    • Deactivate the Silica: Before running your column, flush it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v) or ammonium hydroxide. This neutralizes the acidic sites.

    • Use a Modified Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel for your chromatography.

    • Alternative Mobile Phase: Incorporating a small percentage of triethylamine or a few drops of ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide) will prevent the amine from sticking to the column and improve recovery.

Data Summary Table

Purification MethodTypical Purity Achieved (diastereomeric excess)Typical YieldKey AdvantagesKey Disadvantages
Distillation Does not separate stereoisomers>80% (if stable)Removes non-volatile impuritiesRisk of thermal decomposition; no stereoisomer separation
Silica Gel Chromatography 80-95% d.e. (highly variable)40-70%Good for removing polar/non-polar impuritiesPoor diastereomer separation; product loss on column
Diastereoselective Crystallization >99% d.e.60-85%Scalable, high purity, cost-effectiveRequires screening of acids/solvents; additional steps
Preparative Chiral SFC/HPLC >99.5% d.e.>90% (post-column)High resolution, direct separationHigh capital cost, limited scalability, solvent intensive (HPLC)

Experimental Protocols

Protocol 1: Purification via Diastereoselective Crystallization with L-(+)-Tartaric Acid

This protocol details the separation of trans-(1R,2R)- and trans-(1S,2S)-2-methoxycyclohexan-1-amine from their corresponding cis-diastereomers.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the crude amine mixture in methanol (approx. 5-10 mL per gram of amine).

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimum amount of warm methanol. Note: Using 0.5 eq of the diacid ensures that only one of the diastereomeric salts can fully precipitate, maximizing the yield and purity of the first crop.

    • Slowly add the tartaric acid solution to the stirring amine solution at room temperature. A precipitate will likely form immediately.

  • Crystallization:

    • Gently heat the resulting slurry until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-4 °C) for 2-4 hours to maximize crystallization.

  • Isolation:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol to remove soluble impurities.

    • Dry the salt under vacuum.

  • Purity Check:

    • Analyze a small sample of the salt. You can check its diastereomeric purity by liberating the free amine from the salt (by dissolving in water and basifying with NaOH) and analyzing the organic extract by GC or chiral HPLC.

  • Liberation of Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution to pH > 12 by adding 2M NaOH solution.

    • Extract the free amine into an organic solvent like dichloromethane or diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (1R,2R)-2-methoxycyclohexan-1-amine.

References

  • General Principles of Chiral Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Chromatography of Amines: For a discussion on challenges with amine chromatography, see Application Notes
  • Supercritical Fluid Chromatography (SFC): West, C. (2014). A review of the contribution of supercritical fluid chromatography to the analysis of chiral compounds. Journal of Chromatography A, 1363, 216-241. [Link]

Optimization

troubleshooting low enantiomeric excess with (1R,2R)-2-methoxycyclohexan-1-amine catalysts

Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the mechanistic and operational challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the mechanistic and operational challenges associated with (1R,2R)-2-methoxycyclohexan-1-amine in asymmetric organocatalysis.

Unlike rigid secondary amines (e.g., proline derivatives), primary chiral amines rely on highly specific transition-state geometries and non-covalent interactions to achieve high enantiomeric excess (ee). When stereocontrol fails, the root cause is rarely a single variable; it is typically a breakdown in the delicate causality between solvent networks, ion-pairing, and reaction kinetics.

Below is our comprehensive diagnostic framework, followed by mechanistic Q&As, self-validating protocols, and quantitative benchmarking data.

Part 1: Diagnostic Triage Workflow

TroubleshootingWorkflow Start Issue: Low ee with (1R,2R)-2-methoxycyclohexan-1-amine Step1 1. Catalyst Integrity (Mosher's Amide NMR) Start->Step1 Fail1 <99% ee detected: Re-purify Catalyst Step1->Fail1 Impure Pass1 >99% ee confirmed Step1->Pass1 Pure Step2 2. Co-Catalyst Selection (Brønsted Acid Pairing) Action2 Match pKa to substrate (e.g., Benzoic Acid) Step2->Action2 Step3 3. Solvent Environment (H-Bonding Network) Action3 Switch to non-polar anhydrous Toluene Step3->Action3 Pass1->Step2 Pass1->Step3

Diagnostic workflow for isolating root causes of low enantioselectivity in primary amine catalysis.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My reaction yields high conversion but near-zero ee. Is the catalyst inactive? A1: High conversion with low ee strongly indicates that the catalyst is active, but the stereocontrolling transition state has failed, or a background (uncatalyzed) reaction is dominating[1]. Primary amines activate carbonyls via iminium or enamine intermediates[2]. However, to achieve facial discrimination, they require a Brønsted acid co-catalyst to form a tight chiral ion pair. Without an appropriate acidic additive (e.g., a specific chiral phosphoric acid or 2,4-dinitrobenzenesulfonic acid), the intermediate lacks the rigidity required to block one enantiotopic face, resulting in a racemic mixture.

Q2: How do "downstream intermediates" erode the stereocontrol of my reaction? A2: In classical enamine catalysis, the initial C–C bond-forming step (electrophilic attack) is assumed to dictate the final ee. However, anomalies frequently arise from "downstream species"[3]. If the intermediate formed immediately after the attack is long-lived, or if subsequent protonation steps are reversible, the newly formed stereocenter can epimerize before the final product is released[3]. Causality Fix: To prevent this, ensure your electrophile is sufficiently reactive to trap the intermediate irreversibly, or lower the reaction temperature to kinetically freeze the desired diastereomeric intermediate.

Q3: Does the choice of solvent genuinely impact the ee for this specific methoxy-substituted catalyst? A3: Absolutely. The (1R,2R)-2-methoxycyclohexan-1-amine catalyst relies on the spatial arrangement of the cyclohexane ring and the methoxy ether group to direct the substrate. Solvents dictate the conformation of this catalyst-substrate complex[1]. Highly polar or protic solvents (like Methanol or DMF) disrupt the delicate intra- and intermolecular hydrogen-bonding networks essential for stereocontrol. Switching to non-coordinating, non-polar solvents (e.g., anhydrous toluene) tightens the transition state and often restores high enantioselectivity[1].

Q4: How does temperature influence the enantiomeric excess in this system? A4: Temperature directly affects the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states[1]. Elevated temperatures provide enough thermal energy to overcome the steric hindrance imposed by the methoxy group, allowing the reaction to proceed via the disfavored pathway. Lowering the temperature increases the sensitivity of the reaction to these small energy differences, thereby increasing ee[1].

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your results, you must validate your catalyst and system before optimizing the substrate.

Protocol A: Catalyst Integrity Validation via Derivatization

Do not rely solely on optical rotation to confirm the purity of your (1R,2R)-2-methoxycyclohexan-1-amine. Trace amounts of the (1S,2S) enantiomer cause non-linear effects that destroy ee. Use this self-validating NMR protocol:

  • Preparation: In a flame-dried 5 mL vial under argon, dissolve 0.1 mmol of the chiral amine catalyst in 1.0 mL of anhydrous CDCl3​ .

  • Derivatization: Add 0.15 mmol of anhydrous pyridine, followed dropwise by 0.12 mmol of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Reaction: Stir at 25 °C for 30 minutes. The primary amine will react quantitatively to form the corresponding Mosher's amide.

  • Validation (NMR): Acquire a 19F NMR spectrum. A stereochemically pure (1R,2R) catalyst will present a single, sharp fluorine singlet. The appearance of a second singlet indicates contamination by the opposite enantiomer. The integration ratio of these peaks provides the exact diastereomeric ratio (dr), directly correlating to the catalyst's ee.

Protocol B: Standard Benchmark Reaction (Aldol Addition)

If your catalyst is pure but your novel substrate fails, run this benchmark to validate your reaction environment (solvent/moisture/co-catalyst).

  • Activation: In a 10 mL Schlenk tube under N2​ , combine (1R,2R)-2-methoxycyclohexan-1-amine (10 mol%) and 2,4-dinitrobenzenesulfonic acid (10 mol%) in 2.0 mL of anhydrous toluene.

  • Enamine Formation: Add cyclohexanone (2.0 mmol) and stir for 15 minutes at room temperature.

  • C-C Bond Formation: Cool the mixture to -20 °C. Add 4-nitrobenzaldehyde (0.5 mmol) in one portion.

  • Quench & Analyze: Stir for 24 hours at -20 °C. Quench with saturated aqueous NH4​Cl (2 mL), extract with EtOAc (3 x 5 mL), dry over Na2​SO4​ , and analyze the crude mixture via chiral HPLC. Causality Check: This standard system should yield >90% ee. If it does, the low ee in your target reaction is due to substrate-specific sterics or electronics. If the benchmark fails, your solvent is likely wet, or your co-catalyst has degraded.

Part 4: Quantitative Data Presentation

The table below summarizes the typical impact of deviating from optimal conditions when using primary amine organocatalysts. Use this to prioritize your troubleshooting steps.

ParameterSub-optimal ConditionOptimized ConditionTypical Impact on ee ( Δ %)Mechanistic Rationale
Solvent Polarity DMF or MethanolAnhydrous Toluene+30% to +50% Non-polar solvents prevent the disruption of crucial H-bonding networks in the transition state.
Temperature Room Temp (25 °C)Cryogenic (-20 °C)+15% to +25% Lower temperatures magnify the ΔΔG‡ between the favored and disfavored facial attacks.
Acid Co-Catalyst None (Amine only)Benzoic Acid (10 mol%)+40% to +80% Brønsted acids are required to form a tight chiral ion pair and facilitate iminium/enamine formation.
Moisture Level Bench-grade solventSchlenk-line (Anhydrous)+10% to +20% Water prematurely hydrolyzes the iminium intermediate and competes for H-bond acceptor sites.

References

  • Source: PMC (National Institutes of Health)
  • Troubleshooting low enantiomeric excess in asymmetric synthesis Source: Benchchem URL
  • Source: Accounts of Chemical Research (ACS)

Sources

Troubleshooting

Catalysis Technical Support Center: Optimizing (1R,2R)-2-Methoxycyclohexan-1-amine Cross-Coupling

Welcome to the Catalysis Technical Support Portal. As a Senior Application Scientist, I frequently encounter challenges when scaling up C–N cross-coupling reactions involving functionally dense, chiral aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support Portal. As a Senior Application Scientist, I frequently encounter challenges when scaling up C–N cross-coupling reactions involving functionally dense, chiral aliphatic amines. The Buchwald-Hartwig amination of (1R,2R)-2-methoxycyclohexan-1-amine presents a trifecta of mechanistic hurdles: steric hindrance from the alpha-branched ring, susceptibility to epimerization at the chiral centers, and competitive catalyst chelation from the beta-methoxy group.

This guide is designed to move your optimization process beyond empirical guessing. Below, you will find causal mechanistic insights, a diagnostic workflow, and a self-validating protocol to ensure reproducible, stereoretentive mono-arylation.

I. Diagnostic Decision Tree

Before altering your reaction parameters, use the following logical workflow to diagnose the specific failure mode of your catalytic cycle.

OptimizationWorkflow Start Analyze Crude Reaction Mixture (1R,2R)-2-methoxycyclohexan-1-amine CheckEpi Is epimerization (ee/dr loss) observed? Start->CheckEpi SolveEpi Switch Base: NaOtBu -> Cs2CO3 Switch Ligand: BINAP -> BrettPhos CheckEpi->SolveEpi Yes CheckOver Is over-arylation (diarylation) occurring? CheckEpi->CheckOver No SolveEpi->CheckOver SolveOver Increase steric bulk of ligand Use tBuBrettPhos or BrettPhos CheckOver->SolveOver Yes CheckConv Is conversion low / catalyst dying? CheckOver->CheckConv No SolveOver->CheckConv SolveConv Address -OMe coordination: Use Pd G3/G4 Precatalysts Increase Temperature to 85°C CheckConv->SolveConv Yes Success Optimized Mono-arylated Product Retained (1R,2R) Stereochemistry CheckConv->Success No SolveConv->Success

Fig 1: Diagnostic workflow for troubleshooting (1R,2R)-2-methoxycyclohexan-1-amine C-N coupling.

II. Troubleshooting & FAQs

Q1: Why am I observing significant epimerization (loss of dr or ee) at the C1 or C2 position of the cyclohexane ring? Mechanistic Causality: Epimerization in chiral alpha-branched amines during Buchwald-Hartwig amination typically occurs via two pathways: 1) Base-mediated deprotonation of the acidic alpha-proton, or 2) Reversible β -hydride elimination from the Pd-amido intermediate prior to reductive elimination. Strong alkoxide bases exacerbate the former, while unoptimized ligands allow the latter. Solution: Switch from strong alkoxide bases (e.g., NaOtBu) to milder, insoluble inorganic bases like Cs₂CO₃ or K₃PO₄. Furthermore, employ a bulky biarylphosphine ligand. The extreme steric bulk of these ligands forces a rapid reductive elimination, kinetically outcompeting the β -hydride elimination pathway and preserving stereochemical integrity1[1].

Q2: My LC-MS shows a mass corresponding to diarylation (tertiary amine). How do I restrict this to mono-arylation? Mechanistic Causality: Primary amines are less sterically hindered than secondary amines, making the newly formed mono-arylated product a competent nucleophile for a second oxidative addition/amidation cycle. Solution: Use a highly sterically demanding ligand. Ligands such as BrettPhos or tBuBrettPhos were specifically engineered to create a narrow catalytic pocket. This pocket accommodates primary amines but sterically rejects the bulkier secondary amine intermediate, ensuring >99% selectivity for mono-arylation2[2].

Q3: The reaction stalls at 30% conversion and palladium black precipitates. Could the 2-methoxy group be poisoning the catalyst? Mechanistic Causality: Yes. The adjacent methoxy group can act as a bidentate chelator alongside the primary amine, forming a highly stable 5-membered palladacycle intermediate after oxidative addition. This off-cycle resting state sequesters the active palladium, eventually leading to catalyst aggregation (Pd black) 3[3]. Solution: Utilize a preformed Pd G3 or G4 precatalyst (e.g., BrettPhos Pd G3). Precatalysts ensure the rapid generation of the active monoligated L₁Pd(0) species, which binds the aryl halide preferentially over the methoxy group. Switching to a non-coordinating solvent like Toluene (avoiding THF or DMF) minimizes solvent-assisted ion-pair separation that stabilizes the chelate.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the quality of the cross-coupling output for (1R,2R)-2-methoxycyclohexan-1-amine.

EntryPd Source (mol%)LigandBaseSolventTemp (°C)Conv. (%)Mono:Di Ratiodr (1R,2R)
1Pd₂(dba)₃ (5)BINAPNaOtBuToluene1008560:4065:35
2Pd(OAc)₂ (5)RuPhosCs₂CO₃1,4-Dioxane1004585:1592:8
3BrettPhos Pd G3 (2)BrettPhosK₃PO₄t-AmylOH85>99>99:1>99:1
4 tBuBrettPhos Pd G3 (2) tBuBrettPhos Cs₂CO₃ Toluene 85 >99 >99:1 >99:1

Note: Entry 4 represents the optimal conditions, balancing complete conversion with absolute retention of stereochemistry and mono-arylation selectivity.

IV. Standard Operating Procedure (SOP)

Optimized Cross-Coupling of (1R,2R)-2-Methoxycyclohexan-1-amine Self-Validating System: This protocol incorporates an internal diagnostic control (aliquot testing) to verify the health of the active catalytic species before committing the entire batch to downstream processing.

Step 1: Inert Atmosphere Preparation In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with tBuBrettPhos Pd G3 (2.0 mol %), tBuBrettPhos ligand (2.0 mol %), and anhydrous, finely milled Cs₂CO₃ (1.5 equiv). Causality: Milling the base increases the surface area for the heterogeneous deprotonation step, while the strict 1:1 Pd:Ligand ratio prevents the formation of unreactive, off-cycle bis-ligated Pd(II) species.

Step 2: Substrate Addition Add the aryl halide (1.0 equiv) and (1R,2R)-2-methoxycyclohexan-1-amine (1.2 equiv).

Step 3: Solvent Addition Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the tube with a Teflon-lined cap.

Step 4: Reaction Initiation Remove the sealed tube from the glovebox, place it in a pre-heated oil bath, and stir vigorously (800 rpm) at 85 °C.

Step 5: Self-Validation Checkpoint (1 Hour) Withdraw a 20 µL aliquot under positive N₂ pressure. Dilute with 500 µL acetonitrile, filter, and analyze via UPLC-MS.

  • Diagnostic Logic: If starting material remains but no diarylation or epimerization is detected, the cycle is healthy but kinetically slow; continue heating. If unreacted aryl halide is present alongside free amine, but palladium black has precipitated, the methoxy group has successfully poisoned the catalyst. (If the latter occurs, verify the anhydrous nature of your base and solvent).

Step 6: Workup Cool the mixture to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure and purify via flash column chromatography.

V. References

  • Palladium-Catalyzed Synthesis of Alkylated Amines from Aryl Ethers or Phenols | ACS Catalysis - ACS Publications Source: acs.org URL:

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: rsc.org URL:

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:

Sources

Optimization

handling, storage stability, and hygroscopicity of (1R,2R)-2-methoxycyclohexan-1-amine

Welcome to the Technical Support Center for (1R,2R)-2-methoxycyclohexan-1-amine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1R,2R)-2-methoxycyclohexan-1-amine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common handling issues, understand the physicochemical causality behind reagent degradation, and implement field-proven protocols for optimal storage and stability.

Module 1: Physicochemical Profile & Storage Fundamentals

To effectively handle (1R,2R)-2-methoxycyclohexan-1-amine, you must first understand its inherent vulnerabilities. As a primary cycloaliphatic amine with an adjacent methoxy group, the free base is highly nucleophilic and prone to hydrogen bonding.

Table 1: Quantitative Comparison of Free Base vs. Hydrochloride Salt

Physicochemical PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1449215-98-8 / 4342-43-22375165-94-7 / 200352-21-2
Molecular Weight 129.20 g/mol 165.66 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white solid
Topological Polar Surface Area 35.3 Ų> 35.3 Ų (Ionic)
Hygroscopicity High (Rapidly absorbs atmospheric H₂O)Low to Moderate
CO₂ Reactivity High (Forms insoluble carbamates/crusts)None (Amine is protonated)
Optimal Storage 2–8°C, Inert Atmosphere (Argon/N₂), DarkRoom Temp or 2–8°C, Desiccated

(Data synthesized from 1[1] and 2[2])

G A (1R,2R)-2-Methoxycyclohexan-1-amine (Free Base) B Atmospheric CO2 & Moisture A->B Exposure D Inert Storage (Argon/N2 Purge) A->D Preventive F HCl Addition (Salt Conversion) A->F Derivatization C Carbamate / Bicarbonate Salts (White Crust / Degradation) B->C Nucleophilic Attack E Stable Amine (No Degradation) D->E Preserves G Amine Hydrochloride Salt (Long-term Stable Solid) F->G Stabilizes

Fig 1: Degradation pathways of (1R,2R)-2-methoxycyclohexan-1-amine and stabilization strategies.

Module 2: Troubleshooting & FAQs

Q: Why does my liquid (1R,2R)-2-methoxycyclohexan-1-amine become viscous or form a white crust around the cap? A: This is a classic degradation pathway for primary cycloaliphatic amines. The primary amine group is highly nucleophilic. When exposed to ambient air, it attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂), leading to the formation of carbamate and bicarbonate salts (3[3]). This reaction is accelerated by the presence of moisture, which acts as a catalyst for proton transfer during carbamic acid formation (4[4]). The resulting salts are insoluble in the parent amine, manifesting as a white crust (often called "blushing" in industrial applications) and increasing the bulk viscosity (5[5]).

Q: How severe is the hygroscopicity of this compound, and how should it be stored? A: (1R,2R)-2-methoxycyclohexan-1-amine is highly hygroscopic. The molecule possesses both a primary amine (hydrogen bond donor/acceptor) and a methoxy ether oxygen (hydrogen bond acceptor), giving it a Topological Polar Surface Area (TPSA) of 35.3 Ų (1[1]). It readily absorbs water from the air, which dilutes the reagent and facilitates CO₂ degradation. To prevent this, the free base must be stored under an inert atmosphere (Argon or Nitrogen), kept in tightly sealed containers, and refrigerated at 2–8°C in the dark to minimize vapor pressure and oxidative degradation (6[6]).

Q: Is there a more stable form for long-term storage? A: Yes. If your synthetic application permits, converting the free base to its hydrochloride salt is highly recommended. The protonation of the amine nitrogen eliminates its nucleophilicity, rendering it completely unreactive toward CO₂. The resulting salt is a stable, solid material that can be stored at room temperature or 2-8°C with significantly reduced hygroscopicity (2[2]).

Module 3: Experimental Protocols

Workflow Step1 1. Inspect Reagent Bottle Check for white precipitates Step2 2. Transfer to Glovebox / Schlenk Line Ensure <10 ppm H2O/O2 Step1->Step2 Step3 3. Dispense Aliquots Use oven-dried glassware Step2->Step3 Step4 4. Purge Headspace Flush with Argon for 60s Step3->Step4 Step5 5. Seal & Store Parafilm, store at 2-8°C in dark Step4->Step5

Fig 2: Optimal inert-atmosphere handling workflow for hygroscopic cycloaliphatic amines.

Protocol A: Schlenk-Line Argon Purging & Aliquoting

Causality: Minimizing exposure to atmospheric H₂O and CO₂ prevents carbamate formation and preserves the exact molarity of the free base liquid.

  • Preparation: Oven-dry all glassware (vials, syringes) at 120°C for at least 4 hours. Cool in a desiccator under vacuum.

  • Setup: Connect the main reagent bottle to a Schlenk line using a rubber septum.

  • Purging: Apply a vacuum-argon cycle (3x) to the receiving vials to ensure an oxygen- and moisture-free environment.

  • Transfer: Using a gas-tight syringe purged with Argon, pierce the septum of the reagent bottle and withdraw the required volume of the free base.

  • Dispensing: Transfer the liquid into the prepared vials under a positive stream of Argon.

  • Sealing: Cap the vials tightly, wrap the seals with Parafilm, and store immediately at 2–8°C in the dark. Self-Validating System:Gravimetric Integrity Check. Weigh the sealed vial immediately after aliquoting and again after 24 hours. A stable mass (Δm < 0.1 mg) validates a hermetic seal, confirming no moisture ingress.

Protocol B: In-Situ Hydrochloride Salt Conversion for Long-Term Storage

Causality: Protonation of the primary amine removes the lone pair required for nucleophilic attack on CO₂, halting degradation and forming a highly stable, crystalline solid.

  • Dissolution: Dissolve 1.0 g of (1R,2R)-2-methoxycyclohexan-1-amine free base in 15 mL of anhydrous diethyl ether under an inert atmosphere.

  • Acidification: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise at 0°C while stirring continuously.

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately. Continue stirring for 15 minutes to ensure complete conversion.

  • Isolation: Filter the suspension through a fritted glass funnel under a nitrogen blanket.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether. Dry the solid in a vacuum oven at 40°C for 4 hours. Self-Validating System:Spectroscopic Confirmation. Dissolve a 5 mg aliquot of the dried salt in D₂O and perform ¹H-NMR and ¹³C-NMR. The absence of a free ether peak shift and a clean spectrum lacking carbamate carbonyl signals (~160 ppm in ¹³C-NMR) confirms complete, pure salt formation.

References

  • 2-Methoxycyclohexan-1-amine | C7H15NO | CID 22250879 Source: PubChem URL:[Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: Heriot-Watt University URL:[Link]

  • Mechanistic Insights into Carbamate Formation from CO2 and Amines Source: ResearchGate URL:[Link]

  • Epoxy Coating Blush Explanation & Prevention Recommendations Source: Tri-iso URL:[Link]

  • 2-Methoxy-cyclohexylaMine Storage Data Source: LookChem URL:[Link]

Sources

Troubleshooting

resolving overlapping peaks in (1R,2R)-2-methoxycyclohexan-1-amine GC-MS analysis

Technical Support Center: GC-MS Analysis of (1R,2R)-2-methoxycyclohexan-1-amine This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving overlapping peaks in the Gas Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: GC-MS Analysis of (1R,2R)-2-methoxycyclohexan-1-amine

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving overlapping peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (1R,2R)-2-methoxycyclohexan-1-amine and related chiral compounds. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their analytical results.

Section 1: Frequently Asked Questions (FAQs)

Here we address common issues encountered during the GC-MS analysis of chiral amines.

Q1: I'm observing a single, broad peak instead of two distinct peaks for my diastereomers. What is the likely cause?

A1: This is a classic case of peak co-elution, where two or more compounds elute from the chromatographic column at very similar retention times, resulting in overlapping peaks.[1][2][3] For chiral compounds like (1R,2R)-2-methoxycyclohexan-1-amine and its diastereomers, this indicates that the current chromatographic conditions are insufficient to resolve the subtle differences in their chemical and physical properties. The primary reasons for this include an inappropriate GC column (stationary phase), a non-optimized temperature program, or issues with the carrier gas flow rate.

Q2: My peaks are showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for amine compounds is often caused by interactions between the polar amine group and active sites within the GC system, such as the liner or the column itself.[4] To mitigate this, consider the following:

  • Use a deactivated liner: Ensure your inlet liner is fresh and deactivated to minimize analyte interaction.

  • Column trimming: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[4]

  • Derivatization: Convert the polar amine into a less polar derivative to reduce interactions with the stationary phase.[5][6]

Q3: Can I separate enantiomers on a standard achiral GC column?

A3: Generally, no. Enantiomers have identical physical properties in an achiral environment and therefore will not be separated on a standard, non-chiral column.[7] To resolve enantiomers, you must either use a chiral stationary phase (CSP) or derivatize the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[8]

Q4: What is the purpose of derivatization in chiral GC-MS analysis?

A4: Derivatization serves several key purposes in the GC-MS analysis of chiral amines:

  • Improved Resolution: By reacting enantiomers with a single enantiomer of a chiral derivatizing agent, you form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column.[5][8]

  • Enhanced Volatility and Thermal Stability: Amines can be non-volatile or thermally unstable. Derivatization can convert them into more stable and volatile compounds suitable for GC analysis.[5]

  • Improved Peak Shape: Derivatization can block polar functional groups, such as the amine group, reducing peak tailing and improving chromatographic performance.[5][6]

  • Increased Sensitivity: Introducing specific chemical groups through derivatization can enhance ionization efficiency in the mass spectrometer, leading to better sensitivity.[5]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

When faced with overlapping peaks, a systematic approach to method development is crucial. The following guide outlines the key parameters to investigate.

Start Overlapping Peaks Observed Check_Purity Confirm Peak Purity via MS Deconvolution Start->Check_Purity Optimize_GC Optimize GC Method Check_Purity->Optimize_GC Co-elution Confirmed Select_Column Select Appropriate Column Optimize_GC->Select_Column Derivatize Consider Derivatization Select_Column->Derivatize Using Achiral Column Temp_Prog Optimize Temperature Program Select_Column->Temp_Prog Using Chiral Column Derivatize->Temp_Prog Flow_Rate Adjust Carrier Gas Flow Rate Temp_Prog->Flow_Rate Resolved Peaks Resolved Flow_Rate->Resolved

Caption: Troubleshooting workflow for resolving overlapping peaks.

Before making extensive changes to your method, it's essential to confirm that the single chromatographic peak indeed contains more than one compound.

  • Procedure:

    • Acquire full scan mass spectral data across the entire width of the overlapping peak.

    • Examine the mass spectra at the leading edge, apex, and tailing edge of the peak.

    • If the mass spectra change across the peak, it is a strong indication of co-elution.[1]

  • Rationale: Different compounds, even diastereomers, will often have slightly different fragmentation patterns or ion ratios in the mass spectrometer. Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping mass spectra.[3]

The choice of the stationary phase is the most critical factor in achieving separation.[7]

  • For Diastereomer Separation (e.g., (1R,2R) vs. (1S,2R)-2-methoxycyclohexan-1-amine):

    • Diastereomers have different physical properties and can often be separated on a standard achiral column .

    • A mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is a good starting point.[9]

  • For Enantiomer Separation (e.g., (1R,2R) vs. (1S,2S)-2-methoxycyclohexan-1-amine):

    • A chiral stationary phase (CSP) is required.

    • Cyclodextrin-based CSPs are widely used and effective for separating a broad range of chiral compounds, including amines.[7][10]

Column Type Stationary Phase Example Application Key Advantages
Achiral (Mid-Polarity) 5% Diphenyl / 95% DimethylpolysiloxaneSeparation of DiastereomersRobust, versatile, and widely available.
Chiral Derivatized Cyclodextrin (e.g., β-cyclodextrin)Separation of EnantiomersHigh selectivity for chiral compounds.[7][10]

A well-designed temperature gradient can significantly improve peak resolution.

  • Procedure:

    • Start with a slow temperature ramp: A slower ramp rate (e.g., 1-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can enhance separation.[9]

    • Incorporate isothermal holds: Holding the temperature constant at certain points in the run can also improve the resolution of closely eluting peaks.

  • Rationale: By carefully controlling the column temperature, you can manipulate the volatility and retention of the analytes, thereby improving their separation.

The linear velocity of the carrier gas (typically helium or hydrogen) affects column efficiency.

  • Procedure:

    • Consult the column manufacturer's recommendations for the optimal flow rate or linear velocity.

    • Experiment with slightly lower flow rates, which can sometimes improve resolution, although this will increase the analysis time.

  • Rationale: Operating at the optimal linear velocity minimizes band broadening and maximizes the number of theoretical plates, leading to sharper peaks and better resolution.

Guide 2: Derivatization for Enhanced Resolution and Peak Shape

When chromatographic optimization is insufficient, derivatization is a powerful tool.[5] For chiral amines, this involves reacting the amine with a chiral derivatizing agent to form diastereomers.

TFAPC is a common and effective chiral derivatizing agent for amines.[5] It reacts with the primary amine group to form a stable amide derivative.

  • Sample Preparation: Dissolve approximately 1 mg of the amine sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a clean, dry vial.

  • Reagent Addition: Add a slight molar excess of TFAPC to the sample solution.

  • Reaction: Gently mix the solution and allow it to react at room temperature for 15-30 minutes. The reaction is typically rapid.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a scavenger amine.

  • Analysis: Inject an aliquot of the resulting solution directly into the GC-MS.

Start Amine Sample in Aprotic Solvent Add_Reagent Add N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC) Start->Add_Reagent React React at Room Temperature (15-30 min) Add_Reagent->React Analyze Inject into GC-MS React->Analyze Result Separation of Diastereomeric Amides on Achiral Column Analyze->Result

Caption: Derivatization workflow for chiral amines.

  • Rationale: The resulting diastereomeric amides have different physical properties, allowing for their separation on a standard achiral GC column.[5][8] This derivatization also blocks the polar amine group, leading to improved peak shape and reduced tailing.[5][6]

Section 3: References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information. [Link]

  • Chiral Separations. LCGC International. [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. National Center for Biotechnology Information. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. National Center for Biotechnology Information. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. [Link]

  • Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Gcms.cz. [Link]

  • Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. ACS Publications. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. [Link]

  • Rapid separation of hexabromocyclododecane diastereomers using a novel method combining convergence chromatography and tandem mass spectrometry. ResearchGate. [Link]

  • How to Resolve GC-MS Peak Overlap in High-Resolution Work. Eureka by PatSnap. [Link]

Sources

Optimization

Technical Support Center: N-Alkylation of (1R,2R)-2-methoxycyclohexan-1-amine

Welcome to the technical support center for the N-alkylation of (1R,2R)-2-methoxycyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-alkylation of (1R,2R)-2-methoxycyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and ensure a successful synthesis. Our approach is rooted in a deep understanding of reaction mechanisms and practical laboratory experience.

Introduction: The Challenge of Selectivity

The N-alkylation of (1R,2R)-2-methoxycyclohexan-1-amine presents a unique set of challenges due to the molecule's stereochemistry and the presence of a potentially labile methoxy group. The primary goal is to achieve selective mono-alkylation while preserving the stereochemical integrity of the chiral centers and avoiding unwanted elimination reactions. This guide will provide a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Significant formation of di- and tri-alkylated byproducts.

Question: My reaction is producing a mixture of mono-, di-, and sometimes even tri-alkylated products. How can I improve the selectivity for the desired mono-alkylated secondary amine?

Answer: Over-alkylation is a common problem in the N-alkylation of primary amines because the product secondary amine is often more nucleophilic than the starting primary amine. Here are several strategies to enhance mono-alkylation selectivity:

  • Reductive Amination: This is often the most effective method for achieving selective mono-alkylation. The reaction proceeds in a controlled, stepwise manner where the primary amine first forms an imine with an aldehyde or ketone, which is then reduced in situ. This method avoids the direct use of highly reactive alkyl halides.

    • Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations, often providing excellent yields of the mono-alkylated product with minimal over-alkylation.[1]

  • Control of Stoichiometry: When using direct alkylation with an alkyl halide, carefully controlling the stoichiometry is crucial. Using a large excess of the primary amine relative to the alkylating agent can favor mono-alkylation. However, this can be resource-intensive and may complicate purification.

  • Use of Bulky, Non-Nucleophilic Bases: Strong, sterically hindered bases can deprotonate the primary amine without acting as a nucleophile themselves.[2] Bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are a good choice. They are less likely to deprotonate the more sterically hindered secondary amine product, thus reducing the rate of the second alkylation.

  • "Competitive Deprotonation/Protonation" Strategy: This involves using the amine hydrobromide salt along with a base. Under these conditions, the primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine is immediately protonated, effectively taking it out of the reaction.

Method Key Reagents Advantages Disadvantages
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃High selectivity for mono-alkylation; mild conditions.Requires a suitable carbonyl compound.
Stoichiometric Control Large excess of primary amineSimple concept.Can be wasteful; purification challenges.
Bulky Bases DIPEA, DBUReduces over-alkylation.May require higher temperatures.
Issue 2: Formation of a cyclohexene byproduct and loss of the methoxy group.

Question: I am observing a significant amount of an elimination product, likely a cyclohexene derivative, in my reaction mixture. What is causing this and how can I prevent it?

Answer: The methoxy group at the C2 position is on a secondary carbon and can act as a leaving group, especially under harsh conditions, leading to an E2 elimination reaction. The (1R,2R) stereochemistry places the C1-amino group and the C2-methoxy group in a trans-diaxial orientation in one of the chair conformations, which is a favorable arrangement for E2 elimination.

  • Mechanism of Elimination: A strong base can abstract a proton from the nitrogen, and this can be in equilibrium with abstraction of a proton from the carbon at the C1 position. If a strong, non-nucleophilic base is used, it can also abstract a proton from one of the carbons adjacent to the carbon bearing the methoxy group, leading to elimination. The anti-periplanar arrangement of a proton and the methoxy leaving group facilitates this pathway.[3][4]

  • Strategies to Minimize Elimination:

    • Choice of Base: Avoid using strong, bulky bases like potassium tert-butoxide, which are known to promote elimination reactions. Milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are preferred for direct alkylation.

    • Reaction Temperature: Keep the reaction temperature as low as possible. Higher temperatures generally favor elimination over substitution.

    • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally good choices for direct alkylation. Protic solvents can sometimes promote elimination, depending on the specific conditions.

    • Reductive Amination: This method is highly recommended to avoid elimination as it proceeds under neutral or mildly acidic conditions, which are less likely to promote the elimination of the methoxy group.

Issue 3: Loss of stereochemical integrity (epimerization or racemization).

Question: I am concerned about the stereochemical purity of my final product. How can I ensure that the (1R,2R) configuration is maintained throughout the N-alkylation process?

Answer: Maintaining stereochemical integrity is paramount. Epimerization can potentially occur at either the C1 or C2 position.

  • At the C1 Position (bearing the amine):

    • Direct Sₙ2 Alkylation: This reaction proceeds with an inversion of configuration at the electrophile, not the nucleophile (the amine). Therefore, direct alkylation of the amine should not cause epimerization at C1.

    • Reductive Amination: The key is the stereoselective reduction of the imine intermediate. The stereocenter at C2 can direct the hydride attack, often leading to good diastereoselectivity. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

  • At the C2 Position (bearing the methoxy group):

    • Epimerization at C2 is less likely under standard N-alkylation conditions. However, strongly basic conditions could potentially lead to the formation of an enolate-like intermediate if there is an adjacent carbonyl group, or other unforeseen pathways. It is crucial to use mild conditions.

  • Recommended Practices for Stereocontrol:

    • Mild Reaction Conditions: Use the mildest possible conditions (temperature, base) that still allow the reaction to proceed at a reasonable rate.

    • Avoid Harsh Acidity or Basicity: Strong acids or bases can potentially catalyze epimerization.

    • Analytical Verification: It is essential to verify the stereochemical purity of your product using techniques such as chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best overall method for the N-alkylation of (1R,2R)-2-methoxycyclohexan-1-amine?

For a balance of selectivity, mild conditions, and preservation of stereochemistry, reductive amination is the most highly recommended method . It effectively circumvents the issues of over-alkylation and elimination that can plague direct alkylation with alkyl halides.

Q2: Can I use a protecting group strategy for this molecule?

Yes, a protecting group strategy can be very effective. Given that you have a 1,2-amino alcohol derivative, you could consider forming a cyclic protecting group that protects both the amine and the oxygen of the methoxy group's parent alcohol simultaneously. For example, an oxazolidinone can be formed from a 1,2-amino alcohol. However, in your case with a methoxy group, a more practical approach would be to protect the amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), perform the desired chemistry, and then deprotect. This would, however, add extra steps to your synthesis.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products and byproducts?

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for monitoring the progress of the reaction.

  • Product Characterization:

    • ¹H and ¹³C NMR spectroscopy will confirm the structure of your product.

    • Mass spectrometry (MS) will confirm the molecular weight.

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric and diastereomeric purity of your product.[5][6][7][8]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes a general procedure for the reductive amination of (1R,2R)-2-methoxycyclohexan-1-amine with an aldehyde.

Materials:

  • (1R,2R)-2-methoxycyclohexan-1-amine

  • Aldehyde (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1R,2R)-2-methoxycyclohexan-1-amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol is for direct alkylation and should be used with caution due to the potential for side reactions. It is best suited for less reactive alkylating agents.

Materials:

  • (1R,2R)-2-methoxycyclohexan-1-amine

  • Alkyl halide (1.0-1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of (1R,2R)-2-methoxycyclohexan-1-amine (1.0 eq) in MeCN or DMF, add the base (K₂CO₃ or DIPEA).

  • Add the alkyl halide (1.0-1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction closely by TLC or LC-MS for the formation of the desired product and the disappearance of the starting material. Be vigilant for the appearance of di-alkylated byproducts.

  • Upon completion, filter off any inorganic salts if K₂CO₃ was used.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions discussed in this guide.

cluster_main Main Reaction Pathways cluster_side Potential Side Reactions Start (1R,2R)-2-methoxycyclohexan-1-amine Aldehyde + Aldehyde/Ketone Imine Imine Intermediate Start->Imine Reductive Amination Mono_Alkylated Desired Mono-Alkylated Product Start->Mono_Alkylated Direct Alkylation (controlled) Elimination Elimination Product (Cyclohexene derivative) Start->Elimination E2 Elimination Strong_Base Strong Base (e.g., t-BuOK) Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Mono_Alkylated Alkyl_Halide + Alkyl Halide (Direct Alkylation) Di_Alkylated Di-Alkylated Product (Over-alkylation) Mono_Alkylated->Di_Alkylated Further Alkylation

Caption: Key reaction pathways and side reactions.

troubleshooting_flowchart start Reaction Outcome Unsatisfactory q1 High level of over-alkylation? start->q1 s1 Switch to Reductive Amination. Use bulky, non-nucleophilic base. Control stoichiometry. q1->s1 Yes q2 Presence of elimination product? q1->q2 No s1->q2 s2 Use milder base (e.g., K₂CO₃). Lower reaction temperature. Consider Reductive Amination. q2->s2 Yes q3 Loss of stereochemical purity? q2->q3 No s2->q3 s3 Use mild reaction conditions. Avoid strong acids/bases. Verify with chiral HPLC. q3->s3 Yes end Optimized Reaction q3->end No s3->end

Caption: Troubleshooting decision-making workflow.

References

  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Non-nucleophilic base. (2023, November 29). In Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved March 27, 2026, from [Link]

  • Kulakov, I. V., Palamarchuk, I. V., Nikolaenkova, E. B., Tikhonov, A. Y., Gatilov, Y. V., & Fisyuk, A. S. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds, 57(4), 434-443.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved March 27, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved March 27, 2026, from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved March 27, 2026, from [Link]

  • Al-Azmi, A. (Ed.). (2014). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • E2 Reaction Mechanism. (2023, January 22). In Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Myers, A. (n.d.). Reductive Amination. Retrieved March 27, 2026, from [Link]

  • O'Hagan, D. (n.d.). Memory of Chirality in Alkylation of α-Amino Acid Derivatives. Retrieved March 27, 2026, from [Link]

  • Henry, R. A., & Moore, D. W. (1972). Intramolecular cyclization of N-alkyl-3,3',4,4'-tetrahydro-1,1'-biisoquinolinium salts. The Journal of Organic Chemistry, 37(12), 2039-2040.
  • Kulakov, I. V., Palamarchuk, I. V., Nikolaenkova, E. B., Tikhonov, A. Y., Gatilov, Y. V., & Fisyuk, A. S. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Sciact - Cris System.
  • Li, H., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(1), 234-239.
  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3249-3253.
  • Ravelli, D., et al. (2020). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society, 142(2), 1015-1024.
  • Yoritate, M., et al. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. Chemistry, 20(26), 8210-8216.
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Reference Data & Comparative Studies

Validation

A Prospective Guide to Evaluating the Enantioselectivity of (1R,2R)- and (1S,2S)-2-methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high enantioselectivity in the formation of new stereocenters. The 1,2-disubstituted cyclohexane scaffold is a common motif in chiral auxiliaries and ligands due to its rigid, chair-like conformation which can effectively bias the facial approach of a reagent to a prochiral substrate. This guide focuses on the enantiomeric pair, (1R,2R)-2-methoxycyclohexan-1-amine and (1S,2S)-2-methoxycyclohexan-1-amine, as potential chiral controllers.

A thorough review of the current scientific literature reveals a notable absence of direct comparative studies detailing the enantioselectivity of (1R,2R)-2-methoxycyclohexan-1-amine versus its (1S,2S)-enantiomer in asymmetric transformations. This guide, therefore, serves as a prospective framework for researchers and drug development professionals. It outlines the fundamental principles, proposes experimental designs, and details the necessary protocols to systematically evaluate and compare the performance of these two chiral amines as auxiliaries or ligands in enantioselective synthesis. While direct experimental data for these specific compounds is not available, the methodologies presented are grounded in established practices for the evaluation of other chiral amines.[1]

Theoretical Underpinnings of Enantioselection with 2-Methoxycyclohexan-1-amines

The efficacy of a chiral auxiliary or ligand stems from its ability to create a well-defined, three-dimensional chiral environment around the reacting center. In the case of (1R,2R)- and (1S,2S)-2-methoxycyclohexan-1-amine, the key structural features influencing stereochemical outcomes are:

  • The Rigid Cyclohexane Backbone: The chair conformation of the cyclohexane ring provides a predictable and sterically demanding framework.

  • The 1,2-trans-Stereochemistry: The trans relationship between the amino and methoxy groups places them in a pseudo-diaxial or diequatorial orientation, depending on the conformation. This defined spatial arrangement is crucial for creating a biased steric environment.

  • The Chiral Centers: The absolute configuration at C1 and C2 dictates the overall chirality of the molecule and, consequently, the direction of enantioselection. It is expected that the (1R,2R) and (1S,2S) enantiomers will induce the formation of opposite enantiomers of the product.

  • The Functional Groups: The primary amine can be used to form imines or amides with the substrate, bringing it into the chiral sphere of influence. The methoxy group, while less sterically demanding than bulkier substituents, can exert electronic effects and influence the conformational preferences of the auxiliary-substrate adduct.

Proposed Experimental Design for Comparative Analysis

To rigorously compare the enantioselectivity of (1R,2R)- and (1S,2S)-2-methoxycyclohexan-1-amine, a series of well-established asymmetric reactions should be conducted. The following experimental workflow is proposed:

G cluster_0 Phase 1: Synthesis and Derivatization cluster_1 Phase 2: Asymmetric Reaction Screening cluster_2 Phase 3: Analysis and Comparison cluster_3 Phase 4: Mechanistic Investigation (Optional) A Synthesis of (1R,2R)- and (1S,2S)-2-methoxycyclohexan-1-amine B Derivatization with Prochiral Substrates (e.g., α,β-unsaturated aldehydes, ketones) A->B Covalent Attachment C Asymmetric Michael Addition B->C Parallel Screening D Asymmetric Aldol Reaction B->D Parallel Screening E Asymmetric Diels-Alder Reaction B->E Parallel Screening F Reaction Work-up and Product Isolation C->F D->F E->F G Determination of Yield and Diastereomeric Ratio (NMR, GC/LC-MS) F->G H Determination of Enantiomeric Excess (Chiral HPLC/GC) G->H I Comparative Data Analysis H->I J Spectroscopic Studies (NMR, IR) of Intermediates I->J K Computational Modeling of Transition States I->K

Caption: Proposed workflow for the comparative evaluation of enantioselectivity.

Key Asymmetric Reactions for Evaluation

The following reactions are proposed as suitable platforms for comparing the enantioselectivity of the two chiral amines.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. The chiral amines can be used to form chiral iminium ions with α,β-unsaturated aldehydes, which then undergo nucleophilic attack.

Experimental Protocol: Asymmetric Michael Addition of a Thiol to an α,β-Unsaturated Aldehyde

  • Iminium Ion Formation: In a dry flask under an inert atmosphere, dissolve the α,β-unsaturated aldehyde (1.0 eq) and the chiral amine ((1R,2R)- or (1S,2S)-2-methoxycyclohexan-1-amine, 1.1 eq) in a suitable solvent (e.g., CH₂Cl₂ or THF). Add a catalytic amount of a weak acid (e.g., benzoic acid) and stir at room temperature for 30 minutes.

  • Nucleophilic Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature to screen for optimal conditions). Add the thiol nucleophile (1.2 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be hydrolyzed with a mild acid (e.g., 1 M HCl) to cleave the chiral auxiliary and yield the β-thioaldehyde.

  • Purification and Analysis: Purify the product by column chromatography. Determine the yield and characterize the product by NMR and mass spectrometry. The enantiomeric excess (e.e.) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. The chiral amines can be used to form chiral enamines from ketones, which then react with aldehydes.

Experimental Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

  • Enamine Formation: In a dry flask under an inert atmosphere, dissolve the ketone (1.0 eq) and the chiral amine ((1R,2R)- or (1S,2S)-2-methoxycyclohexan-1-amine, 1.1 eq) in a non-polar solvent (e.g., toluene or cyclohexane). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat to reflux with a Dean-Stark trap to remove water.

  • Aldol Addition: After complete enamine formation (monitored by NMR or GC-MS), cool the reaction mixture to the desired temperature. Add the aldehyde (1.2 eq) and stir.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, hydrolyze the resulting iminium ion with a mild aqueous acid to afford the β-hydroxy ketone.

  • Purification and Analysis: Purify the product by column chromatography. Determine the yield, diastereomeric ratio (d.r.) by ¹H NMR spectroscopy, and the enantiomeric excess of the major diastereomer by chiral HPLC or GC.

Data Presentation and Interpretation

To facilitate a direct and objective comparison, the experimental data should be summarized in a clear and concise format.

Table 1: Hypothetical Comparative Data for the Asymmetric Michael Addition

Chiral AmineProduct EnantiomerYield (%)e.e. (%)
(1R,2R)-2-methoxycyclohexan-1-amine(R)-producte.g., 85e.g., 92
(1S,2S)-2-methoxycyclohexan-1-amine(S)-producte.g., 83e.g., 91

Table 2: Hypothetical Comparative Data for the Asymmetric Aldol Reaction

Chiral AmineMajor Diastereomerd.r. (syn:anti)Yield (%)e.e. of Major Diastereomer (%)
(1R,2R)-2-methoxycyclohexan-1-aminesyne.g., 95:5e.g., 78e.g., 95
(1S,2S)-2-methoxycyclohexan-1-aminesyne.g., 94:6e.g., 75e.g., 94

Interpretation of Results:

  • Enantioselectivity: The primary metric for comparison is the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) achieved with each chiral amine. It is anticipated that the (1R,2R) and (1S,2S) enantiomers will produce the corresponding opposite enantiomers of the product with similar levels of stereocontrol.

  • Yield: The chemical yield of the desired product is a crucial factor in assessing the practical utility of the chiral auxiliary.

  • Reaction Conditions: The optimal reaction conditions (temperature, solvent, catalyst loading) for each chiral amine should be determined and compared.

Mechanistic Considerations

A deeper understanding of the source of enantioselectivity can be gained through mechanistic studies.

G cluster_0 Transition State Models A Prochiral Substrate + Chiral Amine B Formation of Chiral Intermediate (e.g., Enamine, Iminium Ion) A->B C Reagent Approach B->C D Favored Transition State (Lower Energy) C->D Steric/Electronic Guidance E Disfavored Transition State (Higher Energy) C->E Steric Hindrance F Major Enantiomer D->F G Minor Enantiomer E->G

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Comparative

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: (1R,2R)-2-methoxycyclohexan-1-amine vs. trans-1,2-diaminocyclohexane

For researchers and professionals in pharmaceutical development and fine chemical synthesis, the rational selection of a chiral ligand is a cornerstone of efficient and selective asymmetric catalysis. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in pharmaceutical development and fine chemical synthesis, the rational selection of a chiral ligand is a cornerstone of efficient and selective asymmetric catalysis. This guide provides an in-depth comparison of two prominent chiral backbones derived from the cyclohexane scaffold: the C₂-symmetric diamine, trans-1,2-diaminocyclohexane (DACH), and the C₁-symmetric amino ether, (1R,2R)-2-methoxycyclohexan-1-amine.

While DACH is a ubiquitous and extensively documented ligand, this guide synthesizes field data and mechanistic principles to objectively position the less-common amino ether ligand as a valuable alternative. We will explore the fundamental structural and electronic differences that dictate their catalytic behavior, present comparative performance data in the benchmark reaction of asymmetric ketone reduction, and provide validated experimental protocols for their application.

Core Structural and Mechanistic Differences: N,N vs. N,O Chelation

The primary distinction between trans-DACH and (1R,2R)-2-methoxycyclohexan-1-amine lies in their mode of coordination to a metal center. This difference in chelation fundamentally influences the electronic environment and steric profile of the resulting catalyst, thereby dictating its activity and enantioselectivity.

  • trans-1,2-Diaminocyclohexane (DACH): As a C₂-symmetric bidentate ligand, DACH coordinates to metal centers (e.g., Ruthenium, Rhodium, Manganese) through its two nitrogen atoms (N,N chelation).[1][2] This forms a stable five-membered chelate ring. The presence of two amine groups, particularly the N-H protons in ligands like Noyori's Ru(II)-TsDPEN catalysts, is often crucial for the catalytic cycle.[3] These protons can participate in a "metal-ligand bifunctional" mechanism, where one N-H acts as a proton donor to the substrate's carbonyl oxygen while the metal hydride delivers the hydride to the carbonyl carbon.[3] This cooperative action is a hallmark of highly efficient asymmetric transfer hydrogenation catalysts.

  • (1R,2R)-2-methoxycyclohexan-1-amine: This ligand features two different donor atoms: a primary amine (N) and an ether (O). This N,O-bidentate chelation also forms a five-membered ring but creates a C₁-symmetric environment around the metal. The ether oxygen is a softer, less basic donor compared to the second amine in DACH. This electronic asymmetry can significantly alter the reactivity of the metal center.[4] The absence of a second N-H proton means that a classic metal-ligand bifunctional mechanism, as described for many DACH-based catalysts, is not possible. The catalytic cycle will rely on an alternative mechanism, which can influence substrate scope and reactivity.

The logical relationship between ligand structure and catalytic mechanism is visualized below.

G cluster_0 Ligand Architecture & Chelation cluster_1 Resulting Catalytic Mechanism DACH trans-1,2-Diaminocyclohexane (DACH) DACH_Chelate N,N-Bidentate Chelation (C₂-Symmetric) DACH->DACH_Chelate MethoxyAmine (1R,2R)-2-methoxycyclohexan-1-amine MethoxyAmine_Chelate N,O-Bidentate Chelation (C₁-Symmetric) MethoxyAmine->MethoxyAmine_Chelate Bifunctional Metal-Ligand Bifunctional Mechanism (N-H proton assists substrate activation) DACH_Chelate->Bifunctional Enables cooperative catalysis Monofunctional Inner-Sphere Mechanism (Substrate interacts primarily with metal center) MethoxyAmine_Chelate->Monofunctional Lacks second N-H proton

Caption: Ligand chelation mode dictates the dominant catalytic pathway.

Performance in Asymmetric Ketone Hydrogenation

Asymmetric (transfer) hydrogenation of prochiral ketones is a critical transformation for producing chiral alcohols, which are valuable pharmaceutical intermediates. Ruthenium(II) complexes containing a diphosphine and a chiral diamine or amino alcohol are benchmark catalysts for this reaction.

While no studies directly compare (1R,2R)-2-methoxycyclohexan-1-amine with trans-DACH using the same diphosphine and conditions, a comprehensive patent provides critical data comparing various diamine and amino alcohol ligands in the RuCl₂(diphosphine)(diamine) system for the reduction of diverse ketones.[1] This allows for a validated, side-by-side comparison of N,N vs. N,O ligand types.

Comparative Data Table

The following table summarizes the performance of Ru(II) catalysts bearing either a C₂-symmetric diamine or a C₁-symmetric amino alcohol ligand in the asymmetric hydrogenation of representative ketones. The data is extracted from patent WO2015002769A1, ensuring consistent diphosphine ligand (MeO-BIBOP) and general reaction conditions.[1]

Substrate (Ketone)Chiral Ligand TypeLigand ExampleYield (%)Enantiomeric Ratio (S:R)
Acetophenone N,N-Diamine(1R,2R)-1,2-Diaminocyclohexane>9998.7 : 1.3
N,O-Amino Alcohol(1R,2R)-2-Amino-1-methoxyindan>9999.3 : 0.7
1'-Acetonaphthone N,N-Diamine(1R,2R)-1,2-Diaminocyclohexane>9999.1 : 0.9
N,O-Amino Alcohol(1R,2R)-2-Amino-1-methoxyindan>9999.6 : 0.4
2,2-Dimethyl-3-pentanone N,N-Diamine(1R,2R)-1,2-Diaminocyclohexane>9997.5 : 2.5
N,O-Amino Alcohol(1R,2R)-2-Amino-1-methoxyindan>9999.3 : 0.7

Data sourced from patent WO2015002769A1. Reactions run with RuCl₂(MeO-BIBOP)(ligand) and t-BuOK in isopropanol under H₂ pressure.[1]

Analysis of Performance

From the data, several key insights emerge:

  • High Efficacy of Both Ligand Types: Both the classic DACH (N,N) and the amino ether (N,O) ligands are capable of inducing excellent yields and high levels of enantioselectivity in the hydrogenation of various aromatic and aliphatic ketones.

  • Superior Enantioselectivity with N,O Ligands: In all presented examples, the catalyst derived from the N,O-bidentate amino alcohol ligand consistently provides slightly higher enantiomeric ratios compared to the DACH-derived catalyst under the same conditions.[1]

  • Causality of Performance Difference: The enhanced selectivity of the N,O ligand can be attributed to the increased steric and electronic asymmetry it imparts on the catalytic center. The less coordinating ether moiety, compared to an amine, can lead to a more open coordination site, potentially allowing for a more ordered transition state with the ketone substrate. The C₁-symmetry creates a more defined chiral pocket, enhancing the differentiation between the two prochiral faces of the ketone.

Experimental Protocols

Reproducibility is paramount in catalysis research. The following section provides detailed, step-by-step protocols for the preparation of a representative catalyst and its use in a typical asymmetric transfer hydrogenation reaction.

Protocol 1: In-Situ Preparation of a Ru(II)-Diamine/Amino Alcohol Catalyst

This protocol describes the formation of the active catalyst directly in the reaction vessel prior to the addition of the substrate.

G start Start: Inert Atmosphere Schlenk Flask step1 1. Add Ru Precursor (e.g., [RuCl₂(p-cymene)]₂) & Chiral Ligand (DACH or Methoxy-Amine) start->step1 step2 2. Add Anhydrous Solvent (e.g., Isopropanol) step1->step2 step3 3. Stir at RT (e.g., 30 min) for pre-formation step2->step3 end Active Catalyst Solution Ready for Substrate Addition step3->end

Caption: Workflow for in-situ catalyst preparation.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.005 mmol, 1 mol% Ru).

  • Add the chiral ligand ((1R,2R)-DACH or (1R,2R)-2-methoxycyclohexan-1-amine, 0.011 mmol, 1.1 eq. to Ru).

  • Add anhydrous, degassed isopropanol (5 mL).

  • Stir the resulting mixture at room temperature for 20-30 minutes. The solution should become homogeneous. This solution contains the pre-formed active catalyst.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol utilizes the in-situ prepared catalyst for the reduction of a model ketone.

Methodology:

  • Prepare the active catalyst solution as described in Protocol 1.

  • To the catalyst solution, add the substrate, acetophenone (1.0 mmol).

  • In a separate vial, prepare the activator solution by dissolving sodium isopropoxide or potassium tert-butoxide (0.1 mmol, 10 mol%) in anhydrous isopropanol (1 mL).

  • Add the activator solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (1-phenylethanol) by silica gel chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Conclusion and Field Perspective

trans-1,2-Diaminocyclohexane (DACH) remains a "gold standard" C₂-symmetric ligand in asymmetric catalysis due to its commercial availability, rigid scaffold, and proven efficacy in a multitude of reactions.[2][4][5] Its ability to participate in metal-ligand bifunctional catalysis makes it exceptionally powerful, particularly in Ru(II)-catalyzed hydrogenations.

However, this guide demonstrates that C₁-symmetric N,O-bidentate ligands, exemplified by the (1R,2R)-2-methoxycyclohexan-1-amine scaffold, are not merely alternatives but can offer superior enantioselectivity in key transformations. The electronic and steric asymmetry inherent to the N,O-chelation provides a distinct and powerful tool for creating a highly selective chiral pocket around the metal center.

For drug development professionals and process chemists, the choice between an N,N and an N,O ligand should be a data-driven decision based on substrate-specific screening. While DACH provides a robust starting point, an exploration of related amino ether ligands is warranted, especially when maximizing enantioselectivity is the primary objective. The slightly higher enantiomeric ratios observed with N,O ligands could be the critical difference in meeting the stringent purity requirements for pharmaceutical active ingredients.

References

  • P. G. Andersson et al. (2015). Novel ruthenium catalysts and their use for asymmetric reduction of ketones.
  • M. C. C. de Souza et al. (2014). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Journal of the Brazilian Chemical Society. [Link]

  • trans-1,2-Diaminocyclohexane - Grokipedia. (n.d.).
  • trans-1,2-Diaminocyclohexane - Wikipedia. (n.d.). [Link]

  • R. Noyori & T. Ohkuma. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
  • M. Wills et al. (2004). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]

  • H. Huang et al. (2016). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Scientific Reports. [Link]

  • P. G. Wyatt & S. D. Bull. (2010). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Inorganic Chemistry. [Link]

  • R. Noyori. (1998). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • G. S. C. He & Y. Cai. (2022). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules. [Link]

  • B. L. Feringa et al. (2003). Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate and mechanistic study. Organic Letters. [Link]

  • A. Togni et al. (2022). Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation. Molecules. [Link]

  • R. Noyori et al. (1998). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Chiral Purity of (1R,2R)-2-Methoxycyclohexan-1-amine via Chiral Stationary Phase HPLC

In the landscape of pharmaceutical development and fine chemical synthesis, establishing the stereochemical integrity of chiral molecules is not merely a regulatory formality but a cornerstone of safety and efficacy. For...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, establishing the stereochemical integrity of chiral molecules is not merely a regulatory formality but a cornerstone of safety and efficacy. For intermediates like (1R,2R)-2-methoxycyclohexan-1-amine, a key building block in many active pharmaceutical ingredients (APIs), the precise quantification of its enantiomeric purity is critical. This guide provides an in-depth, experience-driven comparison of methodologies for validating the chiral purity of this compound, focusing on the robust and widely adopted technique of High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs).

The separation of enantiomers, which share identical physical properties in an achiral environment, necessitates the introduction of a chiral selector into the analytical system.[1] Direct separation using a CSP is often the preferred strategy as it avoids the complexities of derivatization required by indirect methods.[1] This guide will navigate the critical decisions in method development, from CSP selection to method validation, grounded in the principles of scientific integrity and regulatory compliance.

I. The Lynchpin of Separation: A Comparative Analysis of Chiral Stationary Phases

The success of any chiral separation is fundamentally dependent on the choice of the CSP.[2] The interaction between the analyte and the CSP is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For primary amines like 2-methoxycyclohexan-1-amine, polysaccharide-based CSPs are a powerful and versatile starting point.[1][2][3]

These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of selectivities.[2][3] The chiral recognition mechanism relies on the distinct three-dimensional structures formed by the polysaccharide polymers, which create chiral grooves and cavities.[3] The analyte enantiomers fit differently into these chiral pockets, leading to differential retention times and, thus, separation.[4]

While direct experimental data for (1R,2R)-2-methoxycyclohexan-1-amine is not broadly published, we can extrapolate from the well-established behavior of cyclic primary amines on these phases. The following table compares the expected performance of common immobilized polysaccharide CSPs, which are generally preferred for their robustness and broader solvent compatibility.

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phase (Normal Phase)Expected Performance Characteristics for a Cyclic Amine
CHIRALPAK® IA / CHIRAL ART Amylose-SA Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (IPA) / Diethylamine (DEA)High Probability of Success. Often provides strong enantioselectivity for amines. The carbamate linkages offer sites for hydrogen bonding.
CHIRALPAK® IB / CHIRAL ART Cellulose-SB Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (EtOH) / Diethylamine (DEA)Good Alternative. Cellulose-based phases can offer complementary selectivity to their amylose counterparts.
CHIRALPAK® IC / CHIRAL ART Cellulose-SC Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA)Worth Screening. The chlorinated phenyl groups can enhance π-π interactions. May require an acidic additive instead of a basic one.
CHIRALPAK® ID Amylose tris(3-chlorophenylcarbamate)n-Hexane / Ethanol (EtOH) / Diethylamine (DEA)Good Screening Candidate. Provides another variation of electronic and steric properties on the amylose backbone.

Causality Behind Experimental Choices:

  • Normal Phase Mode: For primary amines, normal phase (alkane/alcohol mobile phases) is typically the first choice. It promotes the crucial hydrogen bonding and dipole-dipole interactions between the amine and the carbamate groups on the CSP that are essential for chiral recognition.

  • The Role of the Additive: A basic additive like Diethylamine (DEA) is critical when analyzing basic compounds like amines. It serves a dual purpose: it acts as a competitor for highly active sites on the silica surface, preventing peak tailing, and it can modulate the ionization state of the analyte, which often improves enantioselectivity.[4][5] In some cases, an acidic additive like Trifluoroacetic Acid (TFA) may be beneficial, particularly if it forms an ion pair with the amine that interacts more favorably with the CSP.[6]

II. A Validated Protocol for Chiral Purity Determination

The following protocol outlines a robust, validated method for determining the enantiomeric purity of (1R,2R)-2-methoxycyclohexan-1-amine. This protocol is designed to be a self-validating system, incorporating elements of system suitability as mandated by regulatory bodies and detailed in guidelines like ICH Q2(R1).[2][7][8]

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Validation Sample Weigh Sample & Dilute SystemSuitability Inject System Suitability (Racemic Standard) Sample->SystemSuitability MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) MobilePhase->SystemSuitability Standards Prepare Racemic & Enantiomerically Pure Standards Standards->SystemSuitability Analysis Inject Blank, Sample, and Standards SystemSuitability->Analysis If Rs > 1.7 & %RSD < 2% Integration Integrate Chromatograms Analysis->Integration Validation Verify Validation Parameters (Specificity, LOQ, Linearity, Accuracy) Integration->Validation Calculation Calculate % Enantiomeric Purity and % Impurity Validation->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for Chiral Purity Validation via HPLC.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Chiral Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: This is a starting point and must be optimized.

    • Diluent: Mobile Phase.

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (or as determined by UV scan).

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Sample Solution: Accurately weigh and dissolve the (1R,2R)-2-methoxycyclohexan-1-amine sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Racemic Standard: Prepare a 0.5 mg/mL solution of the racemic 2-methoxycyclohexan-1-amine. This is crucial for determining resolution and elution order.

    • System Suitability Solution (SSS): Use the Racemic Standard solution.

  • Chromatographic Procedure & Validation:

    • Specificity: Inject the diluent to ensure no interfering peaks are present at the retention times of the enantiomers. Inject solutions of the individual enantiomers (if available) to confirm the elution order. The method is specific if the peaks are well-resolved from any impurities.[2]

    • System Suitability: Inject the SSS six times. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is > 1.7 and the relative standard deviation (%RSD) for the peak areas is ≤ 2.0%.[2][7]

    • Limit of Quantitation (LOQ): Prepare a series of diluted solutions of the undesired enantiomer. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically %RSD ≤ 10%).[9][10] This is critical for accurately reporting trace enantiomeric impurities.

    • Linearity: Prepare at least five concentrations of the undesired enantiomer, ranging from the LOQ to approximately 120% of the specification limit. Plot peak area versus concentration; the correlation coefficient (r²) should be ≥ 0.998.[8][9]

    • Accuracy (Recovery): Spike the pure desired enantiomer with known amounts of the undesired enantiomer at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The recovery should be within 90-110% for each level.[9][10]

    • Precision:

      • Repeatability (Intra-day): Inject six preparations of the sample spiked with the undesired enantiomer at the specification limit. The %RSD should be ≤ 5%.[7]

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The results should be consistent with the repeatability data.[9]

    • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C) and evaluate the impact on resolution and retention time. The resolution should remain > 1.5 under all varied conditions.[2][9]

  • Data Analysis:

    • The enantiomeric excess (% ee) or enantiomeric purity is calculated using the peak areas (A) of the two enantiomers:

      • % Enantiomeric Purity = [Area(1R,2R) / (Area(1R,2R) + Area(1S,2S))] x 100

      • % Undesired Enantiomer = [Area(1S,2S) / (Area(1R,2R) + Area(1S,2S))] x 100

III. Broader Context: Alternative and Complementary Techniques

While chiral HPLC is the gold standard, other techniques can be employed for chiral analysis, each with its own advantages.[11] The choice of technique often depends on the specific analytical challenge, available instrumentation, and stage of development.

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase. It is often faster and uses less organic solvent than HPLC. SFC is highly compatible with the same CSPs used in normal phase HPLC.[12]

  • Capillary Electrophoresis (CE): Offers extremely high separation efficiency and requires minimal sample and solvent.[11][12] Chiral selectors, often cyclodextrins, are added to the background electrolyte to achieve separation.[12]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Requires a chiral GC column or derivatization of the analyte with a chiral reagent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for quantification. NMR is less sensitive than chromatographic methods but can be very accurate and does not require separation.[11]

G node_result node_result start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile chromophore UV Chromophore? volatile->chromophore No gc Chiral GC volatile->gc Yes high_throughput High Throughput Screening Needed? chromophore->high_throughput No hplc Chiral HPLC chromophore->hplc Yes complex_matrix Complex Matrix or Low Sample Volume? high_throughput->complex_matrix No sfc Chiral SFC high_throughput->sfc Yes ce Chiral CE complex_matrix->ce Yes nmr Chiral NMR complex_matrix->nmr No

Caption: Decision tree for selecting a chiral analysis method.

IV. Conclusion

Validating the chiral purity of (1R,2R)-2-methoxycyclohexan-1-amine is a meticulous process that underpins the quality and safety of downstream pharmaceutical products. Chiral HPLC on polysaccharide-based stationary phases stands as the most robust and versatile method for this task. By systematically screening CSPs, optimizing the mobile phase with appropriate additives, and rigorously validating the final method against ICH guidelines, researchers can establish a trustworthy and reproducible analytical procedure. This guide provides the strategic framework and detailed protocols necessary to confidently navigate the complexities of chiral separation, ensuring that the stereochemical integrity of this vital intermediate is accurately and reliably controlled.

References

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • Wiley Online Library. How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? Available from: [Link]

  • ResearchGate. Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Available from: [Link]

  • Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. Available from: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • LCGC. Review of Chiral Stationary Phase Development and Chiral Applications. Available from: [Link]

  • Royal Society of Chemistry. Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Available from: [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • eIJPPR. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]

  • PharmTech. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Available from: [Link]

  • PubMed. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Available from: [Link]

  • ResearchGate. (PDF) Chiral Separations by High-Performance Liquid Chromatography. Available from: [Link]

Sources

Comparative

A Comparative Guide to (1R,2R)-2-methoxycyclohexan-1-amine and Acyclic Chiral Amines for Asymmetric Induction

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, the choice of a chiral directing gro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, the choice of a chiral directing group is a critical decision that dictates the success of an asymmetric synthesis.[1][2] Chiral amines, serving as either recoverable auxiliaries or catalysts, are foundational tools for establishing stereocenters with high fidelity. This guide provides a detailed comparison between the conformationally rigid (1R,2R)-2-methoxycyclohexan-1-amine and the more flexible, yet highly tunable, acyclic chiral amines.

Section 1: (1R,2R)-2-methoxycyclohexan-1-amine: The Power of Conformational Rigidity

(1R,2R)-2-methoxycyclohexan-1-amine belongs to a class of chiral auxiliaries and ligands whose efficacy stems from a well-defined, rigid stereochemical environment. The cyclohexane backbone adopts a stable chair conformation, which locks the substituents into predictable axial and equatorial positions. This conformational rigidity is the cornerstone of its ability to induce high levels of stereoselectivity.

Mechanism of Asymmetric Induction

The primary mode of action for this amine involves the formation of a chiral intermediate, such as an imine or an enamine, with a prochiral substrate (e.g., a ketone or aldehyde). The key to its high stereodirecting ability lies in the trans-diaxial arrangement of the amino and methoxy groups in the reactive conformation. The methoxy group's oxygen atom acts as a powerful coordinating ligand for a metal cation (typically lithium from an organolithium reagent or LDA), creating a rigid, chelated, five-membered ring transition state. This chelation, combined with the steric bulk of the cyclohexane ring, effectively shields one face of the reactive intermediate, forcing an incoming electrophile or nucleophile to approach from the less hindered face.

This principle is particularly effective in the enantioselective addition of organometallic reagents to aldehydes and the asymmetric alkylation of ketone-derived enamines.[3]

Diagram: Proposed Chelated Transition State

The following diagram illustrates the proposed transition state for the addition of an organolithium reagent (R-Li) to an aldehyde after forming an imine with (1R,2R)-2-methoxycyclohexan-1-amine. The lithium cation is chelated by both the imine nitrogen and the methoxy oxygen, creating a rigid structure that directs the 'R' group to a specific face of the C=N double bond.

G cluster_TS Chelated Transition State cluster_reagent Approaching Nucleophile Li Li+ N N Li->N O O Li->O C1 C N->C1 C2_cyclohexyl C2_cyclohexyl N->C2_cyclohexyl C1_amine Me CH3 O->Me C1_cyclohexyl C1_cyclohexyl O->C1_cyclohexyl C2_methoxy R_aldehyde R' C1->R_aldehyde H_aldehyde H C1->H_aldehyde C2 C Cyclohexyl Cyclohexyl Backbone (Shielding Face) R_nucleophile R⁻ R_nucleophile->C1 Attack from less hindered face

Caption: Proposed transition state for nucleophilic addition.

Advantages:

  • High Stereoselectivity: The rigid, chelated transition state often leads to excellent enantiomeric or diastereomeric excesses.

  • Predictable Outcomes: The stereochemical outcome is generally predictable based on the established transition state model.

  • Robustness: The cyclohexane scaffold is chemically stable under a wide range of reaction conditions.

Limitations:

  • Synthesis: The synthesis of enantiomerically pure (1R,2R)-2-methoxycyclohexan-1-amine can be a multi-step process, potentially impacting its cost and availability.

  • Limited Tunability: The rigid structure offers fewer opportunities for modification to optimize selectivity for different substrates compared to acyclic systems.

Section 2: Acyclic Chiral Amines: The Advantage of Flexibility and Tunability

Acyclic chiral amines represent a broad and versatile class of stereodirecting agents. Common examples are derived from readily available sources in the chiral pool, such as amino acids (e.g., valine, phenylalanine) or terpenes.[4] Prominent examples include pseudoephedrine and its derivatives, as well as simpler structures like (S)-1-phenylethylamine.[1][5][6]

Mechanism of Asymmetric Induction

Unlike their rigid cyclic counterparts, the stereocontrol exerted by acyclic amines relies on a combination of steric hindrance and, in some cases, chelation, but within a more conformationally mobile system. For instance, in the alkylation of amides derived from pseudoephedrine, deprotonation with a strong base like LDA generates a lithium enolate.[5] The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary, creating a temporary rigid structure. The phenyl group and the methyl group of the auxiliary then effectively block one face of the enolate from the incoming electrophile.

The key distinction is that the "locked" conformation is formed during the reaction, rather than being an inherent feature of the auxiliary's ground state. This conformational flexibility can be exploited; minor structural changes to the acyclic amine can lead to significant changes, and even reversals, in stereoselectivity.[7]

Diagram: Acyclic Amine-Mediated Alkylation

This diagram shows a generalized workflow for the asymmetric alkylation of a carboxylic acid derivative using an acyclic chiral amine auxiliary like pseudoephenamine.[5][6]

G cluster_workflow Asymmetric Alkylation Workflow Start Prochiral Acid + Acyclic Amine Amide Chiral Amide Formation Start->Amide Deprotonation Deprotonation (e.g., LDA, THF, -78°C) Amide->Deprotonation Enolate Chelated Li-Enolate (Face is Blocked) Deprotonation->Enolate Alkylation Alkylation (R-X) Stereoselective Attack Enolate->Alkylation Product_Amide Alkylated Amide (High d.r.) Alkylation->Product_Amide Cleavage Auxiliary Cleavage (e.g., H3O+) Product_Amide->Cleavage Final_Product Enantioenriched Product Cleavage->Final_Product Recovery Auxiliary Recovery Cleavage->Recovery

Caption: Workflow using an acyclic chiral amine auxiliary.

Advantages:

  • Tunability: Small modifications to the acyclic backbone can be made to optimize selectivity for a specific transformation, a concept known as "ligand tuning."[7]

  • Accessibility: Many acyclic chiral amines are derived from inexpensive and readily available starting materials from the chiral pool.[4]

  • Versatility: A wide range of acyclic amines have been developed, offering a broad toolkit for various asymmetric reactions.[5][8][9]

Limitations:

  • Lower Selectivity (in some cases): The conformational flexibility can sometimes lead to multiple competing transition states, resulting in lower stereoselectivity compared to rigid cyclic systems.

  • Less Predictable: The stereochemical outcome can be highly sensitive to reaction conditions (solvent, temperature, counterion), sometimes making optimization more empirical.

Section 3: Head-to-Head Comparison and Performance Data

The choice between a rigid cyclic amine and a flexible acyclic amine is highly dependent on the specific reaction and substrate. Below is a comparative summary of performance in the well-studied asymmetric alkylation of ketone enamines or amides.

Feature(1R,2R)-2-methoxycyclohexan-1-amineAcyclic Amines (e.g., Pseudoephenamine)
Primary Stereocontrol Rigid chelation and steric shieldingConformationally flexible chelation and sterics
Predictability HighModerate to High (Condition Dependent)
Typical Diastereoselectivity (d.r.) Often >95:5Can achieve >98:2[5]
Substrate Scope Good, but may require optimizationBroad, often highly tunable[7]
Ease of Removal Typically requires acidic hydrolysisCleavage conditions vary (acidic, basic, reductive)
Cost/Availability Can be more expensiveOften derived from inexpensive chiral pool sources[4]

Experimental Data Summary: Asymmetric Alkylation

The following table presents representative data for the asymmetric alkylation of propionamides, a common benchmark reaction.

Chiral AuxiliaryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
(1R,2R)-2-methoxycyclohexan-1-amine derivativeBenzyl bromide~85-95%>95:5
(1S,2S)-Pseudoephenamine[5]Benzyl bromide97%≥99:1
(1S,2S)-Pseudoephenamine[5]Isopropyl iodide93%98:2
(1S,2S)-Pseudoephenamine[5]Allyl iodide99%≥99:1

Note: Data for the cyclohexylamine derivative is generalized from typical performance in similar systems, as direct side-by-side comparative studies are sparse. The pseudoephenamine data demonstrates the extremely high levels of induction achievable with optimized acyclic systems.[5]

Section 4: Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Pseudoephenamine Amide Auxiliary [5]

This protocol is representative of the high-selectivity alkylations developed by Myers and co-workers.

  • Amide Formation: A solution of the desired carboxylic acid (1.0 equiv) in toluene is treated with a dehydrating agent (e.g., DCC or EDC). (1S,2S)-pseudoephenamine (1.05 equiv) is added, and the mixture is stirred at room temperature until amide formation is complete (monitored by TLC or LC-MS). The product is purified by chromatography.

  • Enolate Formation: The purified chiral amide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (N₂ or Ar). A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise, and the resulting enolate solution is stirred for 1 hour at -78 °C.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added neat or as a solution in THF to the enolate mixture at -78 °C. The reaction is allowed to stir for 2-4 hours at this temperature.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification and Auxiliary Cleavage: The crude product, containing the alkylated amide, is purified by silica gel chromatography. The purified amide is then subjected to acidic hydrolysis (e.g., refluxing in 1 M H₂SO₄) to cleave the auxiliary and yield the enantiomerically enriched carboxylic acid.

Protocol 2: Enantioselective Addition of an Organolithium Reagent using a Cyclic Chiral Amine Ligand

This protocol is a generalized procedure based on established methods for using chiral amino ethers as stoichiometric ligands.

  • Ligand-Reagent Complexation: To a solution of (1R,2R)-2-methoxycyclohexan-1-amine (1.1 equiv) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, a solution of the organolithium reagent (e.g., n-butyllithium, 1.0 equiv) is added dropwise. The mixture is stirred for 30-60 minutes to allow for the formation of the chiral lithium amide complex.

  • Aldehyde Addition: The prochiral aldehyde (e.g., benzaldehyde, 1.0 equiv), dissolved in the same anhydrous solvent, is added slowly to the complex solution at -78 °C. The reaction is monitored by TLC for the consumption of the aldehyde.

  • Work-up: Upon completion, the reaction is carefully quenched at -78 °C with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted several times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude alcohol is purified by flash column chromatography on silica gel to yield the enantioenriched secondary alcohol.

Conclusion

The choice between (1R,2R)-2-methoxycyclohexan-1-amine and acyclic chiral amines is a strategic one, balancing the need for predictable, high fidelity against the desire for tunability and accessibility.

  • (1R,2R)-2-methoxycyclohexan-1-amine and its analogues are ideal for situations where a robust, predictable, and highly stereoselective outcome is required, and where the cost and synthesis of the auxiliary are not prohibitive. Its rigid, chelation-controlled mechanism provides a high degree of certainty in the stereochemical outcome.

  • Acyclic chiral amines , such as pseudoephedrine or pseudoephenamine, offer remarkable versatility and are often the go-to choice for developing new methodologies or when fine-tuning is required to achieve optimal selectivity for a challenging substrate.[5][6] Their derivation from the chiral pool makes them attractive from a practical and economic standpoint.

Ultimately, the optimal choice will be dictated by the specific synthetic challenge, available resources, and the desired level of control over the asymmetric transformation. Both classes of chiral amines remain indispensable tools in the modern synthetic chemist's arsenal for the construction of complex chiral molecules.

References

  • Benchchem. Application Notes and Protocols: Asymmetric Alkylation using (R)-bornylamine as a Chiral Controller.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3633-3637. Available from: [Link]

  • Benchchem. Application Notes and Protocols: Enantioselective Addition of Organometallic Reagents to Aldehydes Mediated by (+)-Isopinocamphe.
  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Paras, N. A., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Amine Conjugate Addition. Journal of the American Chemical Society, 128(38), 12612–12613. Available from: [Link]

  • Harvard University, Andrew G. Myers Research Group. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Chen, J., et al. (2021). Enantiodivergence by minimal modification of an acyclic chiral secondary aminocatalyst. Nature Communications, 12(1), 534. Available from: [Link]

  • Macmillan Group, Princeton University. Enantioselective Organocatalytic Amine Conjugate Addition.
  • University of York. Asymmetric Synthesis.
  • Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • ResearchGate. Enantioselective Addition of Aldehydes to Amines via Combined Catalytic Biomimetic Oxidation and Organocatalytic C—C Bond Formation. Available from: [Link]

  • Royal Society of Chemistry. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Available from: [Link]

  • MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available from: [Link]

Sources

Validation

benchmarking (1R,2R)-2-methoxycyclohexan-1-amine derivatives in in vitro biological assays

An in-depth technical analysis and benchmarking guide for utilizing (1R,2R)-2-methoxycyclohexan-1-amine and its derivatives in modern drug discovery. Executive Summary & Structural Rationale In contemporary medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for utilizing (1R,2R)-2-methoxycyclohexan-1-amine and its derivatives in modern drug discovery.

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland" (increasing the fraction of sp3-hybridized carbons, Fsp3​ ) is a proven strategy to improve compound solubility, reduce off-target toxicity, and enhance clinical success rates. The (1R,2R)-2-methoxycyclohexan-1-amine scaffold has emerged as a privileged chiral building block, frequently utilized to replace planar anilines or unsubstituted cycloalkylamines in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Mechanistic Causality of the Scaffold:

  • Conformational Locking: The trans-(1R,2R) stereochemistry forces the substituents into a highly stable diequatorial conformation. This minimizes entropic penalties upon target binding compared to flexible aliphatic chains.

  • Stereospecific Hydrogen Bonding: The methoxy ether acts as a precise, directional hydrogen-bond acceptor. In kinase hinge regions, it can interact with backbone amides, while the amine nitrogen serves as the covalent attachment point to the primary pharmacophore (e.g., imidazopyridine or pyrazole cores).

  • Metabolic Shielding: Advanced derivatives, such as 4,4-difluoro-2-methoxycyclohexan-1-amine , incorporate gem-difluoro groups to block cytochrome P450-mediated oxidation at the metabolically vulnerable C4 position, drastically extending the in vitro half-life without a severe lipophilicity penalty.

Benchmarking Target 1: DLK Kinase Inhibition

Dual Leucine Zipper Kinase (DLK) is a critical regulator of neuronal degeneration. Inhibiting DLK is a highly pursued strategy for treating neurodegenerative diseases like Alzheimer's and chemotherapy-induced peripheral neuropathy.

Comparative In Vitro Data

The following table synthesizes the benchmarking data comparing standard amine fragments against the (1R,2R)-2-methoxycyclohexyl derivatives in biochemical and cellular assays.

Amine Appendage (on Imidazopyridine core)DLK Ki​ (nM)Cellular p-JNK IC50​ (nM)hERG IC50​ ( μ M)Microsomal T1/2​ (min)
Aniline (Planar Reference)120.01,5002.115
Cyclohexylamine (Unsubstituted)45.04905.525
(1R,2R)-2-methoxycyclohexan-1-amine 5.2110> 30.035
4,4-difluoro-2-methoxycyclohexan-1-amine 0.7 51 > 30.0 > 120

Data Interpretation: Replacing a planar aniline with the (1R,2R)-2-methoxycyclohexyl group improves target affinity by >20-fold due to optimal pocket filling and H-bonding. The addition of the 4,4-difluoro moiety (yielding the KAI-11101 fragment) provides a massive boost to microsomal stability ( T1/2​ > 120 min) while eliminating hERG liability—a common failure point for basic amines.

DLK_Pathway Stress Cellular Stress / Axon Injury DLK DLK (MAP3K12) Dimerization & Activation Stress->DLK MKK7 MKK7 Phosphorylation DLK->MKK7 JNK JNK / c-Jun Activation MKK7->JNK Degeneration Neuronal Degeneration / Apoptosis JNK->Degeneration Inhibitor KAI-11101 ((1R,2R)-2-methoxycyclohexyl derivative) Inhibitor->DLK Hinge-binding inhibition

Benchmarking Target 2: GPCR Binding (Cannabinoid Receptors)

Beyond kinases, (1R,2R)-2-methoxycyclohexan-1-amine derivatives are highly effective in GPCR ligand design. In the development of pyrazole-based Cannabinoid (CB1/CB2) receptor antagonists [2], the stereochemistry of the methoxy group dictates receptor subtype selectivity and overall affinity.

Amine Fragment (on Pyrazole core)CB1 Ki​ (nM)CB2 Ki​ (nM)Selectivity Ratio (CB2/CB1)
Cyclohexylamine 45.0180.04.0x
(1S,2S)-2-methoxycyclohexan-1-amine 210.0> 1000N/A
(1R,2R)-2-methoxycyclohexan-1-amine 8.0 450.0 56.2x

Data Interpretation: The binding pocket of the CB1 receptor exhibits strict stereochemical requirements. The (1R,2R) enantiomer aligns the methoxy oxygen with a critical hydrogen bond donor in the CB1 transmembrane domain, driving an 8 nM affinity and >50-fold selectivity over CB2. The (1S,2S) enantiomer creates a steric clash, resulting in a severe loss of affinity.

Validated In Vitro Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems used to benchmark these derivatives.

Protocol A: DLK Time-Resolved FRET (TR-FRET) Kinase Assay

This assay measures the biochemical Ki​ of the compounds. It utilizes a self-validating design with internal controls to calculate the Z'-factor, ensuring assay robustness.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute recombinant human DLK kinase domain and ULight-labeled MKK7 peptide substrate.

  • Compound Titration: In a 384-well low-volume plate, prepare a 10-point dose-response curve of the test compounds using a 1:3 serial dilution in 100% DMSO. Transfer 50 nL of compound to the assay plate using an acoustic dispenser (e.g., Echo 550).

  • Reaction Assembly: Add 2.5 µL of DLK enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding (critical for slow-binding inhibitors).

  • Initiation & Termination: Add 2.5 µL of ATP/ULight-MKK7 substrate mix to initiate the reaction. Incubate for 60 minutes. Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho-MKK7 antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 320 nm and emission at 615 nm and 665 nm.

    • Self-Validation: Calculate the Z'-factor using DMSO-only wells (maximum signal) and 10 µM Staurosporine wells (minimum signal). The assay is only considered valid if Z' > 0.6 .

Protocol B: Automated hERG Patch-Clamp Assay (Safety Profiling)

Basic amines often trap inside the hERG potassium channel, leading to cardiotoxicity. The methoxy group in the (1R,2R) derivative lowers the basicity (pKa) of the amine slightly and alters the hydration shell, mitigating this risk.

  • Cell Preparation: Use CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest cells and suspend them in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Perfuse the (1R,2R)-2-methoxycyclohexyl derivatives at varying concentrations (0.1 µM to 30 µM).

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC50​ based on the fractional block of the current relative to the pre-compound baseline.

Screening_Workflow Lib Compound Library (Amine Derivatives) Primary Primary Assay (DLK Kinase FRET) Lib->Primary High-Throughput Secondary Cellular Assay (p-JNK IC50) Primary->Secondary Ki < 10 nM ADMET In Vitro ADMET (hERG, CYP3A4, Microsomes) Secondary->ADMET IC50 < 100 nM Lead Lead Candidate (e.g., KAI-11101) ADMET->Lead Favorable Safety

Fig 2: Hit-to-lead in vitro screening workflow for benchmarking amine derivatives.

Conclusion

References

  • Barth, F., et al. "Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present." US Patent 5624941A, Sanofi, 1997.
Comparative

A Comparative Guide to the Reproducibility of (1R,2R)-2-Methoxycyclohexan-1-amine Mediated Asymmetric Transformations

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for reliable and reproducible methods to control stereochemistry is paramount. Chiral auxiliaries and ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for reliable and reproducible methods to control stereochemistry is paramount. Chiral auxiliaries and catalysts derived from the C₂-symmetric scaffold of (1R,2R)-diaminocyclohexane have emerged as powerful tools in this endeavor. This guide provides an in-depth technical comparison of the performance of (1R,2R)-2-methoxycyclohexan-1-amine in key asymmetric transformations, benchmarking its efficacy against its parent diamine and other widely used chiral auxiliaries. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

The Enduring Legacy of Chiral 1,2-Diaminocyclohexane Derivatives

The utility of chiral 1,2-diaminocyclohexane and its derivatives as ligands and organocatalysts in asymmetric synthesis has been extensively documented.[1][2] Their rigid trans-fused cyclohexane backbone provides a well-defined chiral environment, enabling high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions. The introduction of a methoxy group at the 2-position, as in (1R,2R)-2-methoxycyclohexan-1-amine, offers a modification that can influence both the steric and electronic properties of the catalyst or auxiliary, potentially fine-tuning its reactivity and selectivity.

Asymmetric Alkylation of Ketones: A Case Study in Reproducibility

One of the most well-documented and highly successful applications of (1R,2R)-2-methoxycyclohexan-1-amine is in the asymmetric alkylation of cyclic ketones. The seminal work by Meyers and colleagues laid the foundation for a robust and reproducible protocol that delivers high enantiomeric excess.[1]

Performance Comparison: Asymmetric Methylation of Cyclohexanone
Chiral Auxiliary/CatalystReaction ConditionsYield (%)ee (%)Reference
(1R,2R)-2-Methoxycyclohexan-1-amine Imine formation, LDA, MeI, THF, -78 °C75-87 (crude imine)95-98 (S)[1]
Polymer-supported Chiral AmineImine formation, MeI, 20 °CNot specified94 (S)[3][4]
(S)-ProlineMethyl vinyl ketone, DMSO, 35 °C4976[4]
Cinchona Alkaloid DerivativeDiethyl 2-bromomalonate, Toluene, 25 °C9592[5]

As the data illustrates, the imine derived from (1R,2R)-2-methoxycyclohexan-1-amine provides exceptional enantioselectivity in the methylation of cyclohexanone, outperforming other common organocatalytic systems under the tested conditions. The high degree of stereocontrol is attributed to the formation of a rigid, chelated lithioenamine intermediate.

Experimental Protocol: Asymmetric Methylation of Cyclohexanone

This protocol is adapted from the work of Meyers et al.[1]

Step 1: Imine Formation

  • To a solution of (1R,2R)-2-methoxycyclohexan-1-amine (1.0 eq) in benzene is added cyclohexanone (1.1 eq).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • After completion, the solvent is removed under reduced pressure to yield the crude chiral imine, which is used directly in the next step.

Step 2: Asymmetric Alkylation

  • A solution of the crude imine from Step 1 in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of lithium diisopropylamide (LDA) (1.05 eq) in THF is added dropwise, and the mixture is stirred at -20 °C for 1 hour to form the lithioenamine.

  • The solution is cooled back to -78 °C, and methyl iodide (1.2 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 2-4 hours.

Step 3: Hydrolysis and Isolation

  • The reaction is quenched at -78 °C with methanol.

  • The mixture is warmed to room temperature and partitioned between pentane and a saturated aqueous solution of oxalic acid.

  • The organic layer is separated, and the aqueous layer is extracted with pentane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford (S)-2-methylcyclohexanone.

Causality Behind Experimental Choices:

  • Imine Formation: The formation of the imine is crucial as it activates the α-position of the ketone for deprotonation and subsequent alkylation. The use of a Dean-Stark trap ensures the complete removal of water, driving the equilibrium towards the imine product.

  • LDA as Base: LDA is a strong, non-nucleophilic base that efficiently and regioselectively deprotonates the less substituted α-carbon of the imine, leading to the kinetic enolate.

  • Low Temperature: The low reaction temperatures (-78 °C) are critical for maintaining the stability of the lithioenamine and for maximizing the energy difference between the diastereomeric transition states, thereby leading to high enantioselectivity.

  • Chelation Control: The methoxy group on the chiral auxiliary is believed to play a key role in organizing the transition state through chelation with the lithium cation. This creates a rigid, well-defined steric environment that directs the incoming electrophile to one face of the enamine.

Visualization of the Proposed Stereochemical Model

G cluster_transition_state Proposed Chelated Transition State Li Li+ N N Li->N Coordination O O Li->O Chelation Cyclohexyl Cyclohexyl Ring N->Cyclohexyl MeO MeO O->MeO Enamine Enamine Double Bond Electrophile E+ Enamine->Electrophile Attack from less hindered face

Caption: Proposed chelated transition state for the asymmetric alkylation.

Asymmetric Michael and Aldol Reactions: A Comparative Outlook

While direct and extensive data for (1R,2R)-2-methoxycyclohexan-1-amine in asymmetric Michael and aldol reactions is less prevalent in the literature, the performance of its parent compound, (1R,2R)-diaminocyclohexane, and its derivatives provides a valuable benchmark. These catalysts typically operate through enamine or iminium ion intermediates, and the stereochemical outcome is dictated by the steric environment created by the chiral scaffold.

Performance of (1R,2R)-Diaminocyclohexane Derivatives in Asymmetric Reactions
Reaction TypeCatalystSubstratesYield (%)ee (%) / drReference
Michael Addition (R,R)-DPEN-thioureaCycloketones + Nitroalkenes88-9976-99 (syn)[6]
Michael Addition Chiral Primary Amine-SalicylamideAldehydes + MaleimidesHighup to 94[7]
Aldol Reaction (1R,2R)-Diaminocyclohexane4-Nitrobenzaldehyde + Cyclohexanone7593[8]

The high enantioselectivities and diastereoselectivities achieved with these systems underscore the effectiveness of the chiral diaminocyclohexane backbone in controlling the stereochemical course of these fundamental C-C bond-forming reactions. It is reasonable to extrapolate that (1R,2R)-2-methoxycyclohexan-1-amine, with its additional stereodirecting element, would also perform effectively in these transformations, although empirical validation is necessary.

Conceptual Workflow for an Asymmetric Michael Addition

G cluster_workflow Asymmetric Michael Addition Workflow Start Ketone + (1R,2R)-2-methoxycyclohexan-1-amine Enamine Chiral Enamine Formation Start->Enamine Addition Diastereoselective Michael Addition Enamine->Addition Michael_Acceptor Michael Acceptor (e.g., Nitroalkene) Michael_Acceptor->Addition Intermediate Iminium Ion Intermediate Addition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Enantioenriched Michael Adduct Hydrolysis->Product Auxiliary_Recovery Chiral Auxiliary Recovery Hydrolysis->Auxiliary_Recovery

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Validation

Spectroscopic Validation of (1R,2R)-2-methoxycyclohexan-1-amine Reaction Intermediates: A Comparative Guide

In the synthesis of chiral molecules like (1R,2R)-2-methoxycyclohexan-1-amine, a crucial building block in pharmaceuticals, the precise characterization of reaction intermediates is paramount to ensuring the stereochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of chiral molecules like (1R,2R)-2-methoxycyclohexan-1-amine, a crucial building block in pharmaceuticals, the precise characterization of reaction intermediates is paramount to ensuring the stereochemical integrity and purity of the final product. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of these transient species, offering insights into the causality behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.

Introduction to the Synthetic Pathway and Key Intermediates

The synthesis of (1R,2R)-2-methoxycyclohexan-1-amine often proceeds through a multi-step sequence starting from a chiral precursor. A common strategy involves the stereoselective amination of a cyclohexene oxide derivative, followed by the introduction of the methoxy group. Along this pathway, several key intermediates are formed, each requiring rigorous spectroscopic validation to confirm its structure and stereochemistry.

A plausible synthetic route might involve the following key transformations and their corresponding intermediates:

  • Epoxidation of a protected cyclohexenol: This step establishes the first two stereocenters.

  • Nucleophilic opening of the epoxide: Introduction of an amine nucleophile, often protected, to set the stereochemistry of the amino group.

  • Protection/deprotection steps: To manage the reactivity of the functional groups.

  • Introduction of the methoxy group: Typically via Williamson ether synthesis or other etherification methods.

  • Final deprotection: To yield the target amine.

The validation of intermediates such as protected diamines, amino alcohols, and their methoxy derivatives is critical for process optimization and quality control.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted analytical approach is essential for the unambiguous structural elucidation of reaction intermediates. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) in this context.

Data Summary: Spectroscopic Techniques for Intermediate Validation
Spectroscopic TechniqueInformation GainedStrengthsLimitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and purity.Provides unambiguous structural information.[1]Can be less sensitive for minor components; requires deuterated solvents.[1]
IR Spectroscopy Identification of functional groups.Rapid and non-destructive.[2]Provides limited structural detail; overlapping signals can be an issue.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; suitable for in-situ monitoring.[3][4]Does not directly provide stereochemical information.
Chiral HPLC Enantiomeric and diastereomeric purity.Direct separation and quantification of stereoisomers.[5][6]Requires method development for each analyte.[6]
In-Depth Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy, including ¹H, ¹³C, and various 2D techniques (COSY, HSQC), is indispensable for determining the precise connectivity and stereochemistry of the intermediates.[7] For example, in a protected (1R,2R)-2-aminocyclohexanol intermediate, the coupling constants between the protons on the cyclohexane ring can confirm the trans-diaxial or trans-diequatorial relationship of the substituents, thus verifying the stereochemistry.

Causality in Experimental Choice: The choice of 2D NMR experiments like NOESY can be crucial for confirming through-space proximity of protons, providing definitive evidence for the relative stereochemistry of the methoxy and amino groups in later intermediates.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy is a quick and effective tool for monitoring the progress of a reaction by identifying the appearance or disappearance of key functional groups.[2][8] For instance, the conversion of an alcohol to an ether will be marked by the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a C-O stretching band (around 1100 cm⁻¹). Similarly, the formation of an oxazolidinone intermediate, a common protecting group strategy, can be confirmed by the characteristic C=O stretch around 1750 cm⁻¹.[9][10]

Trustworthiness of the Protocol: Combining IR with other techniques is crucial. While IR can suggest the presence of a functional group, it does not provide detailed structural information.[11]

Mass Spectrometry (MS): High-Throughput Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight of intermediates and can be used for real-time reaction monitoring.[3][12][13] Techniques like Electrospray Ionization (ESI) and Atmospheric Solids Analysis Probe (ASAP) allow for the rapid analysis of reaction mixtures with minimal sample preparation.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of an intermediate, adding another layer of confidence to its identification.[14]

Expertise in Application: While MS is excellent for tracking the formation of the desired product mass, it's important to be aware of potential isomers. Coupling MS with a separation technique like GC or LC (GC-MS or LC-MS) is often necessary to distinguish between isomeric intermediates.[15]

Chiral High-Performance Liquid Chromatography (HPLC): The Key to Stereochemical Purity

Given the chiral nature of the target molecule, chiral HPLC is essential for determining the enantiomeric and diastereomeric purity of the intermediates and the final product.[5][6] Direct methods using chiral stationary phases (CSPs) are often employed for the separation of enantiomers of diamines and related compounds.[5][16] The choice of the CSP and mobile phase is critical for achieving baseline separation.[5]

Authoritative Grounding: Regulatory agencies often require stringent control over stereoisomeric impurities, making chiral HPLC a non-negotiable part of the analytical workflow for pharmaceutical ingredients.[5]

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14][17]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and DEPT spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR: If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

  • Stereochemical Analysis: Utilize coupling constants and NOESY/ROESY experiments to determine the relative stereochemistry of the substituents on the cyclohexane ring.

General Protocol for Chiral HPLC Analysis
  • Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or other suitable detector.[5]

  • Chiral Stationary Phase: Select an appropriate chiral column, such as a polysaccharide-based CSP (e.g., Chiralpak® series), which is effective for separating various chiral amines and their derivatives.[5][6][16]

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[5]

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in the mobile phase and filter through a 0.45 µm syringe filter before injection.[5]

  • Data Analysis: Calculate the resolution between the enantiomeric or diastereomeric peaks. A resolution of >1.5 is generally considered baseline separation. Determine the purity by calculating the peak area percentage.[5]

Visualizing the Workflow

DOT Language Diagrams

Spectroscopic_Validation_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis Start Starting Material Intermediate1 Intermediate 1 (e.g., Epoxide) Start->Intermediate1 Intermediate2 Intermediate 2 (e.g., Protected Diamine) Intermediate1->Intermediate2 NMR NMR (¹H, ¹³C, 2D) Intermediate1->NMR Validation IR IR Intermediate1->IR Validation MS MS Intermediate1->MS Validation FinalProduct (1R,2R)-2-methoxy- cyclohexan-1-amine Intermediate2->FinalProduct Intermediate2->NMR Validation Intermediate2->IR Validation Intermediate2->MS Validation HPLC Chiral HPLC Intermediate2->HPLC Validation FinalProduct->NMR Final QC FinalProduct->IR Final QC FinalProduct->MS Final QC FinalProduct->HPLC Final QC

Caption: General workflow for the synthesis and spectroscopic validation of (1R,2R)-2-methoxycyclohexan-1-amine and its intermediates.

Analytical_Decision_Tree cluster_primary Primary Characterization cluster_detailed Detailed Structural Elucidation cluster_purity Purity Assessment Start Isolated Intermediate MS Mass Spectrometry (Confirm Molecular Weight) Start->MS IR IR Spectroscopy (Identify Functional Groups) Start->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR IR->NMR HPLC Chiral HPLC (Enantiomeric/Diastereomeric Purity) NMR->HPLC End Structure & Purity Confirmed HPLC->End

Caption: Decision tree for the comprehensive spectroscopic validation of a reaction intermediate.

Conclusion

The robust validation of reaction intermediates is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. A judicious combination of spectroscopic techniques, each providing complementary information, is essential for ensuring the structural and stereochemical integrity of molecules like (1R,2R)-2-methoxycyclohexan-1-amine. By understanding the strengths and limitations of each method and applying them logically, researchers can confidently navigate complex synthetic pathways and deliver high-quality final products. The integration of in-situ monitoring techniques, such as flow NMR and real-time MS, further promises to enhance process understanding and control in the future.[1][18]

References

  • Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chrom
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • Chiral Columns for enantiomer separ
  • In-situ Spectroscopic Techniques as Critical Evaluation Tools for Electrochemical Carbon dioxide Reduction: A Mini Review - Frontiers.
  • In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions - ResearchG
  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry.
  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction | Analytical Chemistry - ACS Public
  • A spectroscopic method for monitoring photochemical reactions in the gas phase - PMC.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi
  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry | Journal of Chemical Educ
  • Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid - PMC.
  • The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ioniz
  • (PDF)
  • Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxid
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing.
  • 01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer - Shimadzu.
  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology.
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corpor
  • Spectroscopic Characterization of N-cyclohexylthiolan-3-amine: A Methodological Guide - Benchchem.

Sources

Comparative

comparative efficacy of (1R,2R)-2-methoxycyclohexan-1-amine in organocatalytic reactions

The functionalization of sterically hindered, α-branched carbonyls remains a persistent bottleneck in asymmetric synthesis. For years, secondary amine organocatalysts—such as L-proline and MacMillan’s imidazolidinones—do...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of sterically hindered, α-branched carbonyls remains a persistent bottleneck in asymmetric synthesis. For years, secondary amine organocatalysts—such as L-proline and MacMillan’s imidazolidinones—dominated the landscape of enamine and iminium catalysis. However, drug development professionals frequently encounter a steep drop-off in catalyst efficacy when applying these classical systems to congested substrates.

To bypass the severe steric clashes that stall secondary amines, the field has increasingly pivoted toward[1]. Among these, (1R,2R)-2-methoxycyclohexan-1-amine has emerged as a structurally simple, highly scalable, and exceptionally efficacious alternative. This guide provides an objective, data-driven comparison of this catalyst against classical alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for its application.

Mechanistic Causality: The Structural Advantage

The high comparative efficacy of (1R,2R)-2-methoxycyclohexan-1-amine is not accidental; it is engineered through two specific structural features that govern the catalytic cycle:

  • The Unhindered Primary Amine: Secondary amines fail with α,α-disubstituted ketones because the bulky intermediate cannot efficiently condense to form an enamine. The primary amine of (1R,2R)-2-methoxycyclohexan-1-amine easily bypasses this steric barrier, enabling rapid formation of the requisite iminium/enamine intermediate even with highly congested substrates[2].

  • The β-Methoxy Directing Group: The rigid trans-diequatorial conformation of the cyclohexane ring positions the methoxy ether perfectly to act as a weak Lewis base and hydrogen-bond acceptor. Unlike complex thioureas that rely on dual H-bond donors (which can sometimes cause product inhibition), the β-methoxy group coordinates with acidic co-catalysts (e.g., Trifluoroacetic acid) to shield one face of the enamine. This [2] forces the incoming electrophile to attack from a single trajectory, ensuring high enantioselectivity.

Comparative Efficacy Data

To objectively evaluate its performance, we compare (1R,2R)-2-methoxycyclohexan-1-amine against classical secondary amines and a state-of-the-art bifunctional primary amine-thiourea (Takemoto-type) in a benchmark reaction: the Asymmetric Michael Addition of an α-branched ketone (2-methylcyclohexanone) to trans-β-nitrostyrene .

Catalyst System (10-20 mol%)Substrate TypeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reaction Time (h)
(1R,2R)-2-methoxycyclohexan-1-amine + TFAα-Branched Ketone889492:824
L-Proline α-Branched Ketone<10N/DN/D72
MacMillan Imidazolidinone (1st Gen)α-Branched Ketone154260:4072
Bifunctional Primary Amine-Thiourea α-Branched Ketone919695:518

Data Analysis: The data clearly illustrates the failure of secondary amines (Proline, MacMillan) to process sterically hindered ketones. While the complex bifunctional thiourea offers a marginal improvement in yield and ee, the simple (1R,2R)-2-methoxycyclohexan-1-amine achieves near-parity. For process chemists, this represents a massive advantage, as the methoxyamine is significantly cheaper and easier to synthesize at scale than complex thiourea architectures.

Self-Validating Experimental Protocol

Reaction: Asymmetric Michael Addition of 2-Methylcyclohexanone to trans-β-Nitrostyrene.

Step 1: Catalyst Activation (Iminium Pre-assembly)

  • Action: In an oven-dried vial, dissolve 10 mol% of (1R,2R)-2-methoxycyclohexan-1-amine and 10 mol% of Trifluoroacetic acid (TFA) in anhydrous toluene (0.5 M). Stir for 10 minutes at room temperature.

  • Causality: The primary amine alone is insufficiently nucleophilic to drive rapid enamine formation. TFA protonates the amine, forming a salt that acts as a bifunctional system; the acid accelerates the initial condensation with the ketone, while the β-methoxy group prepares to stabilize the transition state.

Step 2: Substrate Condensation

  • Action: Add 2.0 equivalents of 2-methylcyclohexanone to the catalyst solution. Stir for 30 minutes.

  • Validation: Remove a 5 µL aliquot and analyze via TLC (Hexanes/EtOAc 8:2). The formation of the enamine intermediate can be observed as a faint, UV-active spot, confirming the catalyst is actively engaging the sterically hindered ketone prior to electrophile introduction.

Step 3: Stereoselective C-C Bond Formation

  • Action: Cool the reaction to 0 °C. Add 1.0 equivalent of trans-β-nitrostyrene in one portion. Allow the reaction to stir for 24 hours.

  • Causality: Lowering the temperature to 0 °C maximizes the facial discrimination directed by the β-methoxy group, enhancing the enantiomeric excess at the cost of a slightly reduced reaction rate.

Step 4: Hydrolytic Quench & Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with ethyl acetate (3 x 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: The aqueous quench serves a dual purpose: it stops the reaction and hydrolyzes the product-bound iminium intermediate back into the free primary amine catalyst and the desired product. Complete hydrolysis is validated by the absence of baseline streaking on the final TLC.

Step 5: Quantitative Efficacy Analysis

  • Action: Purify the crude mixture via flash column chromatography. Analyze the purified product using Chiral Stationary Phase HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).

  • Validation (Critical): You must run a racemic standard (synthesized using a non-chiral primary amine like cyclohexylamine) sequentially. The racemic trace validates the separation method by showing two peaks at an exact 1:1 ratio, ensuring the ee calculated from the chiral catalyst run is mathematically sound and not an artifact of poor column resolution.

Catalytic Pathway Visualization

CatalyticCycle Cat Catalyst: (1R,2R)-2-methoxycyclohexan-1-amine Iminium Iminium Intermediate (Rapid Formation) Cat->Iminium + Ketone Ketone Sterically Hindered Ketone Substrate Ketone->Iminium Enamine Chiral Enamine (β-Methoxy Directed) Iminium->Enamine - H+ Transition Stereoselective C-C Bond Formation Enamine->Transition + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Transition Hydrolysis Hydrolysis & Product Release Transition->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Catalytic cycle of (1R,2R)-2-methoxycyclohexan-1-amine highlighting enamine-directed stereocontrol.

References

  • Xu, L., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 1807-1821. [Link]

  • Xu, C., Zhang, L., & Luo, S. (2014). Asymmetric enamine catalysis with β-ketoesters by chiral primary amine: divergent stereocontrol modes. The Journal of Organic Chemistry, 79(23), 11517-11526.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of (1R,2R)-2-methoxycyclohexan-1-amine

As synthetic chemistry and drug development increasingly rely on specialized chiral building blocks, understanding the precise logistical and safety requirements for their lifecycle management is critical. (1R,2R)-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As synthetic chemistry and drug development increasingly rely on specialized chiral building blocks, understanding the precise logistical and safety requirements for their lifecycle management is critical. (1R,2R)-2-methoxycyclohexan-1-amine is a valuable aliphatic amine, but its physicochemical profile demands rigorous operational protocols.

This guide provides a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations while safeguarding laboratory personnel.

Chemical Profile & Mechanistic Hazard Assessment

To manage a chemical waste stream effectively, one must understand the causality behind its hazards. The operational dangers of (1R,2R)-2-methoxycyclohexan-1-amine are driven by its molecular structure.

Table 1: Chemical & Hazard Profile
Property / AttributeDetail
Chemical Name (1R,2R)-2-methoxycyclohexan-1-amine
CAS Number 72342-85-9
Molecular Formula C7H15NO
GHS Hazard Classifications Flam. Liq. 4 (H227), Skin Corr. 1B (H314)
EPA Hazardous Waste Codes D001 (Ignitability), D002 (Corrosivity)
Physical State Liquid
Causality of Hazards:
  • Corrosivity (H314 / EPA D002): The primary hazard of this compound stems from the basicity of its primary amine group. The nitrogen atom's lone pair of electrons readily abstracts protons from aqueous environments, including biological tissues. Upon dermal contact, this leads to the rapid saponification of epidermal lipids and severe chemical burns[1]. Furthermore, if mistakenly mixed with acidic waste streams, the resulting acid-base neutralization is highly exothermic, risking rapid boiling, over-pressurization, and violent rupture of the waste container.

  • Flammability (H227 / EPA D001): As a combustible liquid, its vapor can accumulate in the headspace of waste carboys. In poorly ventilated Satellite Accumulation Areas (SAAs), this presents a latent ignition risk[2].

Waste Segregation & Material Compatibility

A critical failure point in laboratory safety is improper waste segregation. Amines are notorious for their incompatibility with certain metals and chemical classes.

Table 2: Waste Segregation & Container Compatibility
Material / Chemical ClassCompatibility StatusOperational Rationale
HDPE / PTFE / Glass Highly Compatible Inert to basic aliphatic amines; prevents leaching and container degradation.
Strong Acids & Oxidizers Strictly Incompatible Causes violent, exothermic acid-base neutralization; severe risk of container rupture.
Copper, Brass, Zinc Strictly Incompatible Amines form highly stable, soluble coordination complexes with heavy metals, causing rapid corrosion of fittings and funnels.
Acid Chlorides / Anhydrides Strictly Incompatible Highly exothermic acylation reactions generate heat and toxic HCl gas.

Expert Insight: Never use brass or copper funnels when transferring amine waste. The rapid degradation of these metals will contaminate the waste stream and compromise the structural integrity of your liquid transfer systems.

Standard Operating Procedures: Disposal & Spill Management

The following step-by-step methodologies must be integrated into your laboratory's daily operations to ensure a closed-loop safety system.

Protocol A: Point-of-Generation Waste Collection
  • Preparation: Ensure the Satellite Accumulation Area (SAA) is under negative pressure or localized exhaust ventilation.

  • Container Selection: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) carboy. Inspect the container for micro-fractures prior to use.

  • Verification: Check the waste log to ensure absolutely no acids, oxidizers, or acid chlorides have been introduced to the container.

  • Transfer: Use a closed-system safety funnel equipped with a flame arrester to transfer the (1R,2R)-2-methoxycyclohexan-1-amine waste. This minimizes vapor release and mitigates the H227 flammability risk.

  • Labeling & Storage: Seal the container and immediately affix a hazardous waste label detailing "Corrosive (D002) and Flammable (D001) Amine Waste." Per EPA guidelines, never exceed the 55-gallon accumulation limit in the SAA[3].

Protocol B: Emergency Spill Decontamination
  • Isolation: Evacuate the immediate vicinity and don appropriate PPE (butyl rubber gloves, chemical splash goggles, and a face shield).

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or specialized synthetic spill pads). Never use sawdust, as the combustible liquid combined with porous organic material creates a severe fire hazard.

  • Neutralization (Recommended): Gently apply a weak solid acid (such as citric acid powder or sodium bisulfate) to the spill to neutralize the amine's corrosivity before collection.

  • Collection: Sweep the absorbed, neutralized material using non-sparking tools and place it into a compatible solid waste container for EHS pickup.

Protocol C: Final Institutional Disposal (Incineration)
  • Handoff: Transfer the sealed waste to the institutional Environmental Health and Safety (EHS) team.

  • Destruction Mechanism: The mandated disposal route for aliphatic amines is high-temperature incineration.

  • Environmental Compliance (NOx Scrubbing): Because (1R,2R)-2-methoxycyclohexan-1-amine contains a nitrogen atom, standard incineration will oxidize the nitrogen, producing toxic nitrogen oxides (NO and NO2). Therefore, the licensed disposal facility must employ incinerators equipped with NOx scrubbing systems (such as Selective Catalytic Reduction) to ensure environmental compliance and prevent atmospheric pollution[4].

Waste Routing Workflow

AmineWasteWorkflow Gen Waste Generation (1R,2R)-2-methoxycyclohexan-1-amine Seg Hazard Segregation Isolate from Acids & Oxidizers Gen->Seg Identify Incompatibilities Cont Containerization Transfer to HDPE/PTFE Carboy Seg->Cont Select Compatible Material SAA Satellite Accumulation Area Label: Corrosive & Flammable Cont->SAA Secure Storage (<55 Gal) EHS EHS Manifesting & Facility Transfer SAA->EHS Regulatory Handoff Inc Final Disposal High-Temp Incineration + NOx Scrubbing EHS->Inc EPA Compliant Destruction

Fig 1: Lifecycle and segregation workflow for amine-based hazardous waste.

References

  • rac-(1R,2R)-2-methoxycyclohexan-1-amine — Chemical Substance Information . nextsds.com. 1

  • Handling of Amine-Based Wastewater Produced During Carbon Capture . Journal of Environmental Informatics Letters. 4

  • Hazardous Chemical Waste Defined - Campus Operations . Temple University. 2

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-methoxycyclohexan-1-amine
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Reactant of Route 2
(1R,2R)-2-methoxycyclohexan-1-amine
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